Methetoin, (S)-
Description
BenchChem offers high-quality Methetoin, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methetoin, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
525599-67-1 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(5S)-5-ethyl-1-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)13-11(16)14(12)2/h4-8H,3H2,1-2H3,(H,13,15,16)/t12-/m0/s1 |
InChI Key |
NEGMMKYAVYNLCG-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@@]1(C(=O)NC(=O)N1C)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Methadone's Interaction with NMDA Receptors: A Technical Overview
(S)-Methadone, also known as dextromethadone, is increasingly recognized for its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism is distinct from the opioid receptor agonism of its enantiomer, (R)-methadone, and contributes to its unique pharmacological profile, including its potential as a rapid-acting antidepressant and its efficacy in certain types of pain. This technical guide provides an in-depth analysis of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the effects of (S)-methadone on NMDA receptors.
Core Mechanism of Action
(S)-Methadone acts as a non-competitive antagonist at the NMDA receptor.[1][2][3][4] Its primary site of action is the MK-801 binding site located within the ion channel pore of the receptor.[1][2][5] By binding to this site, (S)-methadone physically obstructs the flow of ions, primarily Ca2+, through the channel, even when the receptor is activated by its agonists, glutamate and glycine. This action is characteristic of an open-channel blocker, and the blockade is voltage-dependent, meaning it is more pronounced when the neuron is depolarized.[5]
Quantitative Analysis of (S)-Methadone-NMDA Receptor Interaction
The affinity and inhibitory concentration of (S)-methadone and its racemic mixture for the NMDA receptor have been quantified in several studies. The following tables summarize these key quantitative data points.
| Compound | Assay Type | Receptor Subtype | Tissue/System | Ki (μM) | IC50 (μM) | Reference |
| d-methadone | Radioligand Binding ([3H]MK-801) | Not specified | Rat Forebrain | 2.6 ± 0.4 | [2] | |
| d-methadone | Radioligand Binding ([3H]MK-801) | Not specified | Rat Spinal Cord | 5.8 ± 0.7 | [2] | |
| l-methadone | Radioligand Binding ([3H]MK-801) | Not specified | Rat Forebrain | 6.2 ± 0.6 | [2] | |
| l-methadone | Radioligand Binding ([3H]MK-801) | Not specified | Rat Spinal Cord | 7.9 ± 1.1 | [2] | |
| dl-methadone | Radioligand Binding ([3H]MK-801) | Not specified | Rat Forebrain | 3.9 ± 0.4 | [2] | |
| dl-methadone | Radioligand Binding ([3H]MK-801) | Not specified | Rat Spinal Cord | 6.7 ± 0.8 | [2] | |
| Racemic methadone | Electrophysiology | NR1/2A | Xenopus Oocytes | 3.8 ± 0.5 | [6] | |
| Racemic methadone | Electrophysiology | NR1/2B | Xenopus Oocytes | 4.5 ± 0.6 | [6] | |
| Racemic methadone | Electrophysiology | NR1/2C | Xenopus Oocytes | 11.2 ± 1.5 | [6] | |
| Racemic methadone | Electrophysiology | NR1/2D | Xenopus Oocytes | 13.5 ± 2.1 | [6] |
Table 1: Binding Affinities (Ki) and Inhibitory Concentrations (IC50) of Methadone Enantiomers and Racemate for the NMDA Receptor.
Studies have indicated that methadone's inhibitory effects are more pronounced on certain NMDA receptor subunit combinations. Specifically, receptors containing GluN2A and GluN2B subunits appear to be more sensitive to methadone compared to those with GluN2C and GluN2D subunits.[6] (S)-methadone itself shows a slightly higher affinity for the GluN2B subunit.[1]
Signaling Pathways Modulated by (S)-Methadone
The antagonism of NMDA receptors by (S)-methadone initiates a cascade of intracellular signaling events, most notably the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin complex 1 (mTORC1) pathway. This pathway is crucial for synaptic plasticity and is implicated in the rapid antidepressant effects of NMDA receptor antagonists.[1]
Experimental Protocols
The characterization of (S)-methadone's effects on NMDA receptors relies on several key experimental techniques.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of (S)-methadone for the MK-801 binding site on the NMDA receptor.
-
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from specific brain regions (e.g., rat forebrain or spinal cord).[2]
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the target site, such as [3H]MK-801.[2]
-
Competition: Increasing concentrations of unlabeled (S)-methadone are added to compete with the radioligand for binding to the receptor.
-
Separation and Quantification: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using liquid scintillation counting.
-
Data Analysis: The concentration of (S)-methadone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through NMDA receptor channels and how it is affected by (S)-methadone.
-
Objective: To characterize the functional inhibition of NMDA receptor currents by (S)-methadone.
-
Methodology:
-
Slice Preparation: Thin brain slices containing the neurons of interest (e.g., layer V pyramidal neurons of the medial prefrontal cortex) are prepared.[1]
-
Cell Identification: A single neuron is identified under a microscope.
-
Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Recording: The neuron is voltage-clamped at a specific holding potential (e.g., -60 mV).[5]
-
NMDA Receptor Activation: NMDA receptors are activated by applying NMDA or an agonist like L-aspartate, and the resulting inward current is recorded.[5]
-
Drug Application: (S)-methadone is applied to the slice, and the effect on the NMDA-induced current is measured. A reduction in the current amplitude indicates inhibition.[5]
-
Data Analysis: The percentage of inhibition at different concentrations of (S)-methadone is calculated to determine the IC50.
-
Conclusion
(S)-methadone's mechanism of action as a non-competitive NMDA receptor antagonist is well-supported by quantitative binding and functional data. Its interaction with the MK-801 site within the receptor's ion channel leads to a voltage-dependent blockade of cation influx. This initial action triggers downstream signaling cascades, including the BDNF-mTORC1 pathway, which are critical for synaptic plasticity. The detailed experimental protocols outlined provide a framework for the continued investigation of (S)-methadone and other NMDA receptor modulators. A thorough understanding of this mechanism is vital for the rational development of novel therapeutics targeting the glutamatergic system for a range of neurological and psychiatric disorders.
References
- 1. N-Methyl-D-aspartate receptor antagonist d-methadone produces rapid, mTORC1-dependent antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The d- and l-isomers of methadone bind to the non-competitive site on the N-methyl-D-aspartate (NMDA) receptor in rat forebrain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioid analgesics as noncompetitive N-methyl-D-aspartate (NMDA) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Activation of µ-opioid receptors and block of KIR3 potassium channels and NMDA receptor conductance by l- and d-methadone in rat locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional inhibition by methadone of N-methyl-D-aspartate receptors expressed in Xenopus oocytes: stereospecific and subunit effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereospecific Synthesis of (S)-Methadone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Methadone, the (R)-enantiomer of racemic methadone, is a potent µ-opioid receptor agonist and NMDA receptor antagonist with significant therapeutic potential. Its stereospecific synthesis is of paramount importance to ensure enantiomeric purity and optimal pharmacological activity. This technical guide provides an in-depth overview of the stereospecific synthesis of (S)-Methadone, with a focus on a modern asymmetric approach. It includes detailed experimental protocols, a comparative analysis of synthetic strategies, and visual representations of the synthetic pathways.
Introduction
Methadone has been a cornerstone in the treatment of opioid addiction for decades. It is a synthetic opioid that exists as a racemic mixture of two enantiomers: (R)-(-)-methadone and (S)-(+)-methadone. The (R)-enantiomer is the more active form, exhibiting significantly higher affinity for the µ-opioid receptor. Consequently, the stereospecific synthesis of (S)-Methadone (levomethadone) is a critical objective in pharmaceutical manufacturing to provide a product with enhanced efficacy and a potentially improved safety profile.
Traditionally, the production of enantiomerically pure methadone has relied on two main strategies: the chiral resolution of racemic methadone and asymmetric synthesis. Chiral resolution, often employing resolving agents like tartaric acid, separates the enantiomers from a racemic mixture. While effective, this method is inherently inefficient as it discards half of the synthesized material.
Older asymmetric syntheses often involved the reaction of diphenylacetonitrile with a chiral derivative of chloropropane. A common pathway proceeds through a 1,1,2-trimethylaziridinium intermediate, which upon ring-opening, unfortunately, yields a mixture of the desired methadone nitrile and the isomeric isomethadone nitrile.[1] This necessitates complex purification steps and reduces the overall yield.[1]
More recently, a novel and highly efficient stereospecific synthesis has been developed, utilizing a chiral pool approach starting from the readily available amino acid, (S)-alanine. This modern approach, detailed in this guide, circumvents the formation of isomeric byproducts and provides (S)-Methadone in high yield and excellent enantiomeric purity.[1]
Comparative Analysis of Synthetic Strategies
The choice of synthetic route for (S)-Methadone has significant implications for yield, purity, and process efficiency. The following table summarizes the quantitative data for the modern asymmetric synthesis, the older aziridinium-based method, and chiral resolution.
| Parameter | Modern Asymmetric Synthesis (from (S)-Alaninol) | Older Asymmetric Synthesis (Aziridinium Intermediate) | Chiral Resolution of Racemic Methadone |
| Starting Material | (S)-Alaninol | Diphenylacetonitrile, 1-dimethylamino-2-chloropropane | Racemic Methadone |
| Overall Yield | ~63%[2] | Variable, often low after purification | <50% (theoretical maximum) |
| Enantiomeric Excess (ee) | >99%[2] | High (>99%) if starting from enantiopure precursor | High (>99%) after successful resolution |
| Key Challenge | Multi-step synthesis | Formation of isomethadone nitrile (typically a 3:1 to 1:1 ratio of methadone:isomethadone nitrile)[1] | Loss of 50% of the material |
| Purification | Standard chromatographic and crystallization methods | Complex crystallization to separate isomeric nitriles[1] | Diastereomeric salt crystallization |
Modern Asymmetric Synthesis of (S)-Methadone
This state-of-the-art synthesis employs a chiral pool strategy, starting from (S)-alaninol, to establish the stereocenter of (S)-Methadone with high fidelity. The overall workflow is depicted below.
Caption: Modern Asymmetric Synthesis of (S)-Methadone.
Experimental Protocols
-
Procedure: To a solution of (S)-alaninol in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or potassium carbonate).[3] The reaction mixture is stirred at room temperature for several hours. Upon completion, the product is extracted with an organic solvent and purified by column chromatography.[3]
-
Yield: ~88%[1]
-
Procedure: This is a two-step, one-pot process. First, the N-Boc protected alaninol is subjected to a cyclization reaction with thionyl chloride in the presence of imidazole and triethylamine. This is followed by the oxidation of the sulfur atom using sodium periodate as the oxidizing agent and a catalytic amount of ruthenium(III) chloride.[2] The product is then purified by crystallization.[1]
-
Yield: ~86%[1]
-
Procedure: The cyclic sulfamidate is reacted with diphenylacetonitrile in the presence of a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), in an anhydrous solvent like tetrahydrofuran (THF). This reaction proceeds with retention of configuration and avoids the formation of the isomethadone byproduct.[1]
-
Yield: ~90%[2]
-
Procedure: This step involves a one-pot N-Boc deprotection and reductive amination. The N-Boc protected intermediate is first treated with an acid, such as hydrochloric acid in methanol, to remove the Boc group. Subsequently, aqueous formaldehyde and a reducing agent, sodium triacetoxyborohydride, are added to the reaction mixture to effect reductive amination.[2]
-
Yield: ~96%[2]
-
Procedure: The methadone nitrile is treated with an excess of ethylmagnesium bromide in a solvent like toluene at elevated temperatures. The resulting imine intermediate is then hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield (S)-Methadone.[2][4]
-
Yield: ~93%[2]
Older Synthetic Methodologies
For a comprehensive understanding, it is valuable to review the older, less efficient methods for obtaining (S)-Methadone.
Aziridinium Intermediate Method
This method involves the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane. The reaction proceeds through a cyclic aziridinium ion intermediate. The nucleophilic attack of the diphenylacetonitrile anion on this intermediate can occur at two different positions, leading to a mixture of methadone nitrile and isomethadone nitrile.[5][6]
Caption: Synthesis of Racemic Methadone via Aziridinium Intermediate.
The separation of the desired methadone nitrile from its isomer is typically achieved by fractional crystallization, a process that can be tedious and result in significant yield loss.[1][7]
Chiral Resolution of Racemic Methadone
This classical method involves the separation of enantiomers from a pre-synthesized racemic mixture of methadone.
-
Procedure: Racemic methadone base is dissolved in a suitable solvent mixture, such as acetone/water. An equimolar amount of d-(+)-tartaric acid is added to the solution. The mixture is allowed to stand, often with cooling, to induce the precipitation of the diastereomeric salt of one of the enantiomers (typically dextro-methadone levo-tartrate).[8] The precipitated salt is collected by filtration. The desired (S)-methadone remains in the mother liquor and can be recovered by basification and extraction.[8] The enantiomeric purity can be enhanced by recrystallization of the diastereomeric salt.
-
Yield: The theoretical maximum yield for the desired enantiomer is 50%. In practice, the yield is often lower due to incomplete precipitation and losses during workup.
Conclusion
The stereospecific synthesis of (S)-Methadone has evolved significantly, moving from inefficient resolution and non-selective asymmetric methods to a highly efficient and stereoselective chiral pool approach. The modern synthesis starting from (S)-alaninol represents a major advancement, offering high yields, exceptional enantiomeric purity, and avoidance of problematic isomeric byproducts. This technical guide provides the necessary detailed information for researchers and drug development professionals to understand and implement this state-of-the-art synthetic route, paving the way for the development of improved (S)-Methadone-based therapeutics.
References
- 1. New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl (1-hydroxypropan-2-yl)carbamate | 147252-84-4 | Benchchem [benchchem.com]
- 3. Buy tert-Butyl (1-hydroxypropan-2-yl)carbamate (EVT-308220) | 147252-84-4 [evitachem.com]
- 4. US20140350302A1 - (r)-6-(dimethylamino)-4,4-diphenylheptan-3-one - Google Patents [patents.google.com]
- 5. PTC Synthesis of Methadone , Hive Methods Discourse [chemistry.mdma.ch]
- 6. patents.justia.com [patents.justia.com]
- 7. US4048211A - Modification of methadone synthesis process step - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
A Technical Guide to Chiral Separation of Methadone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core techniques for the chiral separation of methadone enantiomers. Methadone, a synthetic opioid used for pain management and opioid maintenance therapy, is administered as a racemic mixture of (R)- and (S)-methadone. These enantiomers exhibit different pharmacological and toxicological profiles, with (R)-methadone being the more potent analgesic. Consequently, stereoselective analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.
This guide details the primary chromatographic and electrophoretic techniques employed for methadone enantioseparation, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). It provides a comparative summary of quantitative data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Methadone Enantioseparation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the chiral separation of methadone enantiomers, primarily through the use of chiral stationary phases (CSPs). The selection of the appropriate CSP and mobile phase composition is critical for achieving optimal resolution.
Chiral Stationary Phases (CSPs) in HPLC
Several types of CSPs have been successfully employed for the stereoselective determination of methadone. These include polysaccharide-based, protein-based, and cyclodextrin-based columns.
-
Polysaccharide-based CSPs: Cellulose-based columns, such as Chiralcel OJ, have demonstrated excellent resolution for methadone enantiomers.[1][2] However, their suitability for clinical analyses may be limited.[1][2]
-
Protein-based CSPs: Columns like Chiral-AGP, based on alpha-1-acid glycoprotein, are effective for separating methadone enantiomers and are particularly useful in clinical settings as they can prevent interference from methadone's primary metabolite.[1][2]
-
Cyclodextrin-based CSPs: Modified cyclodextrin columns, such as Cyclobond I 2000 RSP, also provide excellent separation of methadone enantiomers.[1][2]
Quantitative Data for HPLC Separation
The following table summarizes representative quantitative data for the HPLC-based chiral separation of methadone enantiomers from various studies.
| Chiral Stationary Phase | Mobile Phase | (R)-methadone Retention Time (min) | (S)-methadone Retention Time (min) | Resolution (Rs) | Reference |
| Chiral AGP (α1-acid glycoprotein) | 20 mM ammonium acetate buffer (pH 7.4):isopropyl alcohol:acetonitrile (85:10:5 v/v/v) | 8.4 | 11.8 | Baseline Separation | [3] |
| Chiral AGP | 20mM acetic acid:isopropanol (93:7, pH 7.4) | Not specified | Not specified | Not specified | [4] |
| Chiralcel OJ (cellulose-based) | Not specified | Not specified | Not specified | Best resolution among tested CSPs | [1] |
| Cyclobond I 2000 RSP (cyclodextrin-based) | Not specified | Not specified | Not specified | Excellent separation | [1] |
Experimental Protocol: HPLC-MS/MS Method
This protocol is a representative example for the quantification of methadone enantiomers in plasma and saliva.[3]
1. Sample Preparation (Plasma):
- Perform protein precipitation on the plasma samples.
2. Sample Preparation (Saliva):
- Employ a validated extraction method from the saliva collection device (e.g., Salivette®) to overcome adsorption, often using a solvent like dichloromethane.[3]
3. Chromatographic Conditions:
- Column: Chiral α-acid glycoprotein (AGP), 5µm, 100 x 4.0 mm ID with a 10 x 4.0 mm pre-column.[3]
- Mobile Phase: Isocratic elution with 85:10:5 % v/v of 20 mM ammonium acetate buffer (pH adjusted to 7.4), isopropyl alcohol, and acetonitrile.[3]
- Flow Rate: 0.9 mL/min.[3]
- Temperature: Ambient room temperature (22±2°C).[3]
- Injection Volume: 10 µL of the supernatant.[3]
4. Mass Spectrometric Detection:
- Utilize a triple quadrupole tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for enhanced specificity.[3]
- Use deuterated internal standards for each enantiomer to correct for matrix effects and variations in ionization.[3]
HPLC Experimental Workflow
Caption: Workflow for HPLC-MS/MS analysis of methadone enantiomers.
Supercritical Fluid Chromatography (SFC) for Methadone Enantioseparation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. It often provides faster analysis times and higher efficiency.
Principles of SFC in Chiral Separation
SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar organic modifier like methanol. The enantioselective separation is achieved on a chiral stationary phase. SFC is particularly advantageous for its high throughput and reduced solvent consumption.
Quantitative Data for SFC Separation
The following table presents data from an ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) method for the chiral separation of methadone in human serum.[5]
| Chiral Stationary Phase | Mobile Phase | Run Time (min) | Calibration Range (nM) | Between-Assay Relative Standard Deviations (%) | Reference |
| Chiralpak IH-3 | CO2 and 30mM ammonium acetate in methanol/water (98/2, v/v) | 4 | 50.0 - 1,500 for each enantiomer | 1.2 - 3.6 | [5] |
Experimental Protocol: UHPSFC-MS/MS Method
This protocol describes a rapid and robust method for the determination of R/S-methadone in human serum.[5]
1. Sample Preparation:
- Utilize a semi-automated protein precipitation and phospholipid removal process, for instance, with a Hamilton ML Star robot and a Waters OSTRO™ 96-well plate.[5]
2. Chromatographic Conditions:
- Column: Chiralpak IH-3.[5]
- Mobile Phase: A mixture of CO2 and 30mM ammonium acetate in methanol/water (98/2, v/v).[5]
- Runtime: 4 minutes.[5]
3. Mass Spectrometric Detection:
- Employ tandem mass spectrometry for quantification.
SFC Experimental Workflow
Caption: Workflow for UHPSFC-MS/MS analysis of methadone enantiomers.
Capillary Electrophoresis (CE) for Methadone Enantioseparation
Capillary Electrophoresis (CE) offers a high-efficiency, low-sample-volume alternative for the chiral separation of methadone. Enantioseparation in CE is typically achieved by adding a chiral selector to the background electrolyte.
Chiral Selectors in CE
Cyclodextrins and their derivatives are the most commonly used chiral selectors for the separation of methadone enantiomers in CE. Carboxymethyl-β-cyclodextrin (CMCD) and (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD) have been shown to be effective.[6][7][8]
Quantitative Data for CE Separation
The following table provides data for the chiral separation of methadone using CE.
| Chiral Selector | Background Electrolyte (BGE) | Migration Time (min) | Application | Reference |
| Carboxymethyl-β-cyclodextrin (CMCD) | Acidic buffer | Not specified | Separation of enantiomers | [6] |
| Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) | 1 mM DM-β-CD in 100 mM phosphate at pH 2.6 | Not specified | Simultaneous separation of methadone and its metabolites' enantiomers | [7] |
| (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD) | 8 mM HP-β-CD in 100 mM phosphate at pH 2.6 (with coated capillary) | ~4 | Faster separation of methadone enantiomers | [7] |
Experimental Protocol: CE Method for Exhaled Breath Condensate
This protocol is adapted for the analysis of methadone enantiomers in exhaled breath condensate (EBC), highlighting a non-invasive sampling approach.[9][10][11]
1. Sample Collection:
- Collect exhaled breath condensate (EBC).
2. Sample Preparation:
- Direct injection of the EBC sample in stacking mode is possible, simplifying the workflow.[9][10][12]
3. Electrophoretic Conditions:
- Chiral Selector: Carboxymethyl-β-cyclodextrin (CM-β-CD) in an acidic medium.[10]
- Background Electrolyte: A low pH buffer (e.g., pH 2.5) is used to achieve baseline resolution, as methadone is fully protonated and the chiral selector is in its unionized form.[12]
- Capillary: An uncoated or coated capillary can be used. Coated capillaries can reduce analysis time.[7]
4. Detection:
- Typically UV detection (e.g., DAD).
CE Experimental Workflow
Caption: Workflow for CE analysis of methadone enantiomers in EBC.
Conclusion
The chiral separation of methadone enantiomers is a critical analytical task in various scientific and clinical domains. This guide has detailed the three primary techniques: HPLC, SFC, and CE.
-
HPLC with chiral stationary phases is a well-established and robust method, with protein-based CSPs being particularly suitable for clinical samples.
-
SFC offers a high-throughput and environmentally friendlier alternative, with significantly shorter analysis times.
-
Capillary Electrophoresis provides high separation efficiency with minimal sample consumption and is amenable to non-invasive sampling techniques like EBC analysis.
The choice of technique will depend on the specific application, available instrumentation, required throughput, and the nature of the sample matrix. The provided quantitative data, experimental protocols, and workflows serve as a valuable resource for researchers and professionals in the development and implementation of stereoselective methods for methadone analysis.
References
- 1. Chiral stationary phases in HPLC for the stereoselective determination of methadone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Chiral analysis of methadone and its major metabolites (EDDP and EMDP) by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of R/S-methadone in human serum using ultra-high performance supercritical fluid chromatography-tandem mass spectrometry: A method for routine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation and purification of methadone enantiomers by continuous- and interval-flow electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral separation of methadone in exhaled breath condensate using capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Chiral separation of methadone in exhaled breath condensate using capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Chiral separation of methadone in exhaled breath condensate using capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
In Vitro Activity of (S)-Methadone versus (R)-Methadone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methadone, a synthetic opioid widely used in pain management and opioid addiction treatment, is administered as a racemic mixture of (S)- and (R)-methadone. These enantiomers, however, exhibit distinct pharmacological profiles. This technical guide provides an in-depth comparison of the in vitro activity of (S)-Methadone and (R)-Methadone, focusing on their differential interactions with key physiological targets. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.
Comparative In Vitro Activity at Key Molecular Targets
The differential pharmacological effects of (S)- and (R)-methadone are rooted in their stereoselective interactions with various receptors and ion channels. This section presents a quantitative summary of their in vitro activities at opioid receptors, the N-methyl-D-aspartate (NMDA) receptor, and the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Opioid Receptor Binding Affinity
(R)-Methadone is the primary contributor to the opioid-related therapeutic effects of racemic methadone, exhibiting a significantly higher affinity for the µ-opioid receptor (MOR) compared to (S)-Methadone.[1][2] Both enantiomers display low affinity for the δ (delta) and κ (kappa) opioid receptors.[2]
| Receptor Subtype | Ligand | IC50 (nM) | Ki (nM) | Reference |
| µ-Opioid Receptor (MOR) | (R)-Methadone | 3.0 | 7.5 ± 0.1 | [3][4] |
| (S)-Methadone | 26.4 | 60.5 ± 0.1 | [3][4] | |
| Racemic Methadone | - | 15.6 ± 0.1 | [4] | |
| δ-Opioid Receptor (DOR) | (R)-Methadone | Low Affinity | - | [2] |
| (S)-Methadone | Low Affinity | - | [2] | |
| κ-Opioid Receptor (KOR) | (R)-Methadone | Low Affinity | - | [2] |
| (S)-Methadone | Low Affinity | - | [2] |
NMDA Receptor Antagonism
Both enantiomers of methadone act as non-competitive antagonists at the NMDA receptor, which may contribute to its efficacy in neuropathic pain and in mitigating opioid tolerance.[2] While both enantiomers show activity at the NMDA receptor, there is evidence suggesting that (R)-methadone is a more potent inhibitor.[5]
| Ligand | IC50 (µM) | Mechanism | Reference |
| (R)-Methadone | ~3.5 | Non-competitive Antagonist | [6] |
| (S)-Methadone | ~3.5 | Non-competitive Antagonist | [6] |
Note: The referenced study found no stereoselective block of the NMDA receptor-dependent current, with both enantiomers showing similar IC50 values.
hERG Potassium Channel Inhibition
A significant safety concern with methadone is its potential to cause QT interval prolongation, which is linked to the inhibition of the hERG potassium channel. In vitro studies have demonstrated that (S)-methadone is a more potent inhibitor of the hERG channel than (R)-methadone, suggesting that the (S)-enantiomer is the primary contributor to this adverse effect.
| Ligand | IC50 (µM) | Reference |
| (R)-Methadone | 7 | [4] |
| (S)-Methadone | 2 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the activity of (S)- and (R)-methadone.
Opioid Receptor Radioligand Binding Assay
This assay determines the binding affinity of the methadone enantiomers to opioid receptors by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)
-
Radioligand (e.g., [³H]DAMGO for MOR)
-
Test compounds: (S)-Methadone, (R)-Methadone
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Naloxone)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle control.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled opioid antagonist (e.g., 10 µM Naloxone).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (MOR Agonism)
This assay measures the ability of methadone enantiomers to activate the Gαi/o-coupled µ-opioid receptor, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
HEK-293 cells stably expressing the human µ-opioid receptor.
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: (S)-Methadone, (R)-Methadone.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Plate the HEK-MOR cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the phosphodiesterase inhibitor for a short period.
-
Add varying concentrations of the test compounds to the cells and incubate for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a further specified period.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the percentage of forskolin-stimulated cAMP inhibition against the logarithm of the test compound concentration to determine the EC50 value.
Whole-Cell Patch-Clamp Assay (hERG Channel Inhibition)
This electrophysiological technique measures the effect of methadone enantiomers on the current flowing through hERG channels expressed in a suitable cell line.
Materials:
-
HEK-293 cells stably expressing the human hERG channel.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for patch pipettes.
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Intracellular solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP).
-
Test compounds: (S)-Methadone, (R)-Methadone.
Procedure:
-
Prepare the cells for recording by plating them on coverslips.
-
Pull patch pipettes from borosilicate glass capillaries and fill them with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
Record the baseline hERG current in the extracellular solution.
-
Perfuse the cell with the extracellular solution containing varying concentrations of the test compound.
-
Record the hERG current at each concentration until a steady-state block is achieved.
-
Wash out the compound to assess the reversibility of the block.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the differential activities of (S)- and (R)-methadone. The following diagrams were generated using the Graphviz DOT language.
Signaling Pathways
References
- 1. Ketamine - Wikipedia [en.wikipedia.org]
- 2. Subjective and physiological responses among racemic-methadone maintenance patients in relation to relative (S)- vs. (R)-methadone exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unique pharmacodynamic properties and low abuse liability of the μ-opioid receptor ligand (S)-methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of µ-opioid receptors and block of KIR3 potassium channels and NMDA receptor conductance by l- and d-methadone in rat locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Dextromethadone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dextromethadone, also known as REL-1017, is the (S)-enantiomer of racemic methadone. It has emerged as a novel therapeutic candidate for major depressive disorder (MDD). Unlike its racemate, dextromethadone exhibits a distinct pharmacological profile characterized by its primary activity as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist with significantly reduced affinity for opioid receptors. This chiral switch from racemic methadone was a deliberate strategy to isolate the NMDA receptor-mediated antidepressant effects while minimizing the opioid-related side effects, such as respiratory depression and abuse potential, associated with the (R)-enantiomer, levomethadone.[1]
This technical guide provides a comprehensive overview of the pharmacological profile of dextromethadone, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and the assays used for its characterization.
Receptor Binding Profile
Dextromethadone's primary pharmacological target is the NMDA receptor, where it acts as a low-potency, uncompetitive channel blocker.[1] Its interaction with opioid and sigma-1 receptors has also been investigated to delineate its selectivity and safety profile.
Quantitative Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinity of dextromethadone for its primary and secondary targets.
| Receptor Subtype | Ligand | Assay Type | Preparation | K_i (nM) | K_B (µM) | Reference |
| NMDA Receptor | ||||||
| NR1/2A | Dextromethadone | Automated Patch-Clamp | Recombinant Human | - | 8.9 | [1] |
| NR1/2B | Dextromethadone | Automated Patch-Clamp | Recombinant Human | - | 6.1 | [1] |
| NR1/2C | Dextromethadone | Automated Patch-Clamp | Recombinant Human | - | 4.5 | [1] |
| NR1/2D | Dextromethadone | Automated Patch-Clamp | Recombinant Human | - | 7.8 | [1] |
| NMDA Receptor | dl-Methadone | Radioligand Binding ([³H]MK-801) | Rat Forebrain | 7,400 | - | |
| NMDA Receptor | d-Methadone | Radioligand Binding ([³H]MK-801) | Rat Forebrain | 8,200 | - | |
| NMDA Receptor | l-Methadone | Radioligand Binding ([³H]MK-801) | Rat Forebrain | 6,500 | - | |
| Opioid Receptors | ||||||
| µ-Opioid Receptor | Dextromethadone | Not Specified | Not Specified | ~20-fold lower affinity than levomethadone | - | |
| µ-Opioid Receptor | Morphine | Radioligand Binding ([³H]-DAMGO) | Rat Brain | 1.2 | - | |
| µ-Opioid Receptor | Morphine-6-glucuronide | Radioligand Binding ([³H]-DAMGO) | Rat Brain | 0.6 | - | |
| Sigma Receptors | ||||||
| Sigma-1 Receptor | Dextromethorphan | Radioligand Binding (--INVALID-LINK---pentazocine) | Guinea Pig Brain | 205 | - |
Note: Specific K_i values for dextromethadone at opioid and sigma-1 receptors were not available in the reviewed literature. The data for dextromethorphan is provided for comparative purposes due to structural similarities and its known sigma-1 activity.
In Vitro Functional Activity
The functional consequences of dextromethadone's receptor binding have been assessed through various in vitro assays, primarily focusing on its antagonist activity at the NMDA receptor.
Quantitative Functional Assay Data
| Assay Type | Receptor Subtype | Parameter | Value (µM) | Reference |
| NMDA Receptor Functional Antagonism (FLIPR Calcium Assay) | ||||
| NR1/2A | IC₅₀ | 43 | [1] | |
| NR1/2B | IC₅₀ | 23 | [1] | |
| NR1/2C | IC₅₀ | 23 | [1] | |
| NR1/2D | IC₅₀ | 68 | [1] | |
| Opioid and Sigma-1 Receptor Functional Activity | ||||
| µ-Opioid Receptor | Dextromethadone | cAMP/β-arrestin | No significant activity reported | |
| Sigma-1 Receptor | Dextromethadone | Not Specified | Data not available |
Signaling Pathways
Dextromethadone's antidepressant effects are believed to be mediated through the modulation of intracellular signaling cascades downstream of NMDA receptor blockade, similar to ketamine.
NMDA Receptor Antagonism and Downstream Signaling
Caption: Dextromethadone's proposed antidepressant signaling pathway.
Pharmacokinetics
In vitro and Phase 1 clinical trials have provided initial insights into the metabolic profile and pharmacokinetic properties of dextromethadone.
| Parameter | Species | Route | Value | Reference |
| Metabolism | Human | In Vitro | Primarily metabolized by CYP3A4/5 and CYP2B6 to EDDP | [2] |
| CYP Inhibition | Human | In Vitro | Inhibits CYP2D6 (IC₅₀ = 9.6 µM) | [2] |
| CYP Induction | Human | In Vitro | Inducer of CYP3A4/5 | [2] |
| Drug-Drug Interactions | Human | Oral | Increased exposure of dextromethorphan (CYP2D6 substrate) | [2] |
| Human | Oral | No significant effect on midazolam (CYP3A4 substrate) pharmacokinetics | [2] | |
| Human | Oral | Cobicistat (CYP3A4 inhibitor) slightly increased dextromethadone exposure | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for NMDA Receptors ([³H]MK-801)
Caption: Workflow for NMDA receptor radioligand binding assay.
Protocol Details:
-
Membrane Preparation:
-
Rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 10 minutes. The resulting pellet is resuspended in fresh buffer and centrifuged again. This wash step is repeated multiple times to remove endogenous ligands.
-
-
Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of [³H]MK-801 (a specific NMDA receptor channel blocker radioligand) and varying concentrations of the test compound (dextromethadone).
-
Incubation is typically carried out at room temperature for 2-4 hours to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.
-
Filters are washed with ice-cold buffer to reduce non-specific binding.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled NMDA receptor channel blocker (e.g., 10 µM unlabeled MK-801).
-
IC₅₀ values are determined by non-linear regression analysis of the competition binding data.
-
K_i values are calculated from IC₅₀ values using the Cheng-Prusoff equation.
-
FLIPR Calcium Assay for NMDA Receptor Functional Antagonism
Caption: Workflow for FLIPR calcium assay.
Protocol Details:
-
Cell Culture and Plating:
-
HEK293 cells stably expressing specific human NMDA receptor subtypes (e.g., NR1/2A, NR1/2B, NR1/2C, NR1/2D) are plated in 384-well microplates.
-
-
Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
-
-
Compound Addition:
-
Varying concentrations of dextromethadone are added to the wells.
-
-
Agonist Stimulation and Measurement:
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
An NMDA receptor agonist (e.g., glutamate) is added to stimulate calcium influx through the NMDA receptors.
-
Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity.
-
-
Data Analysis:
-
The inhibition of the agonist-induced calcium influx by dextromethadone is quantified, and IC₅₀ values are determined from the concentration-response curves.[1]
-
In Vivo Models of Depression: Forced Swim Test (FST)
Caption: Workflow for the Forced Swim Test.
Protocol Details:
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test session: On the first day, naive rodents are placed individually in the cylinder for a 15-minute pre-swim. This session is for habituation and induces a state of helplessness.
-
Drug Administration: Dextromethadone or vehicle is administered at specific time points before the test session (e.g., 60 minutes prior).
-
Test session: 24 hours after the pre-test, the animals are placed back in the cylinder for a 5-6 minute test session.
-
-
Behavioral Scoring: The duration of immobility (floating passively with only small movements to keep the head above water) is recorded during the last 4 minutes of the test session.
-
Data Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Conclusion
Dextromethadone possesses a unique pharmacological profile as a low-potency, uncompetitive NMDA receptor antagonist with minimal activity at opioid receptors. This profile suggests the potential for rapid antidepressant effects without the adverse effects and abuse liability associated with traditional opioids or the psychotomimetic effects of higher-potency NMDA receptor antagonists like ketamine. The preclinical and early clinical data support this hypothesis, demonstrating a favorable safety and tolerability profile. Further research, including the completion of Phase 3 clinical trials, will be crucial to fully elucidate the therapeutic potential of dextromethadone for the treatment of major depressive disorder.
References
Discovery and history of methadone enantiomers
An in-depth technical guide on the discovery and history of methadone enantiomers for researchers, scientists, and drug development professionals.
Introduction
Methadone, a synthetic opioid, was first synthesized in 1939 by German chemists Max Bockmühl and Gustav Ehrhart at the Farbwerke Hoechst. Initially named Hoechst 10820, its development was a result of a German government program to create a domestic supply of analgesics. The substance is a chiral molecule, existing as a racemic mixture of two enantiomers: (R)-(-)-methadone (levomethadone) and (S)-(+)-methadone (dextromethadone). Following World War II, the Allied Expeditionary Forces Investigating Section brought reports on methadone to the United States. In 1947, the Council on Pharmacy and Chemistry of the American Medical Association gave it the generic name "methadone".
It was later discovered that the two enantiomers possess distinct pharmacological profiles, which is crucial for understanding its clinical effects, including its use in opioid maintenance therapy and for chronic pain management. This guide provides a detailed overview of the discovery, history, and distinct properties of methadone enantiomers, complete with pharmacological data, experimental methodologies, and pathway visualizations.
Pharmacological Profiles of Methadone Enantiomers
The therapeutic effects of racemic methadone are primarily attributed to the differential activities of its R- and S-enantiomers at various receptors, most notably the µ-opioid receptor and the N-methyl-D-aspartate (NMDA) receptor.
µ-Opioid Receptor Activity
The analgesic and euphoric effects, as well as the withdrawal-suppressing properties of methadone, are predominantly mediated by the (R)-methadone enantiomer. (R)-methadone is a potent agonist at the µ-opioid receptor, exhibiting significantly higher affinity and potency compared to its S-counterpart.
NMDA Receptor Activity
Both enantiomers act as non-competitive antagonists at the NMDA receptor, a glutamate receptor involved in nociceptive transmission and the development of opioid tolerance. This NMDA receptor antagonism is believed to contribute to methadone's efficacy in treating neuropathic pain and mitigating opioid tolerance. While both enantiomers are active at this site, their potencies differ.
Quantitative Pharmacological Data
The following table summarizes the quantitative data regarding the binding affinities and functional potencies of methadone enantiomers at the µ-opioid and NMDA receptors.
| Enantiomer | Receptor | Assay Type | Parameter | Value | Species | Reference |
| (R)-methadone | µ-Opioid | Receptor Binding (³H-DAMGO) | Kᵢ | 2.5 nM | Rat brain | |
| (S)-methadone | µ-Opioid | Receptor Binding (³H-DAMGO) | Kᵢ | 24.5 nM | Rat brain | |
| (R)-methadone | µ-Opioid | GTPγS Binding | EC₅₀ | 37 nM | CHO cells | |
| (S)-methadone | µ-Opioid | GTPγS Binding | EC₅₀ | 350 nM | CHO cells | |
| Racemic Methadone | NMDA | Receptor Binding (³H-MK-801) | IC₅₀ | 4.6 µM | Rat brain | |
| (S)-methadone | NMDA | Receptor Binding (³H-MK-801) | IC₅₀ | 3.1 µM | Rat brain | |
| (R)-methadone | NMDA | Receptor Binding (³H-MK-801) | IC₅₀ | 26.0 µM | Rat brain |
Kᵢ (Inhibition Constant): Concentration of a ligand that will bind to half the binding sites at equilibrium in the absence of a competing ligand. A lower Kᵢ indicates higher binding affinity. EC₅₀ (Half Maximal Effective Concentration): Concentration of a drug that gives half of the maximal response. IC₅₀ (Half Maximal Inhibitory Concentration): Concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the pharmacological data table.
Protocol 1: µ-Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of (R)- and (S)-methadone for the µ-opioid receptor.
Materials:
-
Rat brain tissue homogenates (source of µ-opioid receptors).
-
Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).
-
Test compounds: (R)-methadone, (S)-methadone.
-
Nonspecific binding control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a liquid scintillation counter.
Methodology:
-
Tissue Preparation: Whole rat brains are homogenized in ice-cold Tris-HCl buffer and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.
-
Binding Reaction: The assay is conducted in tubes containing the rat brain membrane preparation, the radioligand [³H]-DAMGO (at a concentration near its Kₑ, e.g., 1 nM), and varying concentrations of the competing test compounds ((R)- or (S)-methadone).
-
Incubation: The mixture is incubated at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the nonspecific binding (measured in the presence of excess naloxone) from the total binding. The IC₅₀ values for the test compounds are determined by non-linear regression analysis of the competition binding curves. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: NMDA Receptor Binding Assay
Objective: To determine the inhibitory concentration (IC₅₀) of methadone enantiomers on the NMDA receptor channel binding site.
Materials:
-
Rat cortical membrane preparations.
-
Radioligand: [³H]-MK-801 (a non-competitive NMDA receptor antagonist).
-
Agonists: Glutamate (10 µM) and Glycine (10 µM) to open the ion channel.
-
Test compounds: Racemic methadone, (R)-methadone, (S)-methadone.
-
Nonspecific binding control: MK-801 (100 µM).
-
Incubation buffer: 50 mM Tris-acetate, pH 7.4.
-
Filtration and scintillation counting equipment as described above.
Methodology:
-
Tissue Preparation: Rat cortical tissue is homogenized and washed as described for the µ-opioid receptor assay.
-
Binding Reaction: The assay tubes contain the membrane preparation, [³H]-MK-801 (e.g., 1 nM), glutamate, and glycine (to ensure the channel is in an open state, which is required for MK-801 binding), and varying concentrations of the test compounds.
-
Incubation: The mixture is incubated at room temperature for 2 hours.
-
Separation and Quantification: The separation and quantification steps are performed as described in Protocol 1.
-
Data Analysis: The IC₅₀ values are determined from competition binding curves by non-linear regression. This value represents the concentration of the antagonist that inhibits 50% of the specific binding of [³H]-MK-801.
Signaling Pathways and Visualizations
The distinct therapeutic and side-effect profiles of the methadone enantiomers can be understood by examining their actions on their respective signaling pathways.
µ-Opioid Receptor Signaling Pathway
(R)-methadone's activity as a potent agonist at the µ-opioid receptor initiates a G-protein-mediated signaling cascade. The µ-opioid receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o).
Caption: µ-Opioid receptor activation pathway by (R)-methadone.
NMDA Receptor Antagonism
Methadone enantiomers act as non-competitive antagonists at the NMDA receptor. They bind to a site within the receptor's ion channel (the same site as phencyclidine and MK-801), physically blocking the flow of ions even when the receptor is activated by its co-agonists, glutamate and glycine.
Caption: Mechanism of NMDA receptor non-competitive antagonism.
Experimental Workflow for Enantiomer Profiling
The logical flow for characterizing the pharmacological profile of a chiral drug like methadone involves a series of in vitro and in vivo experiments to determine affinity, potency, and functional effects.
Caption: Workflow for chiral drug pharmacological profiling.
Conclusion
The discovery that methadone's enantiomers possess distinct pharmacological properties was a pivotal moment in understanding its clinical utility. (R)-methadone is the primary contributor to its potent µ-opioid agonist effects, making it the key component for analgesia and opioid maintenance therapy. Conversely, (S)-methadone has a more pronounced activity as an NMDA receptor antagonist. This dual mechanism of action, stemming from its chiral nature, contributes to methadone's complex but effective clinical profile, particularly in managing difficult-to-treat pain syndromes and reducing opioid tolerance. A thorough understanding of these enantiomer-specific activities is essential for ongoing research and the development of safer and more effective therapeutic strategies.
(S)-Methadone Binding Affinity for Mu-Opioid Receptors: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the binding affinity and functional activity of (S)-methadone at the mu-opioid receptor (MOR). It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.
Introduction
Methadone is a synthetic opioid used clinically as a racemic mixture of (R)- and (S)-methadone for the treatment of opioid use disorder and pain.[1] The two enantiomers, however, exhibit distinct pharmacological profiles. The analgesic effects of racemic methadone are primarily attributed to the (R)-isomer, which has a significantly higher affinity for the mu-opioid receptor.[2][3] (S)-methadone, while traditionally considered the less active isomer in terms of classical opioid analgesia, still demonstrates notable interaction with the mu-opioid receptor, contributing to the overall pharmacological effect of the racemic mixture and possessing its own unique properties.[1][2] This guide focuses specifically on the binding and functional characteristics of (S)-methadone at the mu-opioid receptor.
Quantitative Binding and Functional Data
The following tables summarize the key quantitative data regarding the binding affinity and functional potency of (S)-methadone at the mu-opioid receptor.
Table 1: Radioligand Displacement Binding Affinity of Methadone Enantiomers for the Mu-Opioid Receptor
| Compound | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| (S)-Methadone | [³H]DAMGO | Rat brain tissue | 60.5 ± 0.1 | - | [1] |
| (R)-Methadone | [³H]DAMGO | Rat brain tissue | 7.5 ± 0.1 | - | [1] |
| (R,S)-Methadone | [³H]DAMGO | Rat brain tissue | 15.6 ± 0.1 | - | [1] |
| (S)-Methadone | - | Mu₁ Receptor | - | 26.4 | [2] |
| (R)-Methadone | - | Mu₁ Receptor | - | 3.0 | [2] |
| (S)-Methadone | - | Mu₂ Receptor | - | 88 | [2] |
| (R)-Methadone | - | Mu₂ Receptor | - | 6.9 | [2] |
| Racemic Methadone | - | Mu₁ Receptor | - | 5.73 ± 1.5 | [4] |
| Racemic Methadone | - | Mu₂ Receptor | - | 10.0 ± 3.1 | [4] |
Table 2: Functional Activity of (S)-Methadone at the Mu-Opioid Receptor
| Assay | Preparation | Parameter | (S)-Methadone | (R)-Methadone | Reference |
| [³⁵S]GTPγS Binding | Rat brain sections (Caudate Putamen) | % Stimulation at 1 µM | 144% | 270% | [1] |
| [³⁵S]GTPγS Binding | Rat brain sections (Nucleus Accumbens) | % Stimulation at 1 µM | 120% | 164% | [1] |
| β-arrestin-2 Recruitment | CHO cells overexpressing human MOR | Agonist-induced recruitment | Potent recruitment | - | [5] |
Experimental Protocols
Radioligand Displacement Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound, such as (S)-methadone, for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: CHO cells stably expressing the human mu-opioid receptor (CHO-hMOR) or rat brain tissue.
-
Radioligand: [³H]DAMGO (a selective mu-opioid agonist).
-
Test Compound: (S)-methadone.
-
Non-specific Binding Control: Naloxone or unlabeled DAMGO at a high concentration (e.g., 10 µM).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Thaw the cell membrane preparation on ice.
-
In a 96-well plate, add the incubation buffer.
-
Add increasing concentrations of the test compound ((S)-methadone).
-
For determining non-specific binding, add a high concentration of naloxone or unlabeled DAMGO to a set of wells.
-
Add the radioligand ([³H]DAMGO) at a final concentration typically at or below its Kd value.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[6]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the mu-opioid receptor upon agonist binding.
Materials:
-
Membrane Preparation: CHO-hMOR cells or rat brain sections.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: (S)-methadone.
-
Reference Agonist: DAMGO (for determining maximal stimulation).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP: To ensure binding of [³⁵S]GTPγS is agonist-dependent.
-
Non-specific Binding Control: Unlabeled GTPγS at a high concentration (e.g., 10 µM).
-
Filtration Apparatus and Scintillation Counter .
Procedure:
-
Incubate the membrane preparation with the test compound ((S)-methadone) at various concentrations in the assay buffer containing GDP for a pre-incubation period.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding.
-
Plot the concentration-response curve and determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal stimulation) values using non-linear regression.[7]
β-Arrestin Recruitment Assay (PathHunter® Assay)
This cell-based assay measures the recruitment of β-arrestin to the activated mu-opioid receptor.
Materials:
-
Cell Line: CHO cells stably co-expressing the human mu-opioid receptor fused to a fragment of β-galactosidase and β-arrestin-2 fused to the complementing fragment of β-galactosidase (PathHunter® eXpress OPRM1 CHO-K1 β-arrestin GPCR Assay).
-
Test Compound: (S)-methadone.
-
Reference Agonist: DAMGO.
-
Cell Culture Medium and Assay Buffer .
-
Detection Reagent: Chemiluminescent substrate for β-galactosidase.
-
Luminometer .
Procedure:
-
Plate the PathHunter® cells in a 96- or 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound ((S)-methadone).
-
Add the test compound to the cells and incubate for 90 minutes at 37°C.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the concentration-response curve and determine the EC₅₀ and Emax values using non-linear regression.
Signaling Pathways and Visualizations
Mu-Opioid Receptor Signaling
Upon agonist binding, the mu-opioid receptor, a G-protein coupled receptor (GPCR), primarily couples to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that leads to the analgesic and other effects of opioids. Key downstream events include the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. Additionally, agonist binding can trigger the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. β-arrestin recruitment can lead to receptor desensitization, internalization, and also initiate G-protein-independent signaling pathways.
Caption: Mu-opioid receptor signaling pathway activated by (S)-methadone.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the binding affinity of (S)-methadone.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Enantiomeric Activity at Mu-Opioid Receptor
This diagram illustrates the differential binding affinity of (R)- and (S)-methadone for the mu-opioid receptor, highlighting the higher affinity of the (R)-enantiomer.
Caption: Differential binding affinity of methadone enantiomers for the MOR.
Conclusion
(S)-methadone demonstrates a clear, albeit lower, binding affinity for the mu-opioid receptor compared to its (R)-enantiomer. The data indicate that (S)-methadone is a functional agonist at the mu-opioid receptor, capable of activating G-protein signaling and inducing β-arrestin recruitment. This activity profile suggests that (S)-methadone contributes to the overall pharmacological effects of racemic methadone and may possess unique therapeutic properties that warrant further investigation. The detailed experimental protocols and visual diagrams provided in this guide offer a robust framework for researchers to further explore the nuanced pharmacology of (S)-methadone at the mu-opioid receptor.
References
- 1. Unique pharmacodynamic properties and low abuse liability of the μ-opioid receptor ligand (S)-methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Characterization of the Antinociceptive Effects of the Individual Isomers of Methadone Following Acute and Chronic Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of methadone as a β-arrestin-biased μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand-binding studies [bio-protocol.org]
- 7. [35S]GTPɣS binding assay [bio-protocol.org]
An In-depth Technical Guide to the Molecular Structure and Properties of (S)-Methadone
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacology, and metabolism of (S)-Methadone for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
(S)-Methadone, also known as dextromethadone, is the (S)-enantiomer of the synthetic opioid methadone.[1] While racemic methadone is used for opioid maintenance therapy and pain management, the individual enantiomers possess distinct pharmacological profiles.
Table 1: Molecular and Physicochemical Properties of (S)-Methadone and Racemic Methadone
| Property | (S)-(+)-Methadone Hydrochloride | Racemic Methadone | Racemic Methadone Hydrochloride |
| IUPAC Name | (6S)-6-(dimethylamino)-4,4-diphenylheptan-3-one hydrochloride | (RS)-6-(dimethylamino)-4,4-diphenylheptan-3-one | (RS)-6-(dimethylamino)-4,4-diphenylheptan-3-one hydrochloride |
| Synonyms | Dextromethadone HCl | (+/-)-Methadone, dl-Methadone | Dolophine, Methadose |
| Molecular Formula | C₂₁H₂₇NO·HCl[2] | C₂₁H₂₇NO[3] | C₂₁H₂₈ClNO[4] |
| Molecular Weight | 345.90 g/mol [2] | 309.4 g/mol [5] | 345.9 g/mol [4] |
| CAS Number | 5653-80-5[2] | 76-99-3[3] | 1095-90-5[6] |
| Melting Point | 242-245 °C[2] | 78 °C[1] | 235 °C[7][8] |
| pKa | Not specified | Not specified | 8.25 (in water at 20°C)[7][8] |
| logP (Octanol/Water) | Not specified | 3.93[3] | 117 (partition coefficient at pH 7.4)[8] |
| Solubility | Soluble in water[2] | Not specified | Soluble in water (120 mg/mL), ethanol (80 mg/mL)[6][9] |
| Optical Rotation | [α]²²_D_ = +140.9° (c=1.1, EtOH)[2] | Not applicable | Not applicable |
Pharmacology
(S)-Methadone's pharmacological activity is primarily characterized by its weak affinity for opioid receptors and its role as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][10]
Opioid Receptor Activity
(S)-Methadone displays a significantly lower binding affinity for the mu-opioid receptor (MOR) compared to its (R)-enantiomer, which is responsible for the majority of the analgesic and opioid effects of racemic methadone.[11][12] The affinity for delta and kappa opioid receptors is low for both enantiomers.[12]
NMDA Receptor Antagonism
Both methadone enantiomers act as non-competitive antagonists at the NMDA receptor.[3][13] This action is thought to contribute to methadone's efficacy in treating neuropathic pain and mitigating opioid tolerance.[3] The (S)-enantiomer is being investigated for its potential as an antidepressant, with its mechanism of action linked to its NMDA receptor antagonism.[10][11] (S)-Methadone has a low micromolar affinity for the MK-801 binding site of the NMDA receptor, similar to other NMDA receptor antagonists like ketamine.[10]
Table 2: Receptor Binding Affinities and Pharmacological Parameters
| Parameter | (S)-Methadone | (R)-Methadone | Racemic Methadone |
| Mu-Opioid Receptor (Ki) | 60.5 ± 0.1 nM[11] | 7.5 ± 0.1 nM[11] | 15.6 ± 0.1 nM[11] |
| NMDA Receptor (IC₅₀) | Low micromolar affinity[10] | Low micromolar affinity[10] | Not specified |
Pharmacokinetics and Metabolism
The pharmacokinetics of methadone are stereoselective, with notable differences in the metabolism and clearance of the (S) and (R) enantiomers.[3][7] This variability is largely due to the differential involvement of cytochrome P450 (CYP) enzymes.
Table 3: Stereoselective Pharmacokinetic Parameters of Methadone Enantiomers
| Parameter | (S)-Methadone | (R)-Methadone | Reference |
| Elimination Half-life (t½) | 28.6 hours | 37.5 hours | [7] |
| Total Volume of Distribution (Vd) | 289.1 L | 496.6 L | [7] |
| Clearance (CL) | 0.129 L/min | 0.158 L/min | [7] |
Metabolism
The primary metabolic pathway for both methadone enantiomers is N-demethylation to the inactive metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[6][8][14] This process is primarily mediated by CYP enzymes in the liver. CYP2B6 plays a significant role in the stereoselective metabolism of (S)-methadone.[3][6][8] Other enzymes involved in methadone metabolism include CYP3A4, CYP2C19, CYP2D6, and CYP2C9.[6][15] CYP2B6 and CYP2D6 preferentially metabolize (S)-methadone, while CYP2C19 and CYP2C8 show preference for (R)-methadone. CYP3A4 does not exhibit significant enantioselectivity.[6]
Experimental Protocols
Determination of Opioid Receptor Binding Affinity by Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity of (S)-Methadone to mu-opioid receptors using a competitive radioligand binding assay with [³H]DAMGO.
Materials:
-
Cell membranes expressing the mu-opioid receptor
-
[³H]DAMGO (radioligand)
-
(S)-Methadone (unlabeled competitor)
-
Naloxone (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
GF/C filters
-
Scintillation fluid
-
Scintillation counter
-
Cell harvester
Procedure:
-
Prepare cell membrane homogenates expressing the mu-opioid receptor. Protein concentration should be determined using a standard method like the Bradford assay.
-
In a series of tubes, add a constant concentration of [³H]DAMGO (approximating its K_D, e.g., 2 nM).[16]
-
Add increasing concentrations of unlabeled (S)-Methadone (e.g., from 10⁻¹² to 10⁻⁴ M).[16]
-
For the determination of non-specific binding, add a high concentration of naloxone (e.g., 10 µM) to a set of control tubes.[16]
-
Initiate the binding reaction by adding the cell membrane preparation to each tube.
-
Incubate the mixture for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C).[17]
-
Terminate the reaction by rapid filtration through GF/C filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
The concentration of (S)-Methadone that inhibits 50% of the specific binding of [³H]DAMGO (IC₅₀) is determined. The K_i value can then be calculated using the Cheng-Prusoff equation.
In Vitro Metabolism of (S)-Methadone using Recombinant CYP Enzymes
This protocol describes a method to study the metabolism of (S)-Methadone by specific CYP enzymes, such as CYP2B6.
Materials:
-
(S)-Methadone
-
Recombinant human CYP enzymes (e.g., CYP2B6) with P450 reductase and cytochrome b₅
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Prepare a reaction mixture containing the potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP enzyme preparation in a microcentrifuge tube or 96-well plate.[18]
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding (S)-Methadone at various concentrations (e.g., 0.125 to 500 µM).[18]
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite EDDP using a validated LC-MS/MS method.
-
Kinetic parameters (K_m and V_max) can be determined by plotting the rate of metabolite formation against the substrate concentration and fitting the data to the Michaelis-Menten equation.
Visualizations
Caption: Mu-Opioid Receptor Signaling Pathway for (S)-Methadone.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
- 1. Hot-plate analgesia testing [bio-protocol.org]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. Role of cytochrome P4502B6 in methadone metabolism and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. ClinPGx [clinpgx.org]
- 7. Stereoselective pharmacokinetics of methadone in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Methyl-D-aspartate receptor antagonist d-methadone produces rapid, mTORC1-dependent antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unique pharmacodynamic properties and low abuse liability of the μ-opioid receptor ligand (S)-methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iipseries.org [iipseries.org]
- 14. EDDP - Metabolite of Methadone | Home Health UK [homehealth-uk.com]
- 15. researchgate.net [researchgate.net]
- 16. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Radioligand-binding studies [bio-protocol.org]
- 18. Methadone pharmacogenetics in vitro and in vivo: Metabolism by CYP2B6 polymorphic variants and genetic variability in pediatric disposition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Role of (S)-Methadone in Pain Management
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methadone, a synthetic opioid, is clinically administered as a racemic mixture of (R)- and (S)-methadone for the management of pain and opioid use disorder.[1] While the (R)-enantiomer is a potent µ-opioid receptor agonist, the (S)-enantiomer, also known as dextromethadone, contributes to the overall analgesic effect through a distinct mechanism of action.[2][3] This technical guide provides a comprehensive overview of the biological role of (S)-methadone in pain management, with a focus on its receptor binding profile, signaling pathways, and preclinical and clinical evidence of its analgesic properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Introduction
Methadone's unique pharmacological profile, which includes its activity as both an opioid agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist, makes it a valuable therapeutic agent for complex pain conditions, including neuropathic pain.[4][5] The analgesic effects of racemic methadone are attributed to the synergistic actions of its two stereoisomers. (R)-methadone is the primary contributor to the opioid-mediated analgesia, while (S)-methadone is recognized for its NMDA receptor antagonist activity.[3] This dual mechanism may explain methadone's efficacy in patients who are unresponsive to other opioids and the slower development of tolerance compared to morphine.[6]
Receptor Binding Profile of (S)-Methadone
(S)-Methadone exhibits a distinct receptor binding profile compared to its (R)-enantiomer. While it has a lower affinity for µ-opioid receptors, it demonstrates notable activity at the NMDA receptor.
Opioid Receptor Binding
(S)-Methadone binds to µ-opioid receptors (MOR), albeit with a lower affinity than (R)-methadone.[7][8] Studies have shown that (R)-methadone has a significantly higher affinity for MOR, making it the more potent opioid agonist of the two enantiomers.[7][9] Both enantiomers exhibit low affinity for delta and kappa opioid receptors.[7]
NMDA Receptor Binding
A key pharmacological feature of (S)-methadone is its activity as a non-competitive antagonist at the NMDA receptor.[1][3] This action is believed to contribute significantly to its analgesic effects, particularly in the context of neuropathic pain and in mitigating the development of opioid tolerance.[4][6] The NMDA receptor antagonism of (S)-methadone is a property not shared by many other clinically used opioids to the same extent.[10]
Quantitative Data on Receptor Binding Affinities
The following table summarizes the binding affinities of (S)-methadone and its comparators at various receptors.
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| (S)-Methadone | µ-Opioid | [³H]DAMGO Competition | 60.5 ± 0.1 | [8] | |
| µ1-Opioid | 26.4 | [7] | |||
| µ2-Opioid | 88 | [7] | |||
| NMDA | ~2600-7400 | [8] | |||
| (R)-Methadone | µ-Opioid | [³H]DAMGO Competition | 7.5 ± 0.1 | [8] | |
| µ1-Opioid | 3.0 | [7] | |||
| µ2-Opioid | 6.9 | [7] | |||
| (R,S)-Methadone | µ-Opioid | [³H]DAMGO Competition | 15.6 ± 0.1 | [8] | |
| Morphine | µ-Opioid | [7] |
Signaling Pathways
The analgesic effects of (S)-methadone are mediated through its interaction with distinct signaling pathways associated with the µ-opioid and NMDA receptors.
µ-Opioid Receptor Signaling
As an agonist at the µ-opioid receptor, (S)-methadone initiates a G-protein coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels.[11] The net effect is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters.
Caption: µ-Opioid Receptor Signaling Pathway of (S)-Methadone.
NMDA Receptor Signaling
As a non-competitive antagonist of the NMDA receptor, (S)-methadone blocks the ion channel, thereby preventing the influx of calcium ions in response to glutamate binding.[12] This action dampens the excitatory signaling cascade that contributes to central sensitization and neuropathic pain.[4]
Caption: NMDA Receptor Antagonism by (S)-Methadone.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the biological role of (S)-methadone.
Opioid Receptor Binding Assay
Objective: To determine the binding affinity of (S)-methadone for opioid receptors.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., from rodents) is homogenized in a Tris-HCl buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-opioid receptors) and varying concentrations of the unlabeled competitor drug ((S)-methadone).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[13]
References
- 1. Methadone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Methadone for Chronic Pain: A Review of Pharmacology, Efficacy, and Safety Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Antinociceptive Effects of the Individual Isomers of Methadone Following Acute and Chronic Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unique pharmacodynamic properties and low abuse liability of the μ-opioid receptor ligand (S)-methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 10. Methadone Treatment for Pain States | AAFP [aafp.org]
- 11. Methadone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. 3.3. Biology—Opioid Binding Assay [bio-protocol.org]
Enantioselective Effects of Methadone on Cardiac Ion Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methadone, a synthetic opioid widely used for analgesia and opioid maintenance therapy, exists as a racemic mixture of two enantiomers: (R)-methadone and (S)-methadone. While the (R)-enantiomer is primarily responsible for the desired mu-opioid receptor agonist activity, the (S)-enantiomer contributes significantly to the off-target effects, most notably cardiotoxicity.[1][2] This guide provides a detailed technical overview of the enantioselective interactions of methadone with cardiac ion channels, a critical aspect in understanding its arrhythmogenic potential. The primary mechanism of methadone-induced cardiotoxicity involves the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which leads to a prolongation of the QT interval on an electrocardiogram and an increased risk of a life-threatening arrhythmia known as Torsades de Pointes (TdP).[3][4][5]
Quantitative Analysis of Enantioselective Ion Channel Blockade
The differential effects of methadone enantiomers on various cardiac ion channels have been quantified primarily through in vitro electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of the enantiomers in blocking these channels.
hERG (IKr) Potassium Channel Blockade
The hERG channel, which conducts the rapid delayed rectifier potassium current (IKr), is the most sensitive cardiac ion channel to methadone. Notably, (S)-methadone is a significantly more potent blocker of the hERG channel than (R)-methadone.[5][6][7]
| Compound | IC50 (µM) | Cell Line | Temperature (°C) | Study |
| (S)-Methadone | 2 | hERG-expressing cells | 37 | Eap et al. (2007)[6][7] |
| (R)-Methadone | 7 | hERG-expressing cells | 37 | Eap et al. (2007)[6][7] |
| (R,S)-Methadone | 0.21 ± 0.02 mM | Xenopus oocytes | Not Specified | Lin et al. (2008)[8] |
At a concentration of 0.1 mM, (S)-methadone inhibited the hERG tail current by 50 ± 4%, whereas the same concentration of (R)-methadone resulted in only a 26 ± 4% inhibition.[9] This stereoselective inhibition underscores the primary role of (S)-methadone in the proarrhythmic effects of racemic methadone.[1][9]
Other Cardiac Ion Channels
While the primary focus has been on the hERG channel, methadone also affects other cardiac ion channels, albeit generally at higher concentrations.
| Ion Channel | Compound | Effect | IC50 (µM) | Study |
| Nav1.5 (Sodium) | Racemic Methadone | Tonic Block | 11.2 | Kuryshev et al. (2010)[10] |
| Nav1.5 (Sodium) | Racemic Methadone | Phasic Block | 5.5 | Kuryshev et al. (2010)[10] |
| Cav1.2 (Calcium) | Racemic Methadone | Tonic Block | 26.7 | Kuryshev et al. (2010)[10] |
| Cav1.2 (Calcium) | Racemic Methadone | Phasic Block | 7.7 | Kuryshev et al. (2010)[10] |
| Kir2.1 (IK1) | Racemic Methadone | Inhibition | 1.5 | Han et al. (2022)[11][12] |
Discrete stereo-selective effects of dextromethadone and levomethadone on Nav1.5 channels have been noted, indicating that methadone interacts with the local anesthetic binding site to inhibit these channels.[13][14]
Experimental Protocols
The primary experimental technique for quantifying the effects of methadone on cardiac ion channels is the whole-cell patch-clamp method.[7][14][15] This technique allows for the direct measurement of ion channel currents in isolated cells.
Cell Preparation
-
Cell Lines: Commonly used cell lines for these studies are Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected to express the specific human cardiac ion channel of interest (e.g., hERG, Nav1.5).[14][15][16]
-
Primary Cardiomyocytes: Human primary cardiomyocytes or human stem cell-derived cardiomyocytes are also used to study the effects in a more physiologically relevant context.[3][10]
Electrophysiological Recording
-
Amplifier and Digitizer: Recordings are performed using a patch-clamp amplifier and a digitizer for data acquisition.
-
Electrodes: Borosilicate glass micropipettes with a resistance of 6-10 MΩ are used to form a high-resistance seal with the cell membrane.[17]
-
Temperature: Experiments are typically conducted at or near physiological temperature (35-37°C), as ion channel kinetics can be temperature-sensitive.[18]
Solutions
-
Extracellular (Bath) Solution (for IK1):
-
NaCl: 140 mM
-
KCl: 5.4 mM
-
HEPES: 10 mM
-
MgCl2: 1 mM
-
CaCl2: 1.8 mM
-
Glucose: 10 mM
-
Ouabain: 0.001 mM
-
Nifedipine: 0.001 mM
-
pH adjusted to 7.4[11]
-
-
Intracellular (Pipette) Solution (for IK1):
-
K+ aspartate: 100 mM
-
KCl: 30 mM
-
HEPES: 10 mM
-
ATP: 5 mM
-
MgCl2: 5.36 mM
-
Na2 creatine phosphate: 5 mM
-
EGTA: 1 mM
-
CaCl2: 0.034 mM
-
pH adjusted to 7.2[11]
-
Voltage-Clamp Protocols
Specific voltage protocols are applied to the cell to elicit and measure the currents from the ion channel of interest.
-
hERG (IKr) Current Protocol:
-
Hold the cell at a resting membrane potential of -80 mV.
-
Depolarize to a positive potential (e.g., +40 mV) for a duration sufficient to allow for channel activation and inactivation (e.g., 1.2 seconds).
-
Repolarize to a negative potential (e.g., -50 mV or -80 mV) to elicit a large tail current as channels recover from inactivation and deactivate.
-
The peak outward tail current is measured to quantify the drug's effect.[9][18]
-
-
Nav1.5 (INa) Current Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +20 mV) to elicit the peak inward sodium current.[17]
-
To assess use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied.[14][15]
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Enantioselective pathway of methadone's effects.
Caption: Whole-cell patch-clamp experimental workflow.
Caption: Differential hERG block by methadone enantiomers.
References
- 1. (R)-methadone versus racemic methadone: what is best for patient care? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fortunejournals.com [fortunejournals.com]
- 4. Methadone-Associated QTc Prolongation: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methadone, QTc interval prolongation and torsade de pointes: Case reports offer the best understanding of this problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective block of hERG channel by (S)-methadone and QT interval prolongation in CYP2B6 slow metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of chiral isolates of methadone on the cardiac potassium channel IKr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Increased cardiac risk in concomitant methadone and diazepam treatment: pharmacodynamic interactions in cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methadone Blockade of Cardiac Inward Rectifier K+ Current Augments Membrane Instability and Amplifies U Waves on Surface ECGs: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. primo.csu.edu.au [primo.csu.edu.au]
- 14. The opioid methadone induces a local anaesthetic-like inhibition of the cardiac Na⁺ channel, Na(v)1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The opioid methadone induces a local anaestheticlike inhibition of the cardiac Na+ channel, Nav1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methadone Suppresses Neuronal Function and Maturation in Human Cortical Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. jwatch.org [jwatch.org]
Methodological & Application
Application Note: Quantification of (S)-Methadone in Human Plasma by LC-MS/MS
References
- 1. Stereospecific gas chromatographic method for determination of methadone in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Automated LC-MS method for the fast stereoselective determination of methadone in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. forensicresources.org [forensicresources.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Steady-state pharmacokinetics of (R)- and (S)-methadone in methadone maintenance patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a liquid chromatography mass spectrometry assay for the simultaneous quantification of methadone, cocaine, opiates and metabolites in human umbilical cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Protocol for Studying (S)-Methadone Metabolism by CYP2B6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methadone is a synthetic opioid used for the management of pain and in medication-assisted treatment for opioid use disorder. It is administered as a racemic mixture of (R)- and (S)-methadone. The primary route of methadone clearance from the body is through hepatic metabolism, predominantly N-demethylation to the inactive metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[1][2][3] Emerging evidence strongly indicates that cytochrome P450 2B6 (CYP2B6) is the principal enzyme responsible for this metabolic pathway.[1][2][3][4] Notably, the metabolism of methadone by CYP2B6 is stereoselective, with a preference for the (S)-enantiomer.[1][4][5]
Understanding the kinetics and potential for inhibition of (S)-methadone metabolism by CYP2B6 is critical for predicting drug-drug interactions, assessing interindividual variability in patient response, and ensuring safe and effective therapeutic use. The CYP2B6 gene is highly polymorphic, with different alleles resulting in varying enzyme activity, which can influence methadone metabolism and clearance.[2] This document provides detailed application notes and protocols for in vitro studies of (S)-methadone metabolism mediated by CYP2B6.
Metabolic Pathway of (S)-Methadone by CYP2B6
The primary metabolic transformation of (S)-methadone catalyzed by CYP2B6 is N-demethylation, leading to the formation of the inactive metabolite (S)-EDDP. This process is a crucial step in the detoxification and elimination of methadone from the body.
Caption: N-demethylation of (S)-Methadone to (S)-EDDP by CYP2B6.
Experimental Protocols
In Vitro Metabolism of (S)-Methadone using Recombinant Human CYP2B6
This protocol describes the procedure for determining the kinetic parameters of (S)-methadone N-demethylation by recombinant human CYP2B6.
Materials:
-
Recombinant human CYP2B6 (co-expressed with NADPH-cytochrome P450 reductase and cytochrome b5 in a system like insect cells)
-
(S)-Methadone
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Trichloroacetic acid (20%)
-
Internal standard (e.g., EDDP-d3)
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Preparation of Incubation Mixtures: In a microcentrifuge tube, prepare the incubation mixture containing 100 mM potassium phosphate buffer (pH 7.4), the desired concentration of (S)-methadone, and recombinant human CYP2B6.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to bind to the enzyme.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final reaction volume is typically 200 µL.[6]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as 40 µL of 20% trichloroacetic acid containing the internal standard.[6]
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to precipitate the protein. Transfer the supernatant for LC-MS/MS analysis.
Analytical Method:
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is the preferred analytical technique due to its high selectivity and sensitivity for detecting methadone and its metabolites.[7][8]
-
Chromatographic Separation: Use a suitable C18 column to separate (S)-methadone and (S)-EDDP from other components of the reaction mixture.
-
Mass Spectrometric Detection: Employ multiple reaction monitoring (MRM) mode for the quantification of the analyte and internal standard.
CYP2B6 Inhibition Assay
This protocol is designed to evaluate the inhibitory potential of a test compound on CYP2B6-mediated (S)-methadone metabolism.
Procedure:
-
Preparation of Incubation Mixtures: Prepare incubation mixtures as described in the metabolism protocol, including the test compound at various concentrations.
-
Pre-incubation: A pre-incubation step may be necessary, especially for mechanism-based inhibitors. Incubate the enzyme, buffer, and test compound at 37°C for a defined period before adding the substrate. For co-incubation experiments, the test compound is added along with the substrate.[6]
-
Initiation and Incubation: Initiate the reaction with the NADPH regenerating system and incubate as previously described.
-
Termination and Analysis: Terminate the reaction and analyze the samples by LC-MS/MS to quantify the formation of (S)-EDDP.
-
Data Analysis: Determine the IC50 value of the test compound by plotting the percent inhibition of (S)-EDDP formation against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for metabolism and inhibition assays.
Data Presentation
Kinetic Parameters of (S)-Methadone N-demethylation by CYP2B6 Variants
The following table summarizes the kinetic parameters for the formation of (S)-EDDP from (S)-methadone catalyzed by different CYP2B6 variants. These values are crucial for understanding the impact of genetic polymorphisms on methadone metabolism.
| CYP2B6 Variant | Km (µM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (Clint, Vmax/Km) |
| CYP2B6.1 (Wild-type) | 9-fold variation reported | 4-fold variation reported | Generally greater for S- vs R-methadone |
| CYP2B6.4 | Higher activity than wild-type | ~2-fold greater than wild-type | Generally ≥ CYP2B6.1 |
| CYP2B6.5 | - | - | < CYP2B6.1 |
| CYP2B6.6 | - | Deficiently catalyzes metabolism | Catalytically deficient |
| CYP2B6.9 | - | - | ≤ CYP2B6.6 |
| CYP2B6.18 | - | Essentially inactive | - |
| Data compiled from multiple sources, absolute values can vary based on experimental conditions.[1][5][9] |
Potent Inhibitors of CYP2B6-mediated Methadone Metabolism
Several compounds have been identified as inhibitors of CYP2B6. Understanding these interactions is vital for preventing adverse drug reactions.
| Inhibitor | Inhibition Type | Ki (µM) |
| Dihydromethysticin | Competitive | 0.074 |
| Gambogic acid | Noncompetitive | 6 |
| 2,2'-dihydroxychalcone | Noncompetitive | 16 |
| Methadone (Mechanism-based) | - | KI = 10.0 |
| Data from in vitro studies.[6][10][11][12] |
Conclusion
The provided protocols and data offer a comprehensive framework for researchers investigating the metabolism of (S)-methadone by CYP2B6. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data. A thorough understanding of the enzymatic processes governing methadone's fate in the body is essential for the development of safer and more effective pain management and opioid addiction therapies. The significant interindividual variability in CYP2B6 activity, driven by genetic polymorphisms and drug-drug interactions, underscores the importance of such research in advancing personalized medicine.[13][14]
References
- 1. Differences in Methadone Metabolism by CYP2B6 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpicpgx.org [cpicpgx.org]
- 3. ovid.com [ovid.com]
- 4. Role of cytochrome P4502B6 in methadone metabolism and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methadone pharmacogenetics in vitro and in vivo: Metabolism by CYP2B6 polymorphic variants and genetic variability in pediatric disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products Inhibition of Cytochrome P450 2B6 Activity and Methadone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Scholars@Duke publication: Natural Products Inhibition of Cytochrome P450 2B6 Activity and Methadone Metabolism. [scholars.duke.edu]
- 13. pharmafocuseurope.com [pharmafocuseurope.com]
- 14. CYP2B6: New Insights into a Historically Overlooked Cytochrome P450 Isozyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Methadone in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methadone, an enantiomer of the racemic mixture of methadone, is a valuable pharmacological tool in neuroscience research. While its counterpart, (R)-methadone, is primarily responsible for the potent µ-opioid receptor agonism and analgesic effects of the racemate, (S)-methadone exhibits a distinct pharmacological profile.[1][2] This profile is characterized by a lower affinity for opioid receptors and notable activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][3] These properties make (S)-methadone a selective tool for investigating the role of NMDA receptors in various neurological processes, including pain, addiction, and depression, with reduced confounding effects from strong opioid receptor activation. Furthermore, its stereoselective interaction with other targets, such as the hERG potassium channel, provides a unique avenue for studying specific ion channel functions and their implications in cardiac safety.[4][5]
This document provides detailed application notes and experimental protocols for utilizing (S)-Methadone as a pharmacological tool in neuroscience research.
Data Presentation
Table 1: Opioid Receptor Binding Affinity of Methadone Enantiomers
| Compound | Receptor | Ki (nM)[6] | IC50 (nM)[4] |
| (S)-Methadone | µ-opioid | 60.5 ± 0.1 | 26.4 |
| (R)-Methadone | µ-opioid | 7.5 ± 0.1 | 3.0 |
| Racemic Methadone | µ-opioid | 15.6 ± 0.1 | - |
| (S)-Methadone | δ-opioid | Low Affinity | - |
| (R)-Methadone | δ-opioid | Low Affinity | - |
| (S)-Methadone | κ-opioid | Low Affinity | - |
| (R)-Methadone | κ-opioid | Low Affinity | - |
Table 2: (S)-Methadone Activity at Other Key Receptors and Ion Channels
| Target | Activity | IC50 | Reference |
| NMDA Receptor | Non-competitive antagonist | Low micromolar | [3] |
| hERG Potassium Channel | Blocker | 2 µM (at 37°C) | [4] |
Signaling Pathways
The signaling pathways affected by (S)-Methadone are multifaceted. As a weak µ-opioid receptor agonist, it can, to a lesser extent than (R)-methadone, activate G-protein coupled receptors, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Its primary role as an NMDA receptor antagonist involves blocking the ion channel of the receptor, thereby inhibiting the influx of Ca2+ ions. This action modulates synaptic plasticity and neuronal excitability.
Experimental Protocols
In Vitro Radioligand Binding Assay for Opioid Receptors
This protocol determines the binding affinity of (S)-Methadone for opioid receptors.
Experimental Workflow:
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat brain) or cells expressing the opioid receptor of interest in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of various concentrations of (S)-Methadone (the competitor).
-
50 µL of a fixed concentration of the radioligand (e.g., [³H]DAMGO for µ-opioid receptors).
-
100 µL of the prepared membrane suspension.
-
-
For total binding, replace the competitor with assay buffer.
-
For non-specific binding, add a high concentration of a non-labeled opioid agonist (e.g., 10 µM naloxone).
-
Incubate the plate at 25°C for 60-90 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold 50 mM Tris-HCl.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of (S)-Methadone that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
In Vitro GTPγS Binding Assay
This functional assay measures the ability of (S)-Methadone to activate G-proteins coupled to opioid receptors.
Methodology:
-
Membrane Preparation: Prepare receptor membranes as described in the radioligand binding assay protocol.
-
GTPγS Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
20 µL of various concentrations of (S)-Methadone.
-
20 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
20 µL of GDP (10 µM final concentration).
-
20 µL of [³⁵S]GTPγS (0.05 nM final concentration).
-
20 µL of the membrane preparation.
-
-
For basal binding, replace the drug with assay buffer.
-
For non-specific binding, add a high concentration of unlabeled GTPγS (10 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Filtration and Quantification:
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding.
-
Plot the stimulated binding as a percentage over basal against the logarithm of the (S)-Methadone concentration to determine EC₅₀ and Eₘₐₓ values.[9]
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol can be used to study the effects of (S)-Methadone on neuronal ion channels, such as NMDA receptors or hERG channels expressed in cell lines.[2][10]
Methodology:
-
Cell Preparation:
-
Culture neurons or a cell line (e.g., HEK293) expressing the ion channel of interest on glass coverslips.
-
For studying NMDA receptors, primary neuronal cultures or brain slices can be used.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF) or an appropriate external solution.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with an internal solution containing appropriate ions and a fluorescent dye for cell visualization.
-
-
Whole-Cell Recording:
-
Approach a cell with the recording pipette while applying positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at a specific membrane potential and record the ionic currents in response to voltage steps or agonist application.
-
To study NMDA receptor currents, apply NMDA and glycine to the bath and record the resulting current in the absence and presence of various concentrations of (S)-Methadone.
-
To study hERG channel currents, use a specific voltage protocol to elicit the characteristic tail current and assess its block by (S)-Methadone.[4][5]
-
-
Data Analysis:
-
Analyze the recorded currents using software like pCLAMP.
-
Measure the peak current amplitude, decay kinetics, and other relevant parameters.
-
Construct concentration-response curves to determine the IC₅₀ of (S)-Methadone for channel block.
-
In Vivo Locomotor Activity in Mice
This protocol assesses the behavioral effects of (S)-Methadone, such as sedation or hyperactivity.
Methodology:
-
Animals and Habituation:
-
Use adult male mice (e.g., C57BL/6J).
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Habituate the mice to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on the day before testing.
-
-
Drug Administration:
-
Dissolve (S)-Methadone in sterile saline.
-
Administer (S)-Methadone or vehicle (saline) via subcutaneous (SC) or intraperitoneal (IP) injection.
-
-
Locomotor Activity Measurement:
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Compare the total locomotor activity between the (S)-Methadone-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Conclusion
(S)-Methadone is a versatile pharmacological tool that allows for the specific investigation of the NMDA receptor system with minimal interference from potent opioid receptor agonism. The protocols outlined in this document provide a framework for researchers to explore the role of (S)-Methadone in various neuroscientific contexts. Careful consideration of the specific experimental question and appropriate controls are essential for obtaining robust and interpretable data.
References
- 1. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methadone Suppresses Neuronal Function and Maturation in Human Cortical Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methyl-D-aspartate receptor antagonist d-methadone produces rapid, mTORC1-dependent antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective block of hERG channel by (S)-methadone and QT interval prolongation in CYP2B6 slow metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unique pharmacodynamic properties and low abuse liability of the μ-opioid receptor ligand (S)-methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. va.gov [va.gov]
- 12. Methadone effects on locomotor activity of young and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine (S)-Methadone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methadone, the (S)-enantiomer of the synthetic opioid methadone, is a compound of significant interest in pharmacology and toxicology. While methadone is widely known for its use in opioid replacement therapy and pain management, its cytotoxic effects are an area of growing research, particularly concerning its potential off-target effects and therapeutic applications in oncology. Understanding the cytotoxic profile of (S)-Methadone is crucial for assessing its safety and exploring its potential as a therapeutic agent.
These application notes provide detailed protocols for a panel of cell-based assays to quantitatively and qualitatively assess the cytotoxic effects of (S)-Methadone. The described assays will enable researchers to determine cell viability, distinguish between different mechanisms of cell death (apoptosis and necrosis), and investigate the involvement of specific cellular pathways. While much of the existing literature focuses on racemic methadone, there is evidence to suggest that the (S)-enantiomer possesses significant biological activity, including a greater inhibitory effect on splenocyte proliferation compared to the (R)-enantiomer.
Data Presentation: (S)-Methadone Cytotoxicity
Due to the limited availability of cytotoxicity data specifically for the (S)-enantiomer of methadone, the following tables summarize published IC50 values for racemic methadone (d,l-methadone) in various cell lines. This data provides a valuable reference range for designing experiments with (S)-Methadone. It is recommended that researchers establish specific IC50 values for (S)-Methadone in their cell models of interest.
Table 1: IC50 Values of Racemic Methadone in CNS-Related Primary Cells
| Cell Type | IC50 (µM) | Exposure Time | Assay |
| Primary Cortical Neurons | Not specified | 3 days | CellTiter-Blue |
| Primary Oligodendrocytes | Not specified | 3 days | CellTiter-Blue |
| Primary Astrocytes | Not specified | 3 days | CellTiter-Blue |
| Primary Microglia | Not specified | 3 days | CellTiter-Blue |
| Source: Methadone directly impairs central nervous system cells in vitro.[1][2][3][4] |
Table 2: IC50 Values of Racemic Methadone in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| CCRF-CEM | Leukemia | 121.6 | 24 hours |
| HL-60 | Leukemia | 97.18 | 24 hours |
| LN229 | Glioblastoma | >20 µg/mL | 96 hours |
| A172 | Glioblastoma | >20 µg/mL | 96 hours |
| Source: Methadone hydrochloride and leukemia cells: Effects on cell viability, DNA fragmentation and apoptotic proteins expression level; Cytotoxic and Senolytic Effects of Methadone in Combination with Temozolomide in Glioblastoma Cells.[5][6] |
Table 3: Qualitative Comparison of Methadone Enantiomer Cytotoxicity
| Cell Type | Assay | Finding |
| Human Peripheral Blood Mononuclear Cells | Natural Killer (NK) Cell Activity | High concentrations (10⁻⁴ to 10⁻³ M) of both (+) and (-) methadone significantly reduced NK cell activity.[7] |
Experimental Protocols
Here, we provide detailed protocols for four key cell-based assays to evaluate the cytotoxicity of (S)-Methadone.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
(S)-Methadone stock solution
-
Target cells in culture
-
96-well clear flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (S)-Methadone in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of (S)-Methadone. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Caption: Workflow for assessing (S)-Methadone cytotoxicity using the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
(S)-Methadone stock solution
-
Target cells in culture
-
96-well clear flat-bottom plates
-
Complete cell culture medium
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the experimental wells, prepare wells for:
-
Untreated Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Background Control: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Caption: Workflow for assessing (S)-Methadone cytotoxicity using the LDH assay.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
(S)-Methadone stock solution
-
Target cells in culture
-
96-well opaque-walled plates
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with (S)-Methadone as described in the MTT assay protocol (steps 1 and 2).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) from all other readings. Express the results as fold change in caspase activity compared to the untreated control.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular production of reactive oxygen species, which is often associated with cellular stress and cytotoxicity.
Materials:
-
(S)-Methadone stock solution
-
Target cells in culture
-
96-well black, clear-bottom plates
-
Complete cell culture medium
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Dye Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of H₂DCFDA solution (typically 5-10 µM in serum-free medium) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the H₂DCFDA solution and wash the cells twice with warm PBS.
-
Compound Treatment: Add 100 µL of various concentrations of (S)-Methadone in complete culture medium to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. For kinetic studies, take readings at multiple time points.
-
Data Analysis: Subtract the background fluorescence from all readings. Express the results as a fold change in ROS production compared to the untreated control.
Signaling Pathways of Methadone-Induced Cytotoxicity
Methadone-induced cell death can occur through different mechanisms depending on the cell type. Below are two proposed signaling pathways.
Caspase-Dependent Apoptotic Pathway
In some cancer cells, such as leukemia, methadone has been shown to induce apoptosis through the intrinsic mitochondrial pathway, which is dependent on caspase activation.
Caption: Proposed caspase-dependent apoptotic pathway of (S)-Methadone.
Caspase-Independent, Necrotic-Like Cell Death Pathway
In other cell types, such as the neuroblastoma cell line SH-SY5Y, methadone has been observed to induce a caspase-independent, necrotic-like cell death.[8] This pathway involves severe mitochondrial dysfunction and energy depletion.
Caption: Proposed caspase-independent cell death pathway of (S)-Methadone.
References
- 1. Methadone directly impairs central nervous system cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methadone directly impairs central nervous system cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic and Senolytic Effects of Methadone in Combination with Temozolomide in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro studies of the effect of methadone on natural killer cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to measure the enantiomeric ratio of methadone in urine samples
Application Note: Chiral Analysis of Methadone in Urine
Introduction
Methadone is a synthetic opioid used primarily for the treatment of opioid addiction and for chronic pain management. It is administered as a racemic mixture of two enantiomers, (R)-methadone and (S)-methadone. The (R)-enantiomer is the active form, exhibiting a much higher affinity for the μ-opioid receptor and is primarily responsible for the therapeutic and analgesic effects. The (S)-enantiomer has a weaker analgesic effect and has been associated with adverse cardiac effects, specifically QT interval prolongation. Due to the stereoselective metabolism and pharmacological activity of methadone enantiomers, the determination of their ratio in biological samples like urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. This application note provides a detailed protocol for the measurement of the enantiomeric ratio of methadone in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The method involves the extraction of methadone enantiomers and their primary metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP), from urine samples using solid-phase extraction (SPE). The extracted analytes are then separated on a chiral stationary phase by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. The use of a chiral column allows for the physical separation of the (R)- and (S)-enantiomers, while the MS/MS detector provides high sensitivity and selectivity for quantification.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on common practices in the cited literature.[1]
-
Materials:
-
Urine samples
-
Internal Standard (IS) solution (e.g., methadone-d9)
-
Phosphate buffer (pH 6.0)
-
Methanol
-
Dichloromethane/Isopropanol (9:1, v/v)
-
0.1 M Hydrochloric acid in methanol
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Nitrogen evaporator
-
Centrifuge
-
-
Procedure:
-
Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 3000 rpm for 10 minutes to pellet any particulate matter.
-
To 1 mL of the supernatant, add 20 µL of the internal standard solution.
-
Add 1 mL of phosphate buffer (pH 6.0) and vortex.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a dichloromethane/isopropanol (9:1, v/v) mixture containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
The following are representative conditions for the chiral separation and detection of methadone enantiomers.[2][3]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: Chiral α1-acid glycoprotein (AGP) stationary phase column (e.g., 100 mm x 2.1 mm, 5 µm).[1][2]
-
Mobile Phase: A mixture of isopropanol and 20 mM ammonium acetate buffer (pH 7.4). The exact ratio may need optimization but is often in the range of 7-10% isopropanol.[2][3]
-
Flow Rate: 0.9 mL/min.[2]
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Methadone: m/z 310.2 → 265.2
-
Methadone-d9 (IS): m/z 319.3 → 268.1[4]
-
EDDP: m/z 278.2 → 234.2
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each analyte to achieve maximum sensitivity.
-
3. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards in blank urine at different concentrations of racemic methadone. Process these standards alongside the unknown samples.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of each enantiomer to the internal standard against the concentration of the respective enantiomer. The concentration of (R)- and (S)-methadone in the urine samples is then determined from this calibration curve.
-
Enantiomeric Ratio: The enantiomeric ratio is calculated by dividing the concentration of (R)-methadone by the concentration of (S)-methadone.
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| Chromatography | |
| Column | Chiral AGP (100 mm x 2.1 mm, 5 µm) |
| Mobile Phase | Isopropanol:20 mM Ammonium Acetate (pH 7.4) (7:93, v/v) |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI+ |
| Detection Mode | MRM |
| MRM Transition (Methadone) | m/z 310.2 → 265.2 |
| MRM Transition (Methadone-d9) | m/z 319.3 → 268.1 |
| MRM Transition (EDDP) | m/z 278.2 → 234.2 |
Table 2: Method Validation Parameters
| Parameter | (R)-Methadone | (S)-Methadone |
| Linearity Range | 5 - 1000 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL |
| Accuracy (% Bias) | < 15% | < 15% |
| Precision (%RSD) | < 15% | < 15% |
| Recovery | > 85% | > 85% |
Note: The values presented in Table 2 are typical and may vary depending on the specific instrumentation and laboratory conditions. Full method validation should be performed according to established guidelines.[5]
Visualizations
References
- 1. Stereoselective determination of methadone and its main metabolite in serum and urine from methadone maintenance patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral analysis of methadone and its major metabolites (EDDP and EMDP) by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. agilent.com [agilent.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Application Note and Protocol: In vivo Microdialysis for Assessing (S)-Methadone Brain Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful and versatile technique for the continuous sampling of unbound drug concentrations in the extracellular fluid (ECF) of specific brain regions in awake, freely moving animals.[1][2] This method provides crucial pharmacokinetic (PK) and pharmacodynamic (PD) data, offering insights into blood-brain barrier (BBB) penetration, target engagement, and the relationship between drug concentration and pharmacological effect.[1] (S)-Methadone is the more potent enantiomer of racemic methadone, a synthetic opioid agonist used for analgesia and opioid maintenance therapy. Understanding the brain distribution of (S)-methadone is critical for optimizing its therapeutic efficacy and minimizing potential side effects. This application note provides a detailed protocol for assessing the brain distribution of (S)-methadone using in vivo microdialysis in a rodent model, along with representative data and visualizations of relevant signaling pathways.
Principles of In Vivo Microdialysis
Microdialysis involves the stereotaxic implantation of a small, semi-permeable probe into a specific brain region of interest.[2][3] An isotonic solution, referred to as the perfusate (e.g., artificial cerebrospinal fluid), is slowly and continuously passed through the probe.[2] Molecules in the ECF, including the unbound fraction of the drug of interest, diffuse across the semi-permeable membrane into the perfusate down their concentration gradient. The resulting fluid, the dialysate, is collected at set time intervals and analyzed to determine the concentration of the analyte.[2]
Experimental Protocols
This section outlines a detailed methodology for conducting an in vivo microdialysis study to assess the brain distribution of (S)-methadone in the rat striatum, a key brain region involved in reward and motor control.
1. Animal Model
-
Species: Male Sprague-Dawley rats (250-300 g).
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials and Reagents
-
(S)-Methadone hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Microdialysis probes (e.g., CMA 12 Elite, 4 mm membrane, 20 kDa molecular weight cut-off)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂)
-
Analytical system for sample quantification (e.g., LC-MS/MS)
3. Surgical Procedure: Stereotaxic Implantation of Guide Cannula
-
Anesthetize the rat using isoflurane or another appropriate anesthetic.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull above the target brain region (e.g., striatum). Stereotaxic coordinates for the rat striatum are approximately: AP: +1.0 mm, ML: ±2.5 mm from bregma, and DV: -3.0 mm from the skull surface.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 48-72 hours post-surgery.
4. In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the animal and replace the dummy cannula with the microdialysis probe.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to ensure a stable baseline.
-
Collect baseline dialysate samples (e.g., every 20 minutes) to determine endogenous levels of any relevant neurotransmitters.
-
Administer (S)-methadone (e.g., via intravenous or intraperitoneal injection) at the desired dose.
-
Continue to collect dialysate fractions at regular intervals (e.g., every 20 minutes) for a predetermined duration (e.g., 4-6 hours) to capture the absorption, distribution, and elimination phases.
-
Store collected samples at -80°C until analysis.
5. Sample Analysis: Quantification of (S)-Methadone
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the sensitive and specific quantification of (S)-methadone in the small volumes of microdialysate collected.
-
Internal Standard: Use a deuterated analog of methadone (e.g., methadone-d9) as an internal standard to ensure accuracy and precision.
-
Calibration Curve: Prepare a calibration curve using known concentrations of (S)-methadone in aCSF to allow for accurate quantification of the unknown samples.
6. Data Analysis
-
Calculate the concentration of (S)-methadone in each dialysate sample using the calibration curve.
-
Correct the dialysate concentrations for the in vitro recovery rate of the microdialysis probe. The recovery rate is the efficiency of the probe in capturing the analyte from the surrounding medium and should be determined for each probe before implantation.
-
Plot the unbound (S)-methadone concentration in the brain ECF as a function of time.
-
Pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) in the brain can then be calculated.
Data Presentation
The following tables present representative data from a hypothetical in vivo microdialysis study assessing the brain distribution of (S)-methadone in the rat striatum following a single intravenous dose.
Table 1: Representative Unbound (S)-Methadone Concentrations in Rat Striatum Microdialysate
| Time (minutes) | (S)-Methadone Concentration (ng/mL) |
| 0 (Baseline) | Below Limit of Quantification |
| 20 | 15.2 |
| 40 | 35.8 |
| 60 | 52.1 |
| 80 | 48.9 |
| 100 | 41.5 |
| 120 | 33.7 |
| 180 | 18.4 |
| 240 | 9.1 |
Table 2: Representative Pharmacokinetic Parameters of Unbound (S)-Methadone in Rat Striatum
| Parameter | Value |
| Cmax (ng/mL) | 52.1 |
| Tmax (minutes) | 60 |
| AUC₀₋₂₄₀ (ng*min/mL) | 7890 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis of (S)-Methadone.
Signaling Pathways
(S)-Methadone primarily exerts its effects through agonism at the µ-opioid receptor (MOR). However, it is also known to be an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its efficacy in certain pain states. The following diagram illustrates the potential impact of (S)-methadone on dopaminergic and glutamatergic signaling in a striatal medium spiny neuron.
Caption: (S)-Methadone's modulation of dopaminergic and glutamatergic pathways.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A morphological comparison of the regional distribution of methadone in human and rat brain as demonstrated by immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of (S)-Methadone in Opioid Tolerance and Dependence Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-methadone in preclinical studies of opioid tolerance and dependence. (S)-methadone, an enantiomer of racemic methadone, exhibits a unique pharmacological profile that makes it a valuable tool for investigating the complex neurobiological mechanisms underlying these phenomena. Unlike its counterpart, (R)-methadone, which is a potent µ-opioid receptor agonist, (S)-methadone has significantly lower affinity for opioid receptors but displays notable activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. This dual action allows for the dissection of opioid versus non-opioid mediated effects in the development of tolerance and dependence.
Data Presentation
The following tables summarize the quantitative data on the receptor binding affinities and behavioral effects of (S)-methadone and its enantiomer.
Table 1: Receptor Binding Affinities of Methadone Enantiomers
| Compound | Receptor | Binding Assay | Affinity (Ki, nM) | Source |
| (S)-Methadone | µ-Opioid | [3H]DAMGO Competition | 60.5 ± 0.1 | [1] |
| (R)-Methadone | µ-Opioid | [3H]DAMGO Competition | 7.5 ± 0.1 | [1] |
| (S)-Methadone | NMDA | [3H]MK-801 Displacement | ~2600 - 7400 | [1] |
| (R)-Methadone | NMDA | [3H]MK-801 Displacement | ~3400 | [2] |
Table 2: Behavioral Effects of Racemic Methadone in Preclinical Models
| Behavioral Assay | Species | Doses (mg/kg) | Observed Effect | Source |
| Conditioned Place Preference | Rat | 1.0, 2.0, 4.0, 6.0, 8.0, 10.0 | Peak preference at 4.0 mg/kg; aversion at 10.0 mg/kg.[3] | [3] |
| Hot Plate Test (Analgesia) | Mouse | 2.5 (chronic) | Used to induce tolerance.[4] | [4] |
| Naloxone-Precipitated Withdrawal | Human | 30 (single dose) | Induced withdrawal signs up to 96 hours post-dose.[5] | [5] |
Signaling Pathways
The development of opioid tolerance is intricately linked to the activation of the NMDA receptor. Chronic stimulation of µ-opioid receptors can lead to a compensatory upregulation of the NMDA receptor system. (S)-methadone's antagonistic action at the NMDA receptor is thought to interfere with this process, thereby attenuating the development of tolerance.
Caption: NMDA Receptor Signaling in Opioid Tolerance.
Experimental Workflows
The following diagrams illustrate typical workflows for studying opioid tolerance and dependence using (S)-methadone.
Caption: Workflow for Opioid Tolerance Study.
Caption: Workflow for Opioid Dependence Study.
Experimental Protocols
Assessment of Antinociceptive Tolerance (Hot Plate Test)
Objective: To determine if (S)-methadone attenuates the development of tolerance to the analgesic effects of a µ-opioid agonist.
Materials:
-
Hot plate apparatus (calibrated to 55 ± 0.5°C)
-
Plexiglas cylinder to confine the animal on the hot plate
-
Test animals (e.g., male Sprague-Dawley rats, 250-300g)
-
µ-opioid agonist (e.g., Morphine sulfate)
-
(S)-methadone
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for injections (subcutaneous or intraperitoneal)
Procedure:
-
Habituation: Habituate the animals to the testing room and handling for at least 2-3 days prior to the experiment.
-
Baseline Latency:
-
Place each animal individually on the hot plate and start a timer.
-
Record the latency (in seconds) to the first sign of nociception (e.g., paw licking, jumping).
-
A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.
-
Animals with baseline latencies outside of a predetermined range (e.g., 10-30 seconds) may be excluded.
-
-
Induction of Tolerance:
-
Administer the µ-opioid agonist (e.g., morphine, 10 mg/kg, s.c.) twice daily for a set period (e.g., 7 days).
-
-
Treatment Groups:
-
Control Group: Co-administer the vehicle with each morphine injection.
-
(S)-Methadone Group: Co-administer a specific dose of (S)-methadone with each morphine injection. Multiple dose groups can be included to establish a dose-response relationship.
-
-
Tolerance Assessment:
-
On the day after the last chronic injection, administer a challenge dose of the µ-opioid agonist (e.g., morphine, 5 mg/kg, s.c.).
-
Measure the post-injection latency on the hot plate at various time points (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-injection latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the control and (S)-methadone treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures). A significant increase in %MPE in the (S)-methadone group compared to the control group indicates attenuation of tolerance.
-
Assessment of Physical Dependence (Naloxone-Precipitated Withdrawal)
Objective: To evaluate the effect of (S)-methadone on the expression of opioid withdrawal signs.
Materials:
-
Test animals (e.g., male C57BL/6 mice, 20-25g)
-
µ-opioid agonist (e.g., Morphine sulfate)
-
(S)-methadone
-
Naloxone hydrochloride
-
Vehicle (e.g., sterile saline)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Video recording equipment (optional, for later scoring)
Procedure:
-
Induction of Dependence:
-
Implant animals with a morphine pellet (e.g., 75 mg) subcutaneously on the back.
-
Alternatively, administer escalating doses of morphine (e.g., 10-40 mg/kg, s.c.) twice daily for 4-5 days.
-
-
Treatment:
-
On the test day, administer a dose of (S)-methadone or vehicle 30 minutes prior to the naloxone challenge.
-
-
Precipitation of Withdrawal:
-
Administer naloxone (e.g., 1 mg/kg, i.p.) to precipitate withdrawal.
-
-
Observation and Scoring:
-
Immediately after naloxone injection, place the animal in the observation chamber and record withdrawal signs for a 30-minute period.
-
Key withdrawal signs to score include:
-
Jumping
-
Wet-dog shakes
-
Pawing
-
Teeth chattering
-
Ptosis (drooping eyelids)
-
Diarrhea
-
-
A global withdrawal score can be calculated by summing the scores for each sign.
-
-
Data Analysis:
-
Compare the mean global withdrawal scores and the frequency of specific behaviors (e.g., number of jumps) between the (S)-methadone and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test or t-test). A significant reduction in withdrawal scores in the (S)-methadone group would indicate a potential therapeutic effect.
-
Assessment of Rewarding Properties (Conditioned Place Preference)
Objective: To determine the rewarding or aversive properties of (S)-methadone.
Materials:
-
Conditioned Place Preference (CPP) apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber)
-
Test animals (e.g., male Sprague-Dawley rats, 250-300g)
-
(S)-methadone
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for injections
Procedure:
-
Apparatus Habituation & Pre-Test (Day 1):
-
Allow each animal to freely explore the entire CPP apparatus for 15 minutes.
-
Record the time spent in each chamber to establish any baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.
-
-
Conditioning Phase (Days 2-9):
-
This phase typically consists of 8 alternating conditioning sessions (one per day).
-
Drug Pairing: On drug conditioning days (e.g., days 2, 4, 6, 8), administer a specific dose of (S)-methadone and immediately confine the animal to one of the chambers (the "drug-paired" chamber) for a set duration (e.g., 30 minutes).
-
Vehicle Pairing: On vehicle conditioning days (e.g., days 3, 5, 7, 9), administer the vehicle and confine the animal to the other chamber (the "vehicle-paired" chamber) for the same duration.
-
The assignment of the drug-paired chamber should be counterbalanced across animals.
-
-
Test Phase (Day 10):
-
Administer no injection.
-
Place the animal in the central (neutral) compartment (if applicable) or directly into one of the main chambers and allow it to freely explore the entire apparatus for 15 minutes.
-
Record the time spent in each chamber.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber between the pre-test and the test day.
-
A significant increase in time spent in the drug-paired chamber on the test day indicates a conditioned place preference (rewarding effect).
-
A significant decrease in time spent in the drug-paired chamber indicates a conditioned place aversion.
-
Compare the results across different doses of (S)-methadone to establish a dose-response relationship.
-
These protocols provide a foundation for investigating the role of (S)-methadone in opioid tolerance and dependence. Researchers should adapt these methods to their specific experimental questions and adhere to all relevant animal care and use guidelines.
References
- 1. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 2. naloxone-precipitated withdrawal jumping: Topics by Science.gov [science.gov]
- 3. Methadone produces conditioned place preference in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Time course of naloxone-precipitated withdrawal after acute methadone exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the stereoselective synthesis of (S)-Methadone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (S)-Methadone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a significant amount of the isomethadone nitrile byproduct. How can I improve the regioselectivity for the desired methadone nitrile?
A1: The formation of the isomethadone nitrile is a common challenge, particularly in classical synthetic routes involving the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane.[1][2] This side product arises from the non-regioselective opening of an in-situ formed aziridinium intermediate.[1][2]
Troubleshooting Steps:
-
Adopt a Modern Synthetic Strategy: Consider employing a chiral pool approach starting from enantiopure D- or L-alanine-derived N-Boc-protected cyclic 4-methyl-sulfamidate. A novel method involves a cyclic sulfamidate ring-opening reaction with diphenylacetonitrile in the presence of NaHMDS. This approach has been shown to completely preclude the formation of the regioisomeric isomethadone byproduct.[3][4]
-
Optimize Reaction Conditions (Classical Route): If you must use the classical route, carefully control the reaction conditions. The ratio of methadone nitrile to isomethadone nitrile is sensitive to the base, solvent, and temperature.[4] While achieving high selectivity is difficult, some protocols have achieved a ratio of up to 3:1 in favor of the desired product.[4]
-
Purification: If formation of the isomer is unavoidable, a complex crystallization process can be used to separate the methadone nitrile from the more soluble isomethadone nitrile, though this can lead to lower overall yields.[4]
Q2: I am experiencing low overall yields in my synthesis of (S)-Methadone. What are the potential causes and solutions?
A2: Low overall yields can stem from several factors, including inefficient steps in the synthetic sequence and difficult purifications.
Troubleshooting Steps:
-
Evaluate Your Synthetic Route: Older methods, such as the one developed by Mkrtchyan et al., have reported overall yields of around 20%.[4] A more recent, optimized process boasts an overall yield of 63%.[3][4] Switching to a more efficient route can significantly improve your final output.
-
Intermediate Characterization: Ensure that each intermediate is of high purity before proceeding to the next step. Impurities can interfere with subsequent reactions and lower yields. Techniques such as NMR, HRMS, and chiral HPLC should be used for characterization.[3][4]
-
Grignard Reaction Conditions: The final step involving the addition of an ethyl Grignard reagent to the nitrile is critical. Ensure your Grignard reagent is freshly prepared or properly titrated. The reaction should be carried out under strictly anhydrous conditions to prevent quenching of the reagent.
Q3: How can I confirm the enantiomeric purity of my synthesized (S)-Methadone?
A3: Establishing the enantiomeric excess (e.e.) is crucial for stereoselective synthesis.
Recommended Techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric purity of methadone and its intermediates.[3][4]
-
Polarimetry: Measurement of the specific rotation of your final product can be compared to literature values for enantiomerically pure (S)-Methadone.[3][4]
-
X-ray Crystallography: For crystalline final products or intermediates, X-ray diffraction can be used to unambiguously determine the absolute configuration.[3][4]
Q4: The hydrolysis of the intermediate imine to form the ketone is proving difficult. What conditions are recommended?
A4: The imine formed after the Grignard addition can be resistant to hydrolysis.
Recommended Hydrolysis Conditions:
-
Acidic Hydrolysis: Treatment with aqueous acid is the standard procedure. A common method involves using 6 M aqueous HCl at elevated temperatures (e.g., 50°C) for several hours.[4]
-
Reaction Monitoring: Monitor the progress of the hydrolysis by thin-layer chromatography (TLC) or LC-MS to ensure complete conversion to the ketone.[3]
Quantitative Data Summary
| Synthetic Route | Overall Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Novel Chiral Pool Approach (Cyclic Sulfamidate Ring-Opening) [3][4] | 63% | >99% | High yield, excellent enantioselectivity, avoids isomethadone byproduct formation. | May involve more steps in the initial preparation of the chiral starting material. |
| Chiral Pool Synthesis (Mkrtchyan et al.) [4] | ~20% | >99% | High enantioselectivity. | Lower overall yield, formation of isomethadone nitrile requiring complex purification. |
| Classical Resolution of Racemic Methadone [5] | Variable | >99% | Can produce both enantiomers. | Relies on complex and often expensive resolution procedures, half of the material is the undesired enantiomer. |
| Classical Alkylation (Bockmühl and Ehrhart) [1][2] (Yields for the desired nitrile intermediate vary) | ~45% (nitrile) | N/A (produces racemate) | Well-established historical method. | Produces a mixture of regioisomers (methadone and isomethadone nitriles) in roughly equal amounts.[1] |
Experimental Protocols
Protocol 1: Novel Chiral Pool Synthesis of (S)-Methadone via Cyclic Sulfamidate Ring-Opening [3][4]
This protocol is based on a recently developed high-yield, stereoselective synthesis.
Step 1: Synthesis of N-Boc-protected (S)-4-methyl-sulfamidate
-
This key starting material is prepared from commercially available (S)-alaninol in a two-stage synthesis.
-
Stage 1: Reaction of (S)-alaninol with Boc-anhydride and triethylamine in DCM.
-
Stage 2: A two-step/one-pot cyclization with thionyl chloride in the presence of imidazole and TEA, followed by oxidation with sodium periodate and a catalytic amount of ruthenium(III) chloride. This two-step process has an overall yield of 86%.
Step 2: Cyclic Sulfamidate Ring-Opening
-
The N-Boc-protected cyclic sulfamidate is reacted with diphenylacetonitrile in the presence of NaHMDS in THF at -20°C for 1 hour.
-
The reaction is quenched with aqueous citric acid to yield the N-Boc-protected intermediate (S)-3 in 90% yield with retention of configuration.
Step 3: N-Boc-Deprotection and Reductive Amination
-
This is a two-step/one-pot process.
-
First, the N-Boc group is removed using HCl in methanol at 0°C for 4 hours.
-
Then, aqueous formaldehyde is added, followed by sodium triacetoxyborohydride in an acetonitrile/water mixture at room temperature for 1 hour to yield the (S)-methadone nitrile intermediate 4 in 96% yield.
Step 4: Grignard Reaction and Hydrolysis
-
The (S)-methadone nitrile is reacted with ethylmagnesium bromide in toluene at 100°C for 4 hours.
-
The resulting imine is then hydrolyzed with 6 M aqueous HCl at 50°C for 16 hours to afford (S)-Methadone in 93% yield.
Visualizations
Caption: High-yield stereoselective synthesis workflow for (S)-Methadone.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. US4048211A - Modification of methadone synthesis process step - Google Patents [patents.google.com]
- 2. Synthesis of Methadone - [www.rhodium.ws] [erowid.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak resolution in chiral HPLC of methadone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding poor peak resolution in the chiral High-Performance Liquid Chromatography (HPLC) of methadone.
Troubleshooting Poor Peak Resolution
Poor peak resolution in the chiral HPLC of methadone can arise from several factors related to the mobile phase, column, and other instrumental parameters. This guide provides a systematic approach to identifying and resolving these issues.
Initial Checks
Before delving into more complex troubleshooting, ensure the following:
-
System Suitability: Verify that your HPLC system meets the performance criteria outlined in your standard operating procedure (SOP).
-
Standard and Sample Integrity: Confirm the concentration and purity of your methadone standard and ensure your sample has been properly prepared and stored.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution.
Caption: Troubleshooting workflow for poor peak resolution.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak resolution in the chiral HPLC of methadone?
A1: The most common cause is often an improperly optimized mobile phase. The choice of organic modifier, buffer pH, and the presence of additives can significantly impact the enantioselective separation of methadone.
Q2: Which type of chiral stationary phase (CSP) is most effective for methadone separation?
A2: Protein-based CSPs, particularly those with α1-acid glycoprotein (AGP), have demonstrated excellent performance in separating methadone enantiomers.[1][2] Cellulose-based and cyclodextrin-based columns have also been used, but AGP columns are often preferred for their robustness and selectivity in clinical analyses.[1]
Q3: How does the mobile phase pH affect the resolution of methadone enantiomers?
A3: The pH of the mobile phase is a critical parameter due to the ionizable nature of methadone. For reversed-phase HPLC, a pH between 9.3 and 11 is often recommended to ensure proper retention and peak shape.[3] Below a pH of 9.3, you may observe shorter retention times and peak tailing.[3]
Q4: What is the role of organic modifiers in the mobile phase?
A4: Organic modifiers such as isopropanol, acetonitrile, and ethanol are used to adjust the polarity of the mobile phase and, consequently, the retention and resolution of the enantiomers. The type and concentration of the organic modifier can significantly influence the chiral recognition mechanism.
Q5: Should I use mobile phase additives?
A5: For basic compounds like methadone, the addition of a basic additive such as diethylamine (DEA) to the mobile phase can improve peak shape and resolution.[4] Typically, a concentration of 0.1% is sufficient.[4]
Q6: How does temperature affect chiral separation?
A6: Temperature can have a complex and unpredictable effect on chiral separations. Generally, lower temperatures tend to increase chiral selectivity by enhancing weaker bonding forces, which can lead to improved resolution.[5] However, higher temperatures can increase column efficiency and improve peak shape. It is recommended to maintain a stable and optimized column temperature.
Q7: What is the optimal flow rate for chiral separations?
A7: Chiral separations often benefit from lower flow rates. While a flow rate of 1.0 mL/min is common for initial method development, reducing the flow rate may enhance resolution, especially for enantiomers that are not well-separated. Optimal flow rates can be as low as 0.2 mL/min for a 4.6 mm ID column.
Q8: My peaks are broad. What should I do?
A8: Broad peaks can be caused by several factors, including a contaminated or old column, a mobile phase flow rate that is too low, or a leak in the system.[6] First, try preparing a fresh mobile phase and checking for leaks. If the problem persists, consider flushing or replacing your column.
Q9: How long should I equilibrate my chiral column?
A9: Proper column equilibration is crucial for reproducible results. Allow at least 10-20 column volumes of the mobile phase to pass through the column before starting your analysis. Some columns, like CHIROBIOTIC columns, may require a longer equilibration time of 1-2 hours.
Experimental Protocols
Sample Preparation from Plasma
This protocol describes a simple protein precipitation method for the extraction of methadone from plasma samples.[7]
Materials:
-
Plasma sample
-
Acetonitrile containing the internal standard (e.g., 125 µg/L methadone-d3)
-
Centrifuge
-
Nitrogen evaporator
-
Mobile phase
Procedure:
-
To 200 µL of the plasma sample, add 600 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 x g for 8 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the HPLC system.
Column Equilibration
Procedure:
-
Before initial use, flush the new column with the storage solvent (typically the mobile phase without the buffer).
-
Set the HPLC pump to a low flow rate (e.g., 0.2 mL/min) and gradually increase to the desired flow rate for your method.
-
Pump at least 10-20 column volumes of the mobile phase through the column to ensure it is fully equilibrated. For a 150 x 4.6 mm column, this is approximately 25-50 mL.
-
Monitor the baseline until it is stable before injecting your first sample.
-
When changing mobile phase compositions, repeat the equilibration process.
Quantitative Data Summary
The following tables provide examples of mobile phase compositions and chromatographic conditions that have been successfully used for the chiral separation of methadone.
Table 1: Mobile Phase Compositions for Chiral Separation of Methadone
| Chiral Stationary Phase | Mobile Phase Composition | pH | Reference |
| α1-acid glycoprotein (AGP) | 20mM Ammonium Acetate Buffer : Isopropyl Alcohol : Acetonitrile (85:10:5 v/v/v) | 7.4 | [7] |
| α1-acid glycoprotein (AGP) | 20mM Acetic Acid : Isopropanol (93:7 v/v) | 7.4 | [2] |
| α1-acid glycoprotein (AGP) | Gradient of 2-propanol and 15 mM ammonium acetate buffer with 0.01% formic acid | 5.3 | [8] |
Table 2: Exemplary Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | α1-acid glycoprotein (AGP), 5µm, 100 x 4.0 mm | α1-acid glycoprotein (AGP) |
| Mobile Phase | 85:10:5 (v/v/v) 20 mM Ammonium Acetate (pH 7.4) : Isopropyl Alcohol : Acetonitrile | 93:7 (v/v) 20mM Acetic Acid (pH 7.4) : Isopropanol |
| Flow Rate | 0.9 mL/min | 0.9 mL/min |
| Temperature | Ambient (22±2°C) | Not specified |
| Detection | Mass Spectrometry | Mass Spectrometry |
| Reference | [7] | [2] |
References
- 1. Chiral stationary phases in HPLC for the stereoselective determination of methadone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral analysis of methadone and its major metabolites (EDDP and EMDP) by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chiraltech.com [chiraltech.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Oral Bioavailability of (S)-Methadone in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies on the oral bioavailability of (S)-Methadone in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of (S)-Methadone in rodents?
Q2: What are the main factors influencing the oral bioavailability of (S)-Methadone in rodent models?
A2: The primary factors include:
-
P-glycoprotein (P-gp) Efflux: (S)-Methadone is a substrate of the P-gp efflux pump located in the intestinal epithelium. This transporter actively pumps the drug back into the intestinal lumen, reducing its net absorption.
-
First-Pass Metabolism: Methadone is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6 in humans, with similar pathways expected in rodents. This metabolism can reduce the amount of active drug reaching systemic circulation.[1]
-
Physicochemical Properties: (S)-Methadone is a lipophilic compound, and its solubility in the gastrointestinal tract can affect its absorption.
-
Experimental Technique: Improper oral gavage technique can lead to stress, esophageal or stomach perforation, or accidental administration into the lungs, all of which will compromise the experiment.[2][3]
Q3: How does P-glycoprotein (P-gp) affect (S)-Methadone's bioavailability?
A3: P-glycoprotein is an efflux transporter highly expressed in the apical membrane of enterocytes in the small intestine. It recognizes a wide range of substrates, including (S)-Methadone, and uses ATP to transport them out of the cell and back into the intestinal lumen. This process limits the overall absorption of the drug into the bloodstream. P-gp also plays a role at the blood-brain barrier, limiting the entry of methadone into the central nervous system.[4][5] Studies have shown that P-gp may have a slight stereoselectivity, transporting the (S)-enantiomer more than the (R)-enantiomer.[5]
Q4: Can the choice of vehicle impact the oral absorption of (S)-Methadone?
A4: Yes, the vehicle can significantly influence the absorption of lipophilic drugs like (S)-Methadone. The choice of an appropriate vehicle can enhance solubility and absorption. For lipophilic compounds, lipid-based formulations can sometimes improve oral bioavailability.[6][7] However, the effect of the vehicle can be complex and may depend on the specific properties of the drug and the vehicle volume.[2][7]
Troubleshooting Guide
Problem 1: Low and/or Highly Variable Oral Bioavailability of (S)-Methadone
| Possible Cause | Troubleshooting Action |
| P-glycoprotein (P-gp) Efflux | Co-administer a P-gp inhibitor, such as valspodar or verapamil, to block the efflux of (S)-Methadone and increase its absorption.[4][8] |
| Improper Gavage Technique | Ensure all personnel are properly trained in oral gavage. Use appropriately sized, flexible gavage needles to minimize stress and tissue damage.[2][3] Confirm correct placement of the gavage needle before administering the dose. |
| Poor Solubility/Precipitation in GI Tract | Consider using a different vehicle to improve solubility. Lipid-based formulations or the use of solubilizing excipients may be beneficial.[6] |
| High First-Pass Metabolism | While difficult to modulate directly in a standard bioavailability study, be aware of its contribution. Consider conducting parallel in vitro metabolism studies using liver microsomes to quantify the metabolic clearance. |
| Animal Stress | Acclimatize animals to handling and the experimental procedures to minimize stress, which can affect gastrointestinal physiology and drug absorption. |
Problem 2: Unexpected Pharmacokinetic Profile (e.g., delayed Tmax, multiple peaks)
| Possible Cause | Troubleshooting Action |
| Delayed Gastric Emptying | Ensure animals are fasted for an appropriate period before dosing, as food can affect gastric emptying and drug absorption. Be aware that opioids themselves can slow gastric motility. |
| Enterohepatic Recirculation | This is a potential factor for some drugs. If suspected, it may require more complex study designs, including bile duct cannulation, to confirm. |
| Incorrect Sampling Times | Optimize the blood sampling schedule based on the known rapid elimination half-life of methadone in rodents to accurately capture the Cmax and absorption phase. |
Quantitative Data
Table 1: Effect of P-gp Inhibition on Racemic Methadone Oral Bioavailability in Rats
| Parameter | Control Group | Valspodar (P-gp Inhibitor) Group | Percentage Change |
| Oral Bioavailability (F) | - | - | ↑ 122% |
| Volume of Central Compartment (Vc) | - | - | ↓ 35% |
| Volume of Peripheral Compartment (Vp) | - | - | ↓ 81% |
| (Data adapted from a study using 6 mg/kg oral racemic methadone in rats, with valspodar administered intravenously at 10 mg/kg)[8][9] |
Experimental Protocols
Protocol 1: Determination of Oral Bioavailability of (S)-Methadone in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Intravenous (IV) Group: Administer (S)-Methadone (e.g., 1 mg/kg) via the tail vein. The drug should be dissolved in a suitable vehicle (e.g., saline).
-
Oral (PO) Group: Administer (S)-Methadone (e.g., 5 mg/kg) by oral gavage. The drug can be dissolved or suspended in a vehicle like water, saline, or a solution containing a small amount of a solubilizing agent (e.g., Tween 80).
-
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of (S)-Methadone in plasma samples using a validated enantioselective analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][10][11][12]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) for both IV and PO groups using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the formula:
-
F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Protocol 2: Oral Gavage in Rats
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and align the head and body vertically.
-
Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass smoothly with minimal resistance. If resistance is met, withdraw and re-insert.
-
Dose Administration: Once the needle is in place, slowly administer the prepared dose.
-
Needle Removal: Gently remove the needle along the same path of insertion.
-
Monitoring: Monitor the animal for a few minutes after the procedure for any signs of distress.
Visualizations
Caption: Workflow for an oral bioavailability study of (S)-Methadone in rodents.
Caption: Cellular mechanism of (S)-Methadone absorption and P-gp mediated efflux.
Caption: Troubleshooting decision tree for low oral bioavailability of (S)-Methadone.
References
- 1. Vehicle effects on in vitro percutaneous absorption through rat and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective determination of the enantiomers of methadone in plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of P-glycoprotein inhibition on methadone analgesia and brain distribution in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of oils on drug absorption - Nottingham ePrints [eprints.nottingham.ac.uk]
- 6. Effect of various vehicles and vehicle volumes on oral absorption of triamterene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling methadone pharmacokinetics in rats in presence of P-glycoprotein inhibitor valspodar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of food on drug absorption — Drug Delivery and Disposition [gbiomed.kuleuven.be]
- 9. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 10. Enantioselective high-performance liquid chromatographic method for the determination of methadone in serum using an AGP and a CN column as chiral and analytical column, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a method to measure methadone enantiomers and its metabolites without enantiomer standard compounds for the plasma of methadone maintenance patients. | Semantic Scholar [semanticscholar.org]
- 12. Quantitative determination of the enantiomers of methadone in human plasma and saliva by chiral column chromatography coupled with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing inter-individual variability in (S)-Methadone metabolism
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to address the challenges posed by inter-individual variability in (S)-methadone metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for (S)-methadone metabolism?
A1: The principal enzyme governing the metabolism and clearance of methadone is Cytochrome P450 2B6 (CYP2B6).[1][2] It is responsible for the N-demethylation of methadone to its inactive metabolite, 2-ethyl-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[1][3] While other enzymes like CYP3A4, CYP2C19, and CYP2D6 are involved to a lesser extent, CYP2B6 is the primary determinant of metabolic rate and is highly stereoselective towards (S)-methadone.[3][4][5] For many years, CYP3A4 was incorrectly assumed to be the main enzyme in vivo.[1][2]
Q2: What are the main causes of inter-individual variability in (S)-methadone metabolism?
A2: The significant variability observed among individuals is primarily due to two categories of factors:
-
Genetic Factors: The CYP2B6 gene is highly polymorphic, meaning there are many genetic variants (alleles) that can result in enzymes with different levels of activity, from poor to extensive metabolizers.[1][4]
-
Non-Genetic Factors: These include co-administered drugs that can inhibit or induce CYP2B6 activity, a phenomenon known as drug-drug interactions.[2][6] Methadone can also induce its own metabolism over time (auto-induction).[2][7] Other factors like disease states, age, and ethnicity can also play a role.[8][9]
Q3: How do common CYP2B6 genetic polymorphisms affect (S)-methadone plasma levels?
A3: Genetic variants in CYP2B6 are a major cause of differing methadone plasma concentrations. For instance, individuals carrying the CYP2B66 allele exhibit decreased metabolic activity, leading to reduced clearance and consequently higher, potentially toxic, plasma concentrations of (S)-methadone.[1][5][10] Conversely, carriers of the CYP2B64 allele may have increased enzyme activity, resulting in faster clearance and lower plasma concentrations, which could lead to reduced efficacy or withdrawal symptoms.[1][4]
Q4: What is the clinical significance of variability in (S)-methadone metabolism?
A4: The variability has significant clinical implications. Elevated (S)-methadone levels, often seen in poor metabolizers, are associated with an increased risk of serious side effects, including cardiotoxicity (QT interval prolongation).[3][11] Conversely, rapid metabolism can lead to sub-therapeutic plasma concentrations and opioid withdrawal symptoms, compromising treatment effectiveness.[6] Understanding an individual's metabolic profile can help in personalizing methadone dosage to improve safety and efficacy.[12]
Data on Genetic & Non-Genetic Factors
Table 1: Impact of Key CYP2B6 Alleles on (S)-Methadone Pharmacokinetics
| Allele | Functional Consequence | Effect on (S)-Methadone Clearance | Effect on (S)-Methadone Plasma Concentration |
| CYP2B61 | Normal Function (Wild-Type) | Normal | Baseline |
| CYP2B64 | Increased Function | Increased[1][4] | Decreased[1][4] |
| CYP2B66 | Decreased Function | Decreased (e.g., 45% lower in *6/6 homozygotes)[1][5] | Increased[10][13] |
| CYP2B6*18 | Decreased Function | Likely Decreased[10] | Likely Increased[10] |
Table 2: Common Non-Genetic Factors Influencing (S)-Methadone Metabolism
| Factor | Mechanism | Effect on (S)-Methadone Metabolism | Examples |
| Drug Interactions (Inhibition) | Competitive or non-competitive inhibition of CYP2B6 activity | Decreased | Acute alcohol use[14] |
| Drug Interactions (Induction) | Increased expression of CYP2B6 enzyme | Increased | Rifampicin, Carbamazepine, Efavirenz[6][15] |
| Auto-induction | Methadone activates nuclear receptors (PXR, CAR) that increase CYP2B6 expression | Increased[2][7] | Chronic methadone administration[2] |
| Liver Disease | Reduced hepatic function and enzyme quantity | Decreased | Cirrhosis |
Visualized Pathways and Workflows
Caption: Metabolic pathway of (S)-Methadone to its inactive metabolite EDDP.
Caption: Experimental workflow for investigating sources of metabolic variability.
Troubleshooting Guides
Q: We are observing high variability in our in vitro (S)-methadone metabolism assays using human liver microsomes (HLMs). What are the potential causes and solutions?
A: High variability is a common challenge in HLM assays. Here is a logical approach to troubleshooting the issue:
Caption: Troubleshooting logic for high variability in in-vitro metabolism assays.
Q: Our results show a discrepancy between a subject's CYP2B6 genotype and their observed metabolic phenotype. Why might this occur?
A: This is a complex issue that can arise from several factors.
-
Influence of Other Genes: While CYP2B6 is primary, polymorphisms in other less prominent metabolizing enzymes (CYP2C19, CYP3A4) or transporter genes (ABCB1) could be modifying the phenotype.[7][12]
-
Non-Genetic Factors: The subject may be taking other medications that induce or inhibit CYP2B6, overriding the genetic predisposition.[15] Review the subject's medication history thoroughly.
-
Phenoconversion: An inflammatory state or disease can alter CYP enzyme expression, making a genetic normal metabolizer behave like a poor metabolizer.
-
Experimental Error: Rule out potential errors such as sample mix-ups, incorrect genotyping calls, or issues with the phenotyping assay itself. It is advisable to re-genotype and re-phenotype with a freshly collected sample if possible.
Q: We are having difficulty with the analytical quantification of (S)-methadone. What are the key considerations for method development?
A: Robust analytical quantification is critical.
-
Technique: High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) is the gold standard for its sensitivity and specificity.[16]
-
Enantiomeric Separation: To measure (S)-methadone specifically, a chiral column (e.g., an α1-acid glycoprotein column) is required to separate it from (R)-methadone.[16]
-
Sample Preparation: Optimize sample clean-up using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to minimize matrix effects that can interfere with ionization in the mass spectrometer.
-
Internal Standard: Always use a stable isotope-labeled internal standard (e.g., (S)-methadone-d9) to account for variability in sample processing and instrument response.[16]
Key Experimental Protocols
Protocol 1: In-Vitro (S)-Methadone Metabolism Assay in Human Liver Microsomes (HLMs)
-
Objective: To determine the rate of (S)-methadone N-demethylation to EDDP in a pool of HLMs.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
(S)-Methadone solution
-
NADPH regenerating system (or NADPH stock solution)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile (ACN) with internal standard (e.g., EDDP-d3) for reaction termination
-
96-well plates, incubator, centrifuge
-
-
Methodology:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer and HLMs (e.g., 0.5 mg/mL final concentration).
-
Add (S)-methadone to achieve the desired final concentration (e.g., 1-100 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with shaking for a predetermined time (e.g., 15 minutes, ensure this is within the linear range of the reaction).
-
Terminate the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.
-
Centrifuge the plate (e.g., at 4000 x g for 10 minutes) to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the formation of EDDP using a validated LC-MS/MS method.
-
Calculate the rate of metabolism (e.g., in pmol/min/mg protein).
-
*Protocol 2: CYP2B6 Genotyping for the 6 Allele (c.516G>T, rs3745274)
-
Objective: To identify the presence of the G>T single nucleotide polymorphism (SNP) at position 516 of the CYP2B6 gene.
-
Materials:
-
Genomic DNA extracted from whole blood or saliva
-
PCR primers flanking the rs3745274 SNP site
-
Taq polymerase and dNTPs
-
Thermocycler
-
Method for SNP detection (e.g., Sanger sequencing, TaqMan SNP Genotyping Assay, or Restriction Fragment Length Polymorphism (RFLP) analysis).
-
-
Methodology (Example using PCR and Sanger Sequencing):
-
PCR Amplification:
-
Set up a PCR reaction containing genomic DNA, forward and reverse primers, Taq polymerase mix, and nuclease-free water.
-
Run the reaction in a thermocycler using an optimized annealing temperature and extension time to amplify a specific fragment of the CYP2B6 gene containing the SNP.
-
Verify the PCR product size and purity using agarose gel electrophoresis.
-
-
PCR Product Purification:
-
Purify the amplified DNA fragment to remove excess primers and dNTPs using a commercial PCR clean-up kit.
-
-
Sanger Sequencing:
-
Send the purified PCR product for bidirectional Sanger sequencing using the same forward and reverse primers.
-
-
Data Analysis:
-
Align the resulting sequence chromatograms to the CYP2B6 reference sequence.
-
Analyze the nucleotide at the c.516 position to determine the genotype:
-
GG: Wild-type (1/1)
-
GT: Heterozygous (1/6)
-
TT: Homozygous variant (6/6)
-
-
-
References
- 1. Methadone pharmacogenetics: CYP2B6 polymorphisms determine plasma concentrations, clearance and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Concepts in Methadone Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methadone pharmacogenetics in vitro and in vivo: Metabolism by CYP2B6 polymorphic variants and genetic variability in pediatric disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of cytochrome P450 single nucleotide polymorphisms on methadone metabolism and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Interindividual variability of the clinical pharmacokinetics of methadone: implications for the treatment of opioid dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacogenomics of methadone: a narrative review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethnic and genetic factors in methadone pharmacokinetics: A population pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hcrcenters.com [hcrcenters.com]
- 10. ClinPGx [clinpgx.org]
- 11. "Role of cytochrome P450 2B6 polymorphisms in unexpected methadone deat" by Taha Ahmad [mds.marshall.edu]
- 12. Interindividual variability of methadone response: impact of genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. cpsm.mb.ca [cpsm.mb.ca]
- 15. researchgate.net [researchgate.net]
- 16. api.unil.ch [api.unil.ch]
How to minimize racemization of (S)-Methadone during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the racemization of (S)-Methadone during storage.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments related to the stereochemical stability of (S)-Methadone.
Q1: I am observing a decrease in the enantiomeric purity of my (S)-Methadone sample over time. What could be the cause?
A1: The decrease in enantiomeric purity is likely due to racemization, the process by which one enantiomer of a chiral compound converts into its mirror image, ultimately forming a racemic mixture. In the case of (S)-Methadone, this can occur through a process called keto-enol tautomerism. Methadone possesses a chiral center at the carbon atom alpha to the ketone group. Under certain conditions, this alpha-proton can be reversibly removed, leading to the formation of a planar enol or enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, leading to the formation of both (R)- and (S)-enantiomers and thus, racemization.
Q2: What factors can accelerate the racemization of (S)-Methadone during storage?
A2: Several factors can influence the rate of racemization. Based on the general principles of keto-enol tautomerism, the following conditions are likely to accelerate the racemization of (S)-Methadone:
-
pH: Both acidic and basic conditions can catalyze the enolization process. Therefore, storing (S)-Methadone at a neutral pH is crucial.
-
Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for racemization. Storage at elevated temperatures will significantly increase the rate of racemization.
-
Solvent: The polarity and protic nature of the solvent can influence the stability of the enol intermediate. Protic solvents, which can donate protons, may facilitate the tautomerism process.
-
Light: While direct evidence for the photostability of methadone enantiomers is limited, it is a good laboratory practice to protect all drug substances from light to prevent potential degradation pathways, which could indirectly affect chiral stability.
Q3: How can I minimize the racemization of (S)-Methadone in my laboratory?
A3: To minimize racemization, it is recommended to control the storage conditions strictly:
-
Temperature: Store (S)-Methadone at refrigerated temperatures (2-8 °C) or frozen (-20 °C or below) for long-term storage. Room temperature storage should be for the shortest duration possible.
-
pH: If in solution, maintain the pH as close to neutral (pH 7) as possible. Use buffered solutions if necessary to ensure pH stability.
-
Solvent: For solutions, use aprotic and non-polar solvents whenever the experimental design allows. If aqueous solutions are necessary, ensure the pH is controlled.
-
Light Protection: Always store (S)-Methadone in amber vials or containers that protect it from light.
-
Inert Atmosphere: For highly sensitive applications or long-term storage of the solid form, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which could potentially influence the local chemical environment and affect stability.
Q4: I suspect my (S)-Methadone sample has racemized. How can I confirm this?
A4: To confirm racemization, you need to determine the enantiomeric purity of your sample. This is typically done using a chiral analytical method. The most common technique is High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). This method can separate the (S)- and (R)-enantiomers of methadone, allowing for their quantification. An increase in the peak corresponding to the (R)-enantiomer and a decrease in the peak area of the (S)-enantiomer over time would confirm racemization.
Data Presentation
The following tables are provided as templates for researchers to record and analyze data from their own stability studies on (S)-Methadone. Due to the limited availability of published quantitative data on the racemization of (S)-Methadone, hypothetical data is included for illustrative purposes.
Table 1: Effect of Temperature on the Enantiomeric Purity of (S)-Methadone in a Buffered Aqueous Solution (pH 7.0)
| Storage Temperature (°C) | Time (Days) | Enantiomeric Purity of (S)-Methadone (%) - Hypothetical Data |
| 4 | 0 | 99.8 |
| 4 | 30 | 99.7 |
| 4 | 90 | 99.5 |
| 25 | 0 | 99.8 |
| 25 | 30 | 98.5 |
| 25 | 90 | 96.2 |
| 40 | 0 | 99.8 |
| 40 | 30 | 94.1 |
| 40 | 90 | 88.5 |
Table 2: Effect of pH on the Enantiomeric Purity of (S)-Methadone in Aqueous Solution at 25°C
| pH | Time (Days) | Enantiomeric Purity of (S)-Methadone (%) - Hypothetical Data |
| 3.0 | 0 | 99.8 |
| 3.0 | 30 | 97.2 |
| 5.0 | 0 | 99.8 |
| 5.0 | 30 | 99.1 |
| 7.0 | 0 | 99.8 |
| 7.0 | 30 | 98.5 |
| 9.0 | 0 | 99.8 |
| 9.0 | 30 | 96.8 |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity of (S)-Methadone by Chiral HPLC
This protocol describes a general method for the separation and quantification of (S)- and (R)-Methadone enantiomers. Method optimization may be required depending on the specific HPLC system and column used.
Materials:
-
(S)-Methadone sample
-
(R)-Methadone reference standard
-
Racemic Methadone reference standard
-
HPLC grade n-hexane
-
HPLC grade ethanol
-
HPLC grade diethylamine
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, ethanol, and diethylamine in a suitable ratio (e.g., 90:10:0.1, v/v/v). The optimal ratio may vary depending on the chiral column used and should be determined experimentally. Degas the mobile phase before use.
-
Standard Preparation:
-
Prepare a stock solution of racemic methadone in the mobile phase.
-
Prepare individual stock solutions of (S)-Methadone and (R)-Methadone in the mobile phase.
-
Prepare a series of working standard solutions of racemic methadone at different concentrations to generate a calibration curve.
-
-
Sample Preparation: Dissolve a known amount of the (S)-Methadone sample to be tested in the mobile phase to obtain a concentration within the range of the calibration curve.
-
HPLC Analysis:
-
Set the HPLC system parameters:
-
Column: Chiral stationary phase
-
Flow rate: e.g., 1.0 mL/min
-
Injection volume: e.g., 20 µL
-
Detector wavelength: e.g., 220 nm
-
Column temperature: e.g., 25 °C
-
-
Inject the (S)-Methadone and (R)-Methadone standard solutions to identify the retention times of each enantiomer.
-
Inject the racemic methadone standard to confirm the separation of the two enantiomers.
-
Inject the calibration standards and the sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of each enantiomer against its concentration.
-
Determine the concentration of (S)-Methadone and (R)-Methadone in the sample by using the calibration curve.
-
Calculate the enantiomeric purity (or enantiomeric excess, ee%) of the (S)-Methadone sample using the following formula: ee% = [((S) - (R)) / ((S) + (R))] * 100 where (S) and (R) are the peak areas or concentrations of the S- and R-enantiomers, respectively.
-
Visualizations
Caption: Mechanism of (S)-Methadone racemization via a planar enol intermediate.
Caption: Workflow for a stability study of (S)-Methadone.
Strategies to reduce off-target effects of (S)-Methadone in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of (S)-Methadone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of (S)-Methadone in cell culture?
(S)-Methadone's primary on-target effect is as a µ-opioid receptor (MOR) agonist, although it has a significantly lower affinity for MOR compared to its enantiomer, (R)-Methadone.[1][2] Its off-target effects, often observed at higher concentrations, include:
-
Ion Channel Blockade: Inhibition of various cardiac ion channels, including hERG (Kv11.1), sodium channels (Nav1.5), and calcium channels (Cav1.2).[3][4]
-
Cytotoxicity: Induction of apoptosis and necrosis in a dose-dependent manner, which is not mediated by opioid receptors.[5]
-
Mitochondrial Dysfunction: Impairment of mitochondrial function, leading to a decrease in mitochondrial membrane potential and subsequent ATP depletion. This can trigger necrotic-like cell death.
-
Neurodevelopmental Effects: In cortical organoids, methadone has been shown to suppress neuronal function and maturation.
Q2: How can I differentiate between on-target and off-target effects of (S)-Methadone in my experiments?
To distinguish between on-target µ-opioid receptor-mediated effects and off-target effects, you can use a competitive opioid receptor antagonist such as naloxone.
-
Experimental Approach: Co-incubate your cells with (S)-Methadone and a concentration of naloxone sufficient to block the µ-opioid receptors (typically in the nanomolar to low micromolar range).[6][7]
-
Interpretation:
-
If the observed effect is abolished in the presence of naloxone, it is likely mediated by the µ-opioid receptor (on-target).
-
If the effect persists despite the presence of naloxone, it is likely an off-target effect. For example, studies have shown that methadone-induced cytotoxicity is not blocked by naloxone.[5]
-
Q3: What is a recommended starting concentration for (S)-Methadone to minimize off-target effects?
The optimal concentration of (S)-Methadone will be cell-type and assay-dependent. However, based on available data, it is advisable to start with the lowest possible concentration that elicits the desired on-target effect. Off-target effects such as cytotoxicity and significant ion channel blockade are more prominent at higher micromolar concentrations.[5][8] A dose-response curve should always be performed to determine the optimal concentration for your specific experimental setup.
Q4: How does the presence of serum in the cell culture medium affect my experiments with (S)-Methadone?
Serum contains various proteins, such as albumin, that can bind to small molecules like (S)-Methadone.[9] This binding can reduce the free concentration of the drug available to interact with your cells, potentially leading to an underestimation of its potency. Furthermore, hormones and growth factors in serum can interfere with cellular signaling pathways, confounding the interpretation of results.[10]
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed at concentrations intended to study on-target effects.
Possible Cause: The cytotoxic effects of (S)-Methadone are often independent of the µ-opioid receptor and can mask on-target activities.[5]
Solutions:
-
Concentration Optimization: Perform a detailed dose-response analysis to identify a narrow concentration window where on-target effects are observed without significant cytotoxicity.
-
Time-Course Experiment: Reduce the incubation time. Off-target cytotoxic effects may be more pronounced with longer exposure times.
-
Use of an Opioid Antagonist: As a control, co-treat with naloxone to confirm that the cytotoxicity is indeed an off-target effect.[5]
-
Alternative Agonist: If the goal is to study µ-opioid receptor signaling, consider using (R)-Methadone, which is more potent at the receptor and may allow for the use of lower, non-toxic concentrations.[1][2]
Problem 2: Inconsistent or unexpected results that may be due to non-specific binding.
Possible Cause: Components in the fetal bovine serum (FBS) are binding to the (S)-Methadone or interfering with the experimental assay.
Solutions:
-
Use of Serum-Free Medium: Adapt your cells to grow in a serum-free medium. This eliminates the confounding variables present in serum.[11][12][13] It is often recommended to seed cells in complete medium to allow for attachment and then switch to serum-free medium for the drug treatment.[14]
-
Use of Charcoal-Stripped Serum: If serum is required for cell viability, use charcoal-stripped FBS. This process removes many hormones, growth factors, and other small molecules that can interfere with your experiment.[10][15][16][17]
Quantitative Data Summary
The following table summarizes the concentrations at which on-target and off-target effects of methadone have been observed. Note that many studies use racemic methadone, and the potency of (S)-methadone at the µ-opioid receptor is lower than that of (R)-methadone.
| Effect | Drug Form | System | Concentration (IC50/EC50) | Reference |
| On-Target | ||||
| µ-Opioid Receptor Binding (mu1) | (S)-Methadone | In vitro | IC50: 26.4 nM | [2] |
| µ-Opioid Receptor Binding (mu2) | (S)-Methadone | In vitro | IC50: 88 nM | [2] |
| µ-Opioid Receptor Binding (mu1) | (R)-Methadone | In vitro | IC50: 3.0 nM | [2] |
| µ-Opioid Receptor Binding (mu2) | (R)-Methadone | In vitro | IC50: 6.9 nM | [2] |
| Off-Target | ||||
| hERG Channel Block | Racemic Methadone | Mammalian cells | IC50: 1.7 µM | [3] |
| Inward Rectifier K+ Current (IK1) | Racemic Methadone | Ventricular myocytes | IC50: 1.5 µM | [4][18] |
| hNav1.5 Channel Block (tonic) | Racemic Methadone | Mammalian cells | IC50: 11.2 µM | [3][4] |
| hNav1.5 Channel Block (phasic) | Racemic Methadone | Mammalian cells | IC50: 5.5 µM | [3][4] |
| hCav1.2 Channel Block (tonic) | Racemic Methadone | Mammalian cells | IC50: 26.7 µM | [3] |
| hCav1.2 Channel Block (phasic) | Racemic Methadone | Mammalian cells | IC50: 7.7 µM | [3] |
| Cytotoxicity (HL-60 cells, 24h) | Racemic Methadone | Leukemia cell line | IC50: 97.18 µM | [19] |
| Cytotoxicity (CCRF-CEM cells, 24h) | Racemic Methadone | Leukemia cell line | IC50: 121.6 µM | [19] |
| Cytotoxicity (Neurons, 3 days) | Racemic Methadone | Primary cortical cells | IC50: ~50 µM | [20] |
| Cytotoxicity (Oligodendrocytes, 3 days) | Racemic Methadone | Primary cortical cells | IC50: ~30 µM | [20] |
| Cytotoxicity (Astrocytes, 3 days) | Racemic Methadone | Primary cortical cells | IC50: ~100 µM | [20] |
| Cytotoxicity (Microglia, 3 days) | Racemic Methadone | Primary cortical cells | IC50: ~75 µM | [20] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is adapted for determining the cytotoxic effects of (S)-Methadone.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
(S)-Methadone stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of (S)-Methadone in culture medium. It is advisable to use a wide concentration range initially (e.g., 1 µM to 300 µM).
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of (S)-Methadone to the respective wells. Include a vehicle control (medium with the same solvent concentration used for the drug).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[21]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[21]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with (S)-Methadone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of (S)-Methadone for a specified time. Include both negative (vehicle-treated) and positive (e.g., treated with a known apoptosis inducer) controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measurement of Mitochondrial Membrane Potential using JC-1 Assay
This assay is used to assess mitochondrial health following treatment with (S)-Methadone.
Materials:
-
Cells treated with (S)-Methadone
-
JC-1 reagent
-
Assay buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells in an appropriate format (e.g., 96-well plate, coverslips).
-
Treat cells with (S)-Methadone at the desired concentrations and for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).[22]
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.[22]
-
Wash the cells with assay buffer.
-
Analyze the fluorescence. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.[23] The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Visualizations
Caption: Experimental workflow for investigating (S)-Methadone's off-target effects.
Caption: On-target vs. off-target signaling of (S)-Methadone.
Caption: Strategies to reduce (S)-Methadone's off-target effects.
References
- 1. Subjective and physiological responses among racemic-methadone maintenance patients in relation to relative (S)- vs. (R)-methadone exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased cardiac risk in concomitant methadone and diazepam treatment: pharmacodynamic interactions in cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Cytotoxic and Senolytic Effects of Methadone in Combination with Temozolomide in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unique pharmacodynamic properties and low abuse liability of the μ-opioid receptor ligand (S)-methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Impact of Opioids on Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. purmabiologics.com [purmabiologics.com]
- 11. Adaptation of Cell Cultures to a Serum-Free Medium | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Cell Culture Media The Emergence Of Blood-Free Components [cellandgene.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Charcoal-stripping FBS to Deplete Hormones [sigmaaldrich.com]
- 16. atlasbio.com [atlasbio.com]
- 17. Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Method Refinement for Studying (S)-Methadone-Induced Cardiotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for studying (S)-Methadone-induced cardiotoxicity.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of (S)-Methadone-induced cardiotoxicity?
The primary mechanism is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[1][2] Inhibition of this channel prolongs the action potential duration, leading to QT interval prolongation on an electrocardiogram (ECG) and increasing the risk of life-threatening arrhythmias like Torsades de Pointes (TdP).[1][2][3]
2. Why is it important to study the S-enantiomer of methadone specifically?
Methadone is a racemic mixture of (R)- and (S)-methadone. The (S)-enantiomer is a significantly more potent blocker of the hERG channel than the (R)-enantiomer.[4] Studies have shown that (S)-methadone can block the hERG current up to 3.5 times more potently than (R)-methadone.[4] Therefore, focusing on (S)-methadone is critical for accurately assessing the cardiotoxic potential.
3. What are the typical concentrations of (S)-Methadone used in in-vitro studies?
The concentrations of (S)-Methadone used in in-vitro studies typically range from the nanomolar to the low micromolar range, which corresponds to clinically relevant plasma concentrations. Effective concentrations for in-vitro cardiotoxic effects are often observed in the range of 0.1 µM to 10 µM.[5] For hERG inhibition assays, IC50 values are generally in the low micromolar range.[4][6]
4. Beyond hERG blockade, what are other potential mechanisms of (S)-Methadone cardiotoxicity?
While hERG blockade is the primary concern, (S)-Methadone can also affect other cardiac ion channels, including sodium (Nav1.5) and calcium (Cav1.2) channels, and other potassium channels like the inward rectifier K+ current (IK1).[6][7][8] Additionally, some evidence suggests that methadone may induce mitochondrial dysfunction, oxidative stress, and apoptosis in cardiomyocytes, contributing to its overall cardiotoxic profile.[9][10][11]
5. What are the most appropriate in-vitro models for studying (S)-Methadone cardiotoxicity?
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant in-vitro model as they express human cardiac ion channels and can recapitulate key aspects of human cardiac physiology.[12][13] These cells can be used in various assay formats, including multi-electrode arrays (MEAs) for electrophysiological assessment and high-content imaging for cytotoxicity and functional analysis.[5][14] Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing specific human cardiac ion channels are also essential for dissecting the effects of (S)-Methadone on individual channels.[4][15]
Troubleshooting Guides
Electrophysiology (Patch-Clamp) Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unstable gigaohm (GΩ) seal | 1. Unhealthy or damaged cells.2. Debris in the pipette solution or on the cell surface.3. Incorrect pipette shape or resistance.4. Mechanical vibration of the setup. | 1. Ensure optimal cell culture conditions and gentle cell handling.2. Filter all solutions with a 0.22 µm filter. Ensure the bath solution surface is clean.[16]3. Use pipettes with a resistance of 4-8 MΩ. Heat-polish the pipette tip.[17]4. Use an anti-vibration table and ensure all components are securely mounted. |
| High access resistance after breaking into the cell | 1. Incomplete rupture of the cell membrane.2. Small pipette tip opening. | 1. Apply brief, gentle suction pulses. A short "zap" pulse from the amplifier can also be used.[18]2. Use a pipette with a slightly larger tip opening (lower resistance). |
| Noisy recording | 1. Improper grounding of the setup.2. Electrical interference from nearby equipment.3. Air bubbles in the pipette tip. | 1. Check all grounding connections to the Faraday cage and amplifier.2. Turn off non-essential electrical equipment in the vicinity.3. Gently tap the pipette holder to dislodge any bubbles.[17] |
| (S)-Methadone solubility issues | 1. Precipitation of the compound at higher concentrations. | 1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in the external solution immediately before use. Visually inspect for precipitation. The use of a surfactant in the extracellular medium can sometimes improve sensitivity.[15] |
Cell Viability (MTT/LDH) Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in MTT assay | 1. Interference from serum or phenol red in the culture medium. | 1. Use serum-free medium during the MTT incubation step. Use a background control well containing medium and MTT but no cells. |
| Low signal-to-noise ratio in LDH assay | 1. Insufficient cell death to produce a detectable signal.2. LDH enzyme degradation. | 1. Ensure the positive control (e.g., cell lysis buffer) yields a strong signal. Optimize cell seeding density and treatment duration.2. Avoid repeated freeze-thaw cycles of the supernatant. Perform the assay immediately after collecting the supernatant. |
| Discrepancy between MTT and LDH results | 1. MTT assay measures metabolic activity, which can be affected without immediate cell death.2. LDH assay only detects membrane rupture (necrosis or late apoptosis). | 1. (S)-Methadone might be causing mitochondrial dysfunction (affecting MTT reduction) before causing cell membrane damage (LDH release).2. Interpret the results in the context of the assay's principle. Consider using additional assays for apoptosis (e.g., caspase activity) to get a more complete picture. |
Quantitative Data Summary
Table 1: IC50 Values of Methadone Enantiomers on Cardiac Ion Channels
| Ion Channel | Enantiomer | Cell Line | IC50 (µM) | Reference(s) |
| hERG (IKr) | (S)-Methadone | HEK293 | 2.0 | [4] |
| hERG (IKr) | (R)-Methadone | HEK293 | 7.0 | [4] |
| hERG (IKr) | Racemic Methadone | Mammalian cells | 1.7 | [6] |
| hERG (IKr) | Racemic Methadone | CHO cells | 2.1 | [19] |
| Nav1.5 (INa) - Tonic Block | Racemic Methadone | Mammalian cells | 11.2 | [6][7] |
| Nav1.5 (INa) - Phasic Block | Racemic Methadone | Mammalian cells | 5.5 | [6][7] |
| Cav1.2 (ICa,L) - Tonic Block | Racemic Methadone | Mammalian cells | 26.7 | [6] |
| Cav1.2 (ICa,L) - Phasic Block | Racemic Methadone | Mammalian cells | 7.7 | [6] |
| Kir2.1 (IK1) | Racemic Methadone | HEK293 | 1.5 | [7] |
Table 2: Typical Experimental Concentrations for In-Vitro Cardiotoxicity Studies
| Assay Type | Cell Model | (S)-Methadone Concentration Range | Purpose | Reference(s) |
| Multi-Electrode Array (MEA) | hiPSC-CMs | 0.01 - 30 µM | Assessing effects on field potential duration and arrhythmia | [5] |
| Patch-Clamp | hERG-expressing cells | 0.1 - 10 µM | Determining IC50 for hERG channel block | [4] |
| Cytotoxicity (MTT, LDH) | hiPSC-CMs | 0.1 - 100 µM | Evaluating impact on cell viability | [12][20] |
| Contractility Assays | hiPSC-CMs | 0.1 - 100 µM | Assessing effects on cardiomyocyte beating | [12][20] |
Experimental Protocols
Protocol 1: hERG Channel Inhibition Assay using Manual Whole-Cell Patch-Clamp
-
Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG channel. On the day of the experiment, detach cells using a non-enzymatic solution and plate them onto glass coverslips in the recording chamber.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell configuration with a holding potential of -80 mV.
-
Apply a voltage protocol to elicit hERG current. A recommended protocol is a depolarizing step to +40 mV for 1 second, followed by a repolarizing step to -50 mV for 2 seconds to measure the peak tail current. Repeat every 15 seconds.[21]
-
Perfuse the cells with the external solution (vehicle control) until a stable baseline current is achieved.
-
Apply increasing concentrations of (S)-Methadone (e.g., 0.1, 0.3, 1, 3, 10 µM), allowing the current to reach steady-state at each concentration.
-
Perform a final washout with the external solution to assess reversibility.
-
-
Data Analysis: Measure the peak tail current at -50 mV for each concentration. Normalize the current to the baseline control and plot a concentration-response curve to determine the IC50 value.
Protocol 2: Cytotoxicity Assessment in hiPSC-CMs using LDH Assay
-
Cell Culture: Plate hiPSC-CMs in a 96-well plate at a density of 1-5 x 104 cells/well and allow them to recover and resume spontaneous beating.[22]
-
Compound Treatment:
-
Prepare serial dilutions of (S)-Methadone in the culture medium.
-
Include three sets of controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., 0.1% DMSO).
-
Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the end of the experiment.
-
Medium Background Control: Culture medium without cells.
-
-
Treat the cells with (S)-Methadone for the desired duration (e.g., 24, 48, or 72 hours).
-
-
LDH Measurement:
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance) ] x 100
-
-
Visualizations
Caption: (S)-Methadone's primary effect on cardiac ion channels.
Caption: Experimental workflow for assessing (S)-Methadone cardiotoxicity.
Caption: Potential intracellular pathways of (S)-Methadone toxicity.
References
- 1. QT Interval Screening in Methadone Maintenance Treatment: Report of a SAMHSA Expert Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] A systematic review of the cardiotoxicity of methadone | Semantic Scholar [semanticscholar.org]
- 3. A systematic review of the cardiotoxicity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective block of hERG channel by (S)-methadone and QT interval prolongation in CYP2B6 slow metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cardiotoxicity of methadone and metabolites in hiPSC-CM using the MEA [bio-protocol.org]
- 6. Increased cardiac risk in concomitant methadone and diazepam treatment: pharmacodynamic interactions in cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methadone Blockade of Cardiac Inward Rectifier K+ Current Augments Membrane Instability and Amplifies U Waves on Surface ECGs: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative stress and apoptosis in cardiomyocyte induced by high-dose alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis [kjpp.net]
- 14. Population-based toxicity screening in human induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 17. Patch Clamp Protocol [labome.com]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Overcoming matrix effects in mass spectrometry analysis of (S)-Methadone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry analysis of (S)-Methadone.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of (S)-Methadone that may be attributed to matrix effects.
Issue 1: Low Signal Intensity or Complete Signal Loss
-
Question: My (S)-Methadone signal is significantly lower than expected, or has disappeared entirely, especially in complex matrices like plasma or urine. What could be the cause?
-
Answer: This is a classic sign of ion suppression , a major matrix effect. Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) compete with (S)-Methadone for ionization in the mass spectrometer's source, reducing the number of analyte ions that reach the detector.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE is a robust technique for cleaning up samples. Using a non-polar solvent like hexane or ethyl ether can efficiently extract methadone while leaving many polar interferences behind.[3] A comparative study showed that LLE with hexane can achieve recovery of over 100%, indicating excellent extraction efficiency.[3]
-
Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup than LLE. Mixed-mode SPE cartridges (e.g., cation exchange and reversed-phase) are particularly effective for extracting basic compounds like methadone from complex matrices.[4] SPE has been shown to produce cleaner extracts compared to LLE.[4]
-
Protein Precipitation (PPT): While quick and simple, PPT is the least effective method for removing matrix components and often results in significant ion suppression, particularly from phospholipids. If sensitivity is not a major concern, a "dilute-and-shoot" approach following PPT can mitigate some matrix effects by reducing the concentration of interfering substances.
-
-
Improve Chromatographic Separation: Ensure that (S)-Methadone is chromatographically separated from the region where most matrix components elute (the "void volume").
-
Adjust the gradient profile to increase the retention of (S)-Methadone.
-
Consider using a different stationary phase that offers better separation from phospholipids, a major cause of ion suppression.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard (e.g., (S)-Methadone-d3 or -d9) is crucial. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression.[5] By calculating the analyte-to-IS peak area ratio, the variability caused by matrix effects can be effectively compensated.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[2] However, this will also dilute the analyte, so this approach is only suitable if the initial concentration is high enough.
-
Issue 2: Poor Reproducibility and Accuracy
-
Question: I am observing high variability in my results between different samples and batches. My quality control samples are failing. Why is this happening?
-
Answer: Inconsistent matrix effects are a likely cause of poor reproducibility and accuracy. The composition of biological matrices can vary significantly from sample to sample, leading to different degrees of ion suppression or enhancement.
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: As with low signal intensity, a thorough sample cleanup using SPE or LLE is essential to minimize sample-to-sample variability in matrix components.[4]
-
Mandatory Use of a Co-eluting SIL-IS: An appropriate internal standard is non-negotiable for achieving good reproducibility and accuracy in bioanalysis.[5] The SIL-IS must co-elute with the analyte to ensure it experiences the same matrix effects.
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This ensures that the standards and QCs are subjected to the same matrix effects as the samples, leading to more accurate quantification.
-
Assess Matrix Factor: During method validation, it is critical to quantitatively assess the matrix effect. This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution. The ratio of these areas is the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of matrix should be less than 15%.[6][7]
-
Issue 3: Peak Shape Tailing or Splitting
-
Question: The chromatographic peak for (S)-Methadone is tailing or splitting, which is affecting integration and quantification. What could be the issue?
-
Answer: While peak shape problems can have many causes, they can be exacerbated by matrix effects. High concentrations of residual matrix components can interact with the analytical column or interfere with the analyte's interaction with the stationary phase.
Troubleshooting Steps:
-
Enhance Sample Cleanup: A cleaner sample extract is less likely to cause peak shape issues. Consider switching from PPT to a more rigorous method like SPE.
-
Optimize Mobile Phase:
-
Ensure the mobile phase pH is appropriate for the basic nature of methadone (pKa ~8.6). A slightly acidic mobile phase (e.g., containing 0.1% formic acid) will ensure the analyte is in its protonated form, which generally leads to better peak shape on reversed-phase columns.
-
Adjust the organic solvent composition and gradient to improve peak symmetry.
-
-
Column Maintenance: Matrix components can build up on the analytical column over time, leading to poor peak shape.
-
Implement a regular column washing procedure.
-
Use a guard column to protect the analytical column from strongly retained matrix components.
-
-
Check for Metal Chelation: Some compounds can interact with the metal surfaces of the HPLC column and system, causing peak tailing and signal loss. While less common for methadone, if other troubleshooting steps fail, consider using a metal-free or PEEK-lined column.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique to overcome matrix effects for (S)-Methadone analysis in plasma?
A1: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at reducing matrix effects for methadone analysis in plasma.[3] A comparative study demonstrated that LLE with solvents like hexane or ethyl ether can achieve excellent recoveries (99-100%).[3] SPE, particularly with mixed-mode cartridges, is also highly recommended as it tends to produce cleaner extracts.[4] Protein precipitation is the simplest method but is most prone to significant matrix effects, especially from phospholipids.
Q2: How do I quantitatively measure matrix effects for my (S)-Methadone assay?
A2: The most accepted method is to calculate the Matrix Factor (MF) .[6] This involves three sets of samples:
-
Set A: Analyte spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank biological matrix is extracted, and then the analyte is spiked into the final extract.
-
Set C: Analyte is spiked into the blank biological matrix before extraction.
The matrix effect is then calculated as the ratio of the peak response in Set B to the peak response in Set A. To assess the overall process efficiency, you would compare the response of Set C to Set A.
Q3: Is a deuterated internal standard always necessary?
A3: Yes, for quantitative bioanalysis using LC-MS/MS, a stable isotope-labeled internal standard that co-elutes with the analyte is considered the gold standard and is strongly recommended by regulatory agencies.[5] It is the most reliable way to compensate for variations in matrix effects, extraction recovery, and instrument response.
Q4: Can I use the same method for analyzing (S)-Methadone in urine and plasma?
A4: While the core LC-MS/MS parameters might be similar, the sample preparation protocol will likely need to be optimized for each matrix. Urine and plasma have very different compositions. Urine is generally less complex than plasma in terms of protein and lipid content, but it can have high salt concentrations. A "dilute-and-shoot" method might be feasible for urine if high sensitivity is not required, whereas plasma almost always requires a more thorough cleanup like SPE or LLE.[9]
Q5: My lab only analyzes for total methadone, not the (S)-enantiomer. Is this information still relevant?
A5: Absolutely. The principles of overcoming matrix effects are the same for racemic methadone and its individual enantiomers. The physicochemical properties that dictate how methadone behaves during extraction and ionization are identical for both (R)- and (S)-methadone. The troubleshooting steps and strategies outlined here are fully applicable to the analysis of total methadone.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on methadone analysis, highlighting the performance of different sample preparation methods.
Table 1: Comparison of Extraction Recovery for Methadone from Plasma
| Sample Preparation Method | Extraction Solvent/Cartridge | pH | Extraction Recovery (%) | Coefficient of Variation (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Hexane | Not Adjusted | 100.75 | 4.88 | [3] |
| Liquid-Liquid Extraction (LLE) | Ethyl Ether | Not Adjusted | 99.05 | 5.41 | [3] |
| Solid-Phase Extraction (SPE) | Sep C18 | 6.85 | 98.24 | 2.77 | [3] |
| Solid-Phase Extraction (SPE) | Oasis MCX | 6.85 | 89.26 | 7.91 | [3] |
| Solid-Phase Extraction (SPE) | Isolute HCX | 6.85 | 81.16 | 13.92 | [3] |
Table 2: Method Performance Metrics for Methadone in Various Biological Matrices
| Biological Matrix | Sample Preparation | LLOQ (ng/mL) | Linear Range (ng/mL) | Extraction Efficiency (%) | Matrix Effect (%) | Reference |
| Umbilical Cord | SPE | 10 | 10-2000 | >59.2 | 4.5 - 39.5 | [10] |
| Urine | Dilute-and-Shoot | 10 | 10-5000 | N/A | <10 | [9] |
| Whole Blood | SPE | N/A | 0-600 | >90 | N/A | [4] |
| Urine | UALLE | 7 | 7-10000 | 81.3 - 97.4 | N/A | [11] |
| Dried Blood Spots | Protein Precipitation | 0.1 (µg/L) | 0.1-1000 (µg/L) | N/A | N/A | [12] |
N/A: Not available in the cited reference. UALLE: Ultrasound-Assisted Liquid-Liquid Extraction.
Experimental Protocols & Visualizations
Detailed Methodology: Solid-Phase Extraction (SPE) for (S)-Methadone in Plasma
This protocol is a representative example based on common procedures for methadone extraction.
-
Sample Pre-treatment: To 0.5 mL of plasma, add 2.5 mL of 50 mM phosphate buffer (pH 6.85). Vortex to mix.
-
Cartridge Conditioning:
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange like Oasis MCX or Isolute HCX) with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water.
-
Equilibrate the cartridge with 3 mL of 50 mM phosphate buffer (pH 6.85).
-
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of 50 mM phosphate buffer (pH 6.85) to remove polar interferences.
-
Wash the cartridge with 3 mL of 2% formic acid solution to remove other impurities.
-
-
Elution: Elute (S)-Methadone from the cartridge with 3 mL of a mixture of methanol and concentrated ammonia (e.g., 95:5 v/v).
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the dry residue in 500 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
-
Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Logical Diagram: Troubleshooting Ion Suppression
This diagram illustrates the decision-making process when troubleshooting ion suppression.
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Improved solid-phase extraction of methadone and its two major metabolites from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation and long-term evaluation of a modified on-line chiral analytical method for therapeutic drug monitoring of (R,S)-methadone in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Development and validation of a liquid chromatography mass spectrometry assay for the simultaneous quantification of methadone, cocaine, opiates and metabolites in human umbilical cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sid.ir [sid.ir]
- 12. A Sensitive LC-MS/MS Assay for the Quantification of Methadone and its Metabolites in Dried Blood Spots: Comparison With Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosage and administration routes for (S)-Methadone in animal studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and administration of (S)-Methadone in animal studies. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
???+ question "What is the difference between (S)-Methadone and racemic methadone?"
???+ question "What is the primary mechanism of action for (S)-Methadone?"
???+ question "What are the common administration routes in animal studies?"
???+ question "What are the typical dosages for (S)-Methadone in different animal models?"
???+ question "What are the potential side effects and how can they be managed?"
Troubleshooting Guides
Problem: High Variability in Experimental Results
Possible Causes:
-
Administration Route: Certain routes, like subcutaneous (SC) injection, can lead to more variable absorption and plasma concentrations compared to intravenous (IV) administration.[1] Oral transmucosal (OTM) bioavailability in cats is also highly variable.[2]
-
Genetic Polymorphisms: Variations in cytochrome P450 (CYP) enzymes (e.g., CYP2B6) that metabolize methadone can cause significant inter-individual differences in drug clearance.[3][4]
-
Inconsistent Technique: Minor variations in injection depth, volume, or gavage placement can alter absorption rates.
Solutions:
-
Standardize Administration: Ensure all personnel are thoroughly trained on the chosen administration technique. For critical studies requiring consistent plasma levels, consider using IV administration or implantable catheters.[5]
-
Control for Genetics: If possible, use well-characterized, inbred animal strains to minimize genetic variability.
-
Increase Sample Size: A larger number of animals per group can help account for inter-individual variability and improve statistical power.
-
Pharmacokinetic Sub-study: Conduct a preliminary study to characterize the pharmacokinetic profile of (S)-Methadone with your specific animal model and administration route to understand its variability.
Problem: Lack of Efficacy (e.g., No Analgesic Effect)
Possible Causes:
-
Insufficient Dosage: The administered dose may be below the therapeutic threshold for the specific animal model and pain stimulus.
-
Inappropriate Administration Route: The route may not be effective for the intended purpose. For example, in rats, methadone showed potent antinociceptive effects when given subcutaneously but not when administered directly to the CNS (intrathecally or intracerebroventricularly).[6]
-
Drug Interactions: Concurrent administration of other drugs, such as buprenorphine, can interfere with methadone's efficacy.[7]
-
Rapid Metabolism: The animal model may metabolize (S)-Methadone too quickly, preventing it from reaching effective plasma concentrations.
Solutions:
-
Perform a Dose-Response Study: Systematically test a range of doses to determine the effective dose (ED₅₀) for your specific experimental conditions.
-
Verify Administration Route Efficacy: Review literature to confirm that the chosen route is appropriate. If central effects are desired, direct CNS administration may be necessary, but its effectiveness with methadone should be confirmed.[6]
-
Review Concurrent Medications: Ensure no other administered compounds are known to antagonize or interfere with µ-opioid receptor agonists.
-
Consider Pharmacokinetic Enhancers: In some cases, co-administration with a CYP inhibitor (pharmacokinetic enhancer) can be used to increase bioavailability and duration of effect, though this adds complexity to the study.[8]
Troubleshooting Decision Workflow
References
- 1. Clinical pharmacology of methadone in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anesthesia update — Incorporating methadone into companion animal anesthesia and analgesic protocols: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. Methadone antinociception is dependent on peripheral opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. avmajournals.avma.org [avmajournals.avma.org]
Validation & Comparative
A Comparative Analysis of (S)-Methadone and (R)-Methadone: Unraveling Analgesic Efficacy
A deep dive into the stereoselective contributions of methadone enantiomers to pain relief reveals the dominant role of (R)-methadone as the primary analgesic agent, while (S)-methadone's contribution appears negligible in direct antinociceptive action. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a clear comparison of their performance, supported by experimental data and detailed methodologies.
Methadone, a synthetic opioid, is clinically administered as a racemic mixture of its two enantiomers, (S)-methadone and (R)-methadone. However, extensive research has demonstrated significant pharmacological differences between these two molecules, particularly concerning their analgesic effects. This comparative analysis elucidates the distinct mechanisms and potencies of each enantiomer.
Quantitative Analysis of Analgesic Efficacy
Experimental data consistently demonstrates the superior analgesic potency of (R)-methadone over (S)-methadone. This difference is primarily attributed to their differential affinities for the µ-opioid receptor, the primary target for opioid-induced analgesia.
| Parameter | (R)-Methadone | (S)-Methadone | Reference |
| µ-Opioid Receptor Affinity (Ki, nM) | High Affinity | Low Affinity | [1][2] |
| Analgesic Effect (Hot Plate Test, Mice) | Significant Analgesia (70% MPE) | Devoid of Analgesic Effect (-4% MPE) | [3][4] |
| Analgesic Effect (Paw Pressure Test, Rats) | Dose-dependent antinociceptive effect | Inactive |
%MPE = Percent Maximum Possible Effect
Experimental Protocols
To ensure the reproducibility and clear understanding of the cited data, detailed methodologies for the key experiments are provided below.
Hot Plate Test
The hot plate test is a widely used method to assess the thermal nociceptive threshold in animals.
Objective: To evaluate the central analgesic activity of (S)-Methadone and (R)-Methadone by measuring the latency of the animal's response to a thermal stimulus.
Apparatus:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglas cylinder to confine the animal to the heated surface.
-
Timer.
Procedure:
-
The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
A baseline latency is determined for each animal by placing it on the hot plate and starting the timer. The time taken for the animal to exhibit a nociceptive response (e.g., licking its paws or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Animals are administered either (S)-Methadone, (R)-Methadone, or a control substance (e.g., saline) via a specific route (e.g., subcutaneous injection).
-
At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the response latency is measured.
-
The percentage of the Maximum Possible Effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Paw Pressure Test (Randall-Selitto Test)
The paw pressure test is utilized to assess the mechanical nociceptive threshold in animals.
Objective: To determine the analgesic efficacy of (S)-Methadone and (R)-Methadone by measuring the animal's withdrawal threshold to a mechanical stimulus.
Apparatus:
-
Analgesy-meter (e.g., Ugo Basile) capable of applying a linearly increasing pressure to the animal's paw.
-
Animal restrainer.
Procedure:
-
The animal is gently restrained, and its hind paw is placed on the platform of the analgesy-meter.
-
A baseline withdrawal threshold is established by applying a gradually increasing mechanical pressure to the dorsal surface of the paw. The pressure at which the animal withdraws its paw is recorded.
-
Animals are then treated with (S)-Methadone, (R)-Methadone, or a control substance.
-
At specified time points following drug administration, the mechanical withdrawal threshold is reassessed.
-
An increase in the pressure required to elicit a withdrawal response is indicative of an analgesic effect.
Signaling Pathways and Mechanisms of Action
The analgesic disparity between (S)- and (R)-methadone lies in their distinct interactions with key signaling pathways involved in pain modulation.
(R)-Methadone: Mu-Opioid Receptor Agonism
(R)-methadone exerts its potent analgesic effects primarily through its high affinity and agonist activity at the µ-opioid receptor, a G-protein coupled receptor (GPCR).[1][2] Activation of the µ-opioid receptor initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
(S)-Methadone: Weak Opioid Agonism and NMDA Receptor Antagonism
(S)-methadone exhibits significantly lower affinity for the µ-opioid receptor, resulting in weak opioid agonist activity.[1] While some studies suggest a potential role for (S)-methadone in analgesia through its antagonism of the N-methyl-D-aspartate (NMDA) receptor, in vivo studies focusing on direct antinociception have shown it to be largely inactive.[3][4] NMDA receptor antagonism is a mechanism known to be involved in modulating central sensitization and opioid tolerance.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of the analgesic efficacy of methadone enantiomers.
References
- 1. Subjective and physiological responses among racemic-methadone maintenance patients in relation to relative (S)- vs. (R)-methadone exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steady-state pharmacokinetics of (R)- and (S)-methadone in methadone maintenance patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (S)-(+)-methadone is more immunosuppressive than the potent analgesic (R)-(--)-methadone - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of (S)-Methadone: A Comparative Guide to its NMDA Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-Methadone's N-methyl-D-aspartate (NMDA) receptor antagonism against other alternatives, supported by experimental data. This analysis delves into its binding affinities, functional inhibition, and the ongoing debate surrounding its primary mechanism of action.
(S)-Methadone, an enantiomer of the racemic mixture used for opioid use disorder and pain management, has garnered significant interest for its potential therapeutic applications beyond its opioid activity, particularly as an NMDA receptor antagonist for conditions like depression.[1][2] However, the clinical relevance of this antagonism is a subject of ongoing scientific discussion, with evidence suggesting its pharmacological profile is more complex than a singular mode of action.[1][3] This guide synthesizes key findings to validate and compare the role of (S)-Methadone as an NMDA receptor antagonist.
Comparative Binding Affinities and Potency
The antagonistic properties of (S)-Methadone at the NMDA receptor have been evaluated in various in vitro studies, often in comparison to its (R)-enantiomer, the racemic mixture, and other known NMDA receptor antagonists like ketamine and memantine. Both enantiomers of methadone demonstrate a noncompetitive inhibition of NMDA receptor ligands with a potency that has been reported as comparable to ketamine in certain assays.[4]
However, it is crucial to consider the compound's affinity for other receptors. (S)-Methadone's affinity for the µ-opioid receptor (MOR) is significantly higher, approximately 300 times greater than its affinity for the NMDA receptor.[1] This substantial difference in binding affinity has led some researchers to question the clinical significance of its NMDA receptor antagonism at therapeutic doses used for pain and opioid dependence.[5]
Recent research has also explored the NMDA receptor antagonist properties of (S)-Methadone's metabolites. Notably, N-demethylated-(6R)-methadol metabolites have been shown to exhibit higher potency as NMDA receptor antagonists compared to (S)-methadone itself, with the added benefit of reduced affinity for the µ-opioid receptor.[6][7]
For a detailed comparison of binding affinities and inhibitory concentrations, refer to the table below.
| Compound | Receptor/Target | Assay Type | Value | Species | Reference |
| (S)-Methadone | µ-Opioid Receptor (MOR) | Ki (inhibition of [3H]DAMGO binding) | 60.5 ± 0.1 nM | Rat Brain | [1] |
| NMDA Receptor | Affinity | ~2.6-7.4 µM | [1] | ||
| (R)-Methadone | µ-Opioid Receptor (MOR) | Ki (inhibition of [3H]DAMGO binding) | 7.5 ± 0.1 nM | Rat Brain | [1] |
| Racemic Methadone | µ-Opioid Receptor (MOR) | Ki (inhibition of [3H]DAMGO binding) | 15.6 ± 0.1 nM | Rat Brain | [1] |
| NMDA Receptor | IC50 (functional inhibition) | Low micromolar range | Rat | [8] | |
| Ketamine | NMDA Receptor | Ki | ~0.5 µM | [9] | |
| (S)-Ketamine | NMDA Receptor | Ki | ~0.3–0.8 µM | [9] | |
| (R)-Ketamine | NMDA Receptor | Ki | ~1.7–5 µM | [9] |
Functional Inhibition and Mechanism of Action
Studies utilizing functional assays, such as electrophysiological recordings in Xenopus oocytes, have confirmed that racemic methadone inhibits all subtypes of rat NMDA receptors in the low micromolar range.[8] This inhibition is noncompetitive, as methadone decreases the maximum NMDA-stimulated currents without significantly altering the NMDA concentration required for 50% of maximal activation.[8] While both stereoisomers show activity, some studies suggest minimal stereoselectivity in most NMDA receptor subtypes.[8]
The clinical implications of this functional inhibition are a key area of investigation. In the context of pain management, the NMDA receptor antagonism of methadone is thought to contribute to its efficacy in treating neuropathic pain and preventing the development of opioid tolerance.[10][11] However, some in vivo studies in rats suggest that the antinociceptive effects of methadone are predominantly mediated by opioid receptors.[12]
The following diagram illustrates the proposed dual mechanism of action of methadone, highlighting its interaction with both the µ-opioid receptor and the NMDA receptor.
Caption: Dual action of (S)-Methadone at the NMDA and µ-opioid receptors.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies are crucial. Below are summaries of key experimental protocols used to validate the NMDA receptor antagonism of methadone.
Functional Inhibition in Xenopus Oocytes
-
Objective: To assess the functional inhibition of NMDA receptors by methadone.
-
Method:
-
Xenopus laevis oocytes are injected with cRNAs encoding different rat NMDA receptor subunits (e.g., NR1/2A, NR1/2B).
-
Two-electrode voltage-clamp recordings are performed to measure NMDA-activated currents.
-
Oocytes are perfused with a solution containing NMDA and glycine to elicit a baseline current.
-
Methadone (racemic or individual enantiomers) is co-applied with NMDA and glycine at various concentrations.
-
The inhibition of the NMDA-induced current by methadone is measured, and IC50 values are calculated.
-
-
Reference: [8]
Competitive Binding Assays
-
Objective: To determine the binding affinity of methadone enantiomers to the µ-opioid receptor.
-
Method:
-
Rat brain tissue is homogenized to prepare membrane fractions.
-
Membranes are incubated with a radiolabeled ligand specific for the µ-opioid receptor (e.g., [³H]DAMGO).
-
Increasing concentrations of unlabeled competitor compounds ((S)-Methadone, (R)-Methadone, racemic methadone) are added.
-
The displacement of the radiolabeled ligand by the competitor is measured using liquid scintillation counting.
-
Inhibition constants (Ki) are calculated from the IC50 values.
-
-
Reference: [1]
The following diagram outlines a typical experimental workflow for evaluating NMDA receptor antagonism.
References
- 1. Unique pharmacodynamic properties and low abuse liability of the μ-opioid receptor ligand (S)-methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a new synthetic process for the synthesis of (S)-methadone and (S)- and (R)-isomethadone as NMDA receptor antagonists for the treatment of depression. [thesis.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. Subjective and physiological responses among racemic-methadone maintenance patients in relation to relative (S)- vs. (R)-methadone exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methadone and ketamine: Boosting benefits and still more to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Functional inhibition by methadone of N-methyl-D-aspartate receptors expressed in Xenopus oocytes: stereospecific and subunit effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. Methadone for postoperative analgesia: contribution of N-methyl-D-aspartate receptor antagonism: A randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methadone for Chronic Pain: A Review of Pharmacology, Efficacy, and Safety Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuronal inhibitory effects of methadone are predominantly opioid receptor mediated in the rat spinal cord in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape: A Comparative Guide to Analytical Methods for Methadone Enantiomer Quantification
For researchers, scientists, and drug development professionals, the stereoselective quantification of methadone enantiomers is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). Detailed experimental protocols, performance data, and a generalized validation workflow are presented to aid in method selection and implementation.
Methadone, a synthetic opioid used for pain management and opioid dependence treatment, is administered as a racemic mixture of (R)- and (S)-methadone. The enantiomers exhibit different pharmacological activities and metabolic profiles, making their individual quantification essential for understanding the drug's efficacy and safety. This guide delves into the analytical methodologies available for the chiral separation and quantification of methadone enantiomers in biological matrices.
Performance Characteristics of Analytical Methods
The choice of an analytical method for methadone enantiomer quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of commonly employed HPLC, LC-MS/MS, and CE methods, based on published literature.
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) |
| Linearity Range | 0.05 - 1000 µg/L[1] | 0.1 - 1000 µg/L[2] | 25 - 500 ng/mL (methadone), 5 - 100 ng/mL (EDDP)[3] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but methods are sensitive for therapeutic monitoring. | 0.1 µg/L in plasma and saliva[1][4] | 25 ng/mL (methadone), 5 ng/mL (EDDP) in plasma[3] |
| Accuracy | Within acceptable limits for bioanalytical methods. | 100% to 106%[1] | Intra- and interday precision <4% and <7% respectively[3] |
| Precision (RSD%) | 0.5% to 4.5%[5] | 0.2% to 4.4%[1] | <4% (intraday), <7% (interday)[3] |
| Recovery | >95%[1] | >86%[6] | Not explicitly stated, but sample preparation involves liquid-liquid extraction. |
| Biological Matrix | Urine, Serum[5][7] | Plasma, Saliva, Dried Blood Spots, Hair[1][2][4][8] | Plasma, Urine, Exhaled Breath Condensate[3][6][9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for HPLC, LC-MS/MS, and CE.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the enantioselective determination of methadone and its primary metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).
-
Sample Preparation: Alkaline liquid-liquid extraction of the biological fluid (e.g., urine, serum) is a common approach. An internal standard, such as estazolam, is typically added prior to extraction.[5]
-
Chiral Stationary Phase (CSP): The separation of enantiomers is achieved using a chiral column. Several CSPs have been investigated, including those based on cellulose (Chiralcel OJ), cyclodextrins (Cyclobond I 2000 RSP), and proteins (Chiral-AGP).[10] The Chiral-AGP column has been shown to provide excellent separation without interference from the primary metabolite.[10]
-
Mobile Phase: The composition of the mobile phase is optimized to achieve the best resolution and is dependent on the CSP used. For a cyclodextrin-based column, a reversed-phase mobile phase can be employed.[5]
-
Detection: UV detection at a wavelength of 210 nm is commonly used.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of low concentrations of methadone enantiomers in complex biological matrices.
-
Sample Preparation: A simple protein precipitation with acetonitrile followed by online solid-phase extraction (SPE) can be used for plasma samples.[11] For saliva collected with devices like Salivette®, a one-step liquid-liquid extraction with dichloromethane can achieve high recovery.[1] Deuterated internal standards for each enantiomer are used to ensure accurate quantification.[1]
-
Chromatographic Separation: An α1-acid glycoprotein (AGP) chiral stationary phase is effective for the enantioselective separation.[1][8]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode provides high specificity and sensitivity.[4]
Capillary Electrophoresis (CE)
CE is an alternative technique that offers high separation efficiency and low sample volume requirements.
-
Sample Preparation: Liquid-liquid extraction is typically used to isolate the analytes from the biological matrix.[3]
-
Chiral Selector: A chiral selector is added to the background electrolyte (BGE) to enable the separation of the enantiomers. Carboxymethyl-β-cyclodextrin (CMCD) and (2-hydroxypropyl)-β-cyclodextrin have been successfully used for this purpose.[9][12]
-
Separation Conditions: The separation is performed in a fused-silica capillary with an acidic buffer. The application of a voltage across the capillary drives the separation of the charged analytes.
-
Detection: UV detection at 200 nm is a common method for analyte detection.[3]
Analytical Method Validation Workflow
The validation of an analytical method is essential to ensure its reliability for the intended application. The following diagram illustrates a general workflow for the validation of an analytical method for methadone enantiomer quantification.
References
- 1. Quantitative determination of the enantiomers of methadone in human plasma and saliva by chiral column chromatography coupled with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective methadone disposition after administration of racemic methadone to anesthetized Shetland ponies assessed by capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Enantioselective high-performance liquid chromatography determination of methadone enantiomers and its major metabolite in human biological fluids using a new derivatized cyclodextrin-bonded phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral separation of methadone in exhaled breath condensate using capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Stereoselective determination of methadone and its main metabolite in serum and urine from methadone maintenance patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral analysis of methadone and its major metabolites (EDDP and EMDP) by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective screening for and confirmation of urinary enantiomers of amphetamine, methamphetamine, designer drugs, methadone and selected metabolites by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral stationary phases in HPLC for the stereoselective determination of methadone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral on-line solid phase extraction coupled to liquid chromatography-tandem mass spectrometry assay for quantification of (R) and (S) enantiomers of methadone and its main metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of (S)-Methadone and Other Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of (S)-Methadone with other commonly prescribed opioids: morphine, fentanyl, oxycodone, and buprenorphine. Understanding the metabolic fate of these compounds is crucial for drug development, predicting drug-drug interactions, and optimizing therapeutic regimens. This report synthesizes in vitro experimental data to offer a clear comparison of their metabolic liabilities.
Key Findings on Metabolic Stability
The metabolic stability of an opioid, often expressed as its intrinsic clearance (Clint) or half-life (t½) in human liver microsomes (HLMs), is a critical determinant of its pharmacokinetic profile. A lower intrinsic clearance generally indicates greater metabolic stability and a longer duration of action.
Based on available in vitro data, (S)-Methadone exhibits a moderate to high rate of metabolism, primarily driven by the cytochrome P450 enzyme CYP2B6.[1][2][3] In comparison to other opioids, its stability is influenced by the specific CYP enzymes responsible for its breakdown. The following table summarizes the available quantitative data on the metabolic stability of these opioids in human liver microsomes.
| Opioid | Primary Metabolizing Enzymes | Intrinsic Clearance (Clint) in HLM (µL/min/mg protein) | Half-Life (t½) in HLM (min) | Key Metabolites |
| (S)-Methadone | CYP2B6 , CYP3A4, CYP2C19 | ~19.9 - 49.8 (CYP2B6-mediated) | Data not consistently reported | EDDP (inactive) |
| Morphine | UGT2B7, UGT1A1 | ~16 | ~135 | Morphine-3-glucuronide (inactive), Morphine-6-glucuronide (active) |
| Fentanyl | CYP3A4 | 145 - 235 | ~11 - 22 | Norfentanyl (inactive) |
| Oxycodone | CYP3A4, CYP2D6 | ~103 | ~33 | Noroxycodone (less active), Oxymorphone (active) |
| Buprenorphine | CYP3A4, UGTs | ~129 | ~26 | Norbuprenorphine (active) |
Note: The presented values are collated from various sources and may not be directly comparable due to differences in experimental conditions. They serve as a general guide to the relative metabolic stability.
Metabolic Pathways of Opioids
The biotransformation of these opioids involves a series of enzymatic reactions, primarily occurring in the liver. Understanding these pathways is essential for predicting potential drug-drug interactions and inter-individual variability in patient response.
(S)-Methadone Metabolic Pathway
(S)-Methadone is stereoselectively metabolized, with the S-enantiomer being a primary substrate for CYP2B6.[1][2][3] The major metabolic route is N-demethylation to the inactive metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[1][3]
Caption: CYP2B6-mediated N-demethylation of (S)-Methadone to its inactive metabolite, EDDP.
Morphine Metabolic Pathway
Morphine primarily undergoes Phase II metabolism through glucuronidation.[4] The enzyme UGT2B7 is the main catalyst for the formation of morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). M6G is an active metabolite with analgesic properties.
Caption: UGT2B7-mediated glucuronidation of Morphine to its major metabolites.
Fentanyl Metabolic Pathway
Fentanyl is extensively metabolized in the liver, primarily by CYP3A4, through N-dealkylation to form norfentanyl, which is an inactive metabolite.[5][6]
References
- 1. Differences in Methadone Metabolism by CYP2B6 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. courses.washington.edu [courses.washington.edu]
- 3. Methadone N-demethylation by the common CYP2B6 allelic variant CYP2B6.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. Methadone N-Demethylation by the Common CYP2B6 Allelic Variant CYP2B6.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(S)-Methadone vs. Ketamine for Neuropathic Pain: A Head-to-Head Comparison for Researchers and Drug Development Professionals
A comprehensive analysis of two potent analgesics, their mechanisms of action, and clinical and preclinical evidence in the management of neuropathic pain.
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. This guide provides a detailed, evidence-based comparison of two pharmacological agents, (S)-Methadone and ketamine, that have shown promise in managing this complex pain state. Both drugs interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and pain chronification, yet they possess distinct pharmacological profiles that influence their efficacy and side-effect profiles.[1][2][3] This objective comparison aims to equip researchers, scientists, and drug development professionals with the critical data and experimental context needed to advance the search for more effective neuropathic pain therapies.
Mechanisms of Action: A Tale of Two NMDA Receptor Modulators
(S)-Methadone and ketamine both exert their analgesic effects in neuropathic pain, in part, by antagonizing the NMDA receptor.[1] However, their mechanisms diverge significantly beyond this shared target.
(S)-Methadone: A Multi-Modal Analgesic (S)-Methadone is the more potent enantiomer of racemic methadone at the µ-opioid receptor.[4] Its analgesic properties in neuropathic pain are attributed to a unique combination of actions:
-
µ-Opioid Receptor Agonism: Like other opioids, methadone activates µ-opioid receptors, leading to the inhibition of ascending pain pathways.[1][5]
-
NMDA Receptor Antagonism: Methadone is a non-competitive antagonist of the NMDA receptor, which is thought to contribute to its efficacy in neuropathic pain and may play a role in reducing opioid tolerance.[3][5][6]
-
Serotonin and Norepinephrine Reuptake Inhibition: Methadone also blocks the reuptake of serotonin and norepinephrine, enhancing descending inhibitory pain pathways, a mechanism shared with some antidepressant medications used for neuropathic pain.[5][7][8][9]
Ketamine: A Primary NMDA Receptor Antagonist Ketamine, a dissociative anesthetic at higher doses, functions primarily as a non-competitive antagonist at the NMDA receptor.[10] This action is central to its ability to alleviate neuropathic pain by blocking the excessive glutamatergic neurotransmission that drives central sensitization.[10] While it has weak opioid receptor activity, its primary analgesic effect in neuropathic pain is attributed to its potent NMDA receptor blockade.
Signaling Pathways
The following diagrams illustrate the key signaling pathways for (S)-Methadone and ketamine.
Caption: (S)-Methadone's multi-modal mechanism of action.
Caption: Ketamine's primary mechanism via NMDA receptor antagonism.
Head-to-Head Comparison of Efficacy: Clinical and Preclinical Data
A randomized, double-blind, active-controlled clinical trial by Vadalouca et al. (2017) provides the most direct comparison of oral methadone and ketamine for refractory neuropathic pain.
Clinical Trial Data
Table 1: Comparison of Pain Reduction in a 3-Month Clinical Trial
| Outcome Measure | Methadone (n=14) | Ketamine (n=14) | Methadone + Ketamine (n=14) |
| Pain Score (VAS) Reduction | |||
| Day 7 | ~40% | ~40% | ~40% |
| Day 15 | ~60% | ~60% | ~60% |
| Day 30 | ~70% | ~70% | ~70% |
| Overall Pain Improvement | Effective | Significantly better than methadone or combination | Effective |
| Allodynia Reduction | No significant reduction | More effective than methadone or combination | No significant reduction |
| Burning/Shooting Pain Reduction | Significant reduction | Significant reduction | Significant reduction |
Data extracted from Vadalouca et al., Pain Physician, 2017.[11][12][13]
Key Findings from the Clinical Trial:
-
All treatment groups showed a substantial reduction in pain scores (at least 40%).[11][12][13]
-
The ketamine-only group demonstrated a significantly greater improvement in overall pain compared to the methadone and combination groups.[11][12][13]
-
Ketamine alone was more effective in reducing allodynia.[11][12]
-
There were no significant differences among the groups in the reduction of burning or shooting pain.[11][12]
Preclinical Data
A systematic review and meta-analysis of animal studies on ketamine for neuropathic pain revealed the following:
Table 2: Efficacy of Ketamine in Animal Models of Neuropathic Pain
| Administration | Efficacy in Reducing Allodynia | Duration of Effect |
| Single Dose | Appreciable effect within 3 hours (Standardized Mean Difference: 1.6) | Not sustained at 24 or 72 hours |
| Chronic Administration | Profound relief during exposure (Effect Size: 5.1) | Effect diminishes over time, with a 70% loss of effect 24 days after treatment cessation |
Data from a meta-analysis of 31 animal studies.[10][12][14][15]
Experimental Protocols
Clinical Trial: Management of Neuropathic Chronic Pain with Methadone Combined with Ketamine (Vadalouca et al., 2017)
-
Study Design: A randomized, double-blind, active-controlled, parallel-group clinical trial.
-
Participants: 42 patients with neuropathic pain refractory to conventional therapy.
-
Interventions: Patients were randomly assigned to one of three groups for a 3-month period:
-
Oral methadone (n=14)
-
Oral ketamine (n=14)
-
Oral methadone plus oral ketamine (n=14)
-
-
Outcome Measures:
-
Pain intensity assessed using a Visual Analog Scale (VAS).
-
Presence of allodynia, burning, and shooting pain.
-
Adverse effects.
-
-
Statistical Analysis: Analysis of variance (ANOVA) with Bonferroni's post hoc test for parametric variables, Kruskal-Wallis test for non-parametric variables, and χ2 or Fisher's exact tests for categorical data. Repeated-measures ANOVA was used to compare pain and sleepiness over time.
Preclinical Behavioral Assays
Von Frey Test for Mechanical Allodynia This test is a standard method for assessing mechanical sensitivity in rodent models of neuropathic pain.[16][17]
-
Apparatus: A series of calibrated von Frey filaments that exert a specific force when bent.[17]
-
Procedure:
-
Animals are placed in a testing chamber with a mesh floor, allowing access to the plantar surface of their paws.
-
Filaments of increasing force are applied to the mid-plantar surface of the hind paw.[16]
-
A positive response is recorded when the animal briskly withdraws its paw.
-
The 50% paw withdrawal threshold is determined using the up-down method, which involves sequentially applying filaments of increasing or decreasing force based on the animal's response.[16]
-
Hot Plate Test for Thermal Hyperalgesia This test measures the response to a thermal stimulus.[11][13]
-
Apparatus: A temperature-controlled metal plate.
-
Procedure:
Side Effects and Safety Profile
Table 3: Common Side Effects of Methadone and Ketamine in Neuropathic Pain Treatment
| Side Effect | Methadone | Ketamine |
| Gastrointestinal | Nausea, vomiting, constipation | Nausea, vomiting |
| Neurological | Dizziness, sleepiness/sedation, headache | Dizziness, hallucinations, dissociation, floating sensations |
| Cardiovascular | QTc interval prolongation | - |
| Other | Migraine | - |
Data from Vadalouca et al., 2017 and other sources.[11][19]
In the head-to-head clinical trial, sleepiness was significantly higher in the methadone-only group compared to the ketamine and combination groups.[11] The incidence of other side effects like nausea, vomiting, dizziness, hallucination, constipation, and headache was similar across all three groups.[11]
Conclusion
Both (S)-Methadone and ketamine demonstrate efficacy in treating neuropathic pain, primarily through their interaction with the NMDA receptor. However, their distinct pharmacological profiles lead to differences in their clinical utility.
Ketamine appears to be particularly effective for allodynia, a hallmark of neuropathic pain, and may offer superior overall pain relief compared to methadone in some patients.[11][12][13] Its efficacy in preclinical models is well-documented, especially with chronic administration.[10][12][14][15]
(S)-Methadone , with its multi-modal mechanism of action that includes opioid agonism and monoamine reuptake inhibition, presents a broader therapeutic approach.[1][3][5] This may be advantageous in patients with mixed pain states or those who have not responded to other treatments.
The choice between these agents will depend on the specific characteristics of the patient's neuropathic pain, their previous treatment history, and their susceptibility to the respective side-effect profiles of each drug. Further large-scale, head-to-head clinical trials are warranted to more definitively delineate the relative strengths and weaknesses of (S)-Methadone and ketamine in the diverse population of patients suffering from neuropathic pain.
References
- 1. Animal behavioural test - Pain and inflammation - Hot Plate - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 2. NMDA receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mypcnow.org [mypcnow.org]
- 4. Subjective and physiological responses among racemic-methadone maintenance patients in relation to relative (S)- vs. (R)-methadone exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. Serotonin and norepinephrine uptake inhibiting activity of centrally acting analgesics: structural determinants and role in antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methadone: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. snacc.org [snacc.org]
- 10. Efficacy of ketamine in relieving neuropathic pain: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. Efficacy of ketamine in relieving neuropathic pain: a systematic review and meta-analysis of animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 16. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 18. Video: Establishing a Mouse Model of a Pure Small Fiber Neuropathy with the Ultrapotent Agonist of Transient Receptor Potential Vanilloid Type 1 [app.jove.com]
- 19. Efficacy and Safety of Ketamine in the Treatment of Neuropathic Pain: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of (S)-Methadone's Antitussive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitussive properties of (S)-Methadone, also known as levomethadone. While independent replication studies are limited, this document synthesizes available preclinical data, compares its efficacy with other antitussive agents, and details relevant experimental methodologies. The information is intended to support further research and drug development in the field of cough suppression.
Quantitative Data Summary
The most direct quantitative data on the antitussive efficacy of (S)-Methadone comes from a preclinical study in cats. The following table summarizes the median effective dose (ED50) required to suppress the cough reflex.
| Compound | Antitussive ED50 (mg/kg, i.v.) in Cats |
| (-)-Methadone ((S)-Methadone) | 0.07 |
| (+)-Methadone ((R)-Methadone) | 0.95 |
| (-)-Morphine | 0.05 |
| (+)-Morphine | 0.70 |
| (-)-Codeine | 1.0 |
| (+)-Codeine | 1.1 |
Data extracted from Chau et al., 1983.
Comparison with Alternatives
Based on the preclinical data presented, (S)-Methadone demonstrates potent antitussive activity. Its efficacy is comparable to that of morphine and significantly greater than codeine in the feline model. Notably, the (-)-isomer of methadone is substantially more potent than the (+)-isomer, highlighting a degree of stereoselectivity in its antitussive action.
Alternatives to (S)-Methadone for cough suppression include traditional opioids like codeine and morphine, as well as non-opioid drugs such as dextromethorphan. While codeine has long been considered a standard antitussive, its efficacy has been questioned in some clinical studies. Dextromethorphan, a non-opioid morphinan, is a common component of over-the-counter cough remedies and is suggested to have a better safety profile than opioids.
Experimental Protocols
The following outlines a typical experimental protocol for evaluating the antitussive effects of compounds in an animal model, based on methodologies described in the cited literature.
Animal Model:
-
Species: Cat
-
Anesthesia: Lightly anesthetized to maintain the cough reflex.
Induction of Cough Reflex:
-
Mechanical stimulation of the tracheobronchial region is used to elicit a consistent cough reflex.
Drug Administration:
-
Compounds are administered intravenously (i.v.) to ensure rapid and complete bioavailability.
-
A range of doses is tested to determine the dose-response relationship.
Measurement of Antitussive Effect:
-
The primary endpoint is the inhibition of the cough reflex.
-
The ED50, the dose at which the cough reflex is inhibited by 50%, is calculated.
Workflow for Antitussive Efficacy Testing:
A Comparative Analysis of (S)-Methadone Pharmacodynamics Across Animal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacodynamic properties of (S)-Methadone in various animal species. The following sections detail its receptor binding affinity, analgesic effects, and respiratory depression profile, supported by experimental data and detailed methodologies to aid in preclinical research and drug development.
Receptor Binding Affinity
(S)-Methadone, while historically considered the less active enantiomer of racemic methadone, demonstrates notable affinity for the µ-opioid receptor (MOR). This interaction is the primary mechanism for its opioid-like effects.
Table 1: µ-Opioid Receptor Binding Affinity of (S)-Methadone
| Animal Species | Tissue Preparation | Radioligand | (S)-Methadone Kᵢ (nM) |
| Rat | Brain tissue | [³H]DAMGO | 60.5 ± 0.1[1] |
| Cattle | Not Specified | Not Specified | IC₅₀ at µ₁ receptor: 26.4 nM, IC₅₀ at µ₂ receptor: 88 nM |
Kᵢ: Inhibitory constant; IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher binding affinity.
Analgesic Effects
The analgesic properties of (S)-Methadone, while less potent than the (R)-enantiomer, are significant. These effects are primarily mediated through its agonist activity at the µ-opioid receptor.[2] Various preclinical models are utilized to assess the antinociceptive efficacy of (S)-Methadone.
Table 2: Analgesic Effects of Methadone in Different Animal Species
| Animal Species | Test | Methadone Form | Dosage | Route | Observed Effect |
| Mouse | Hot Plate | Racemic | Not Specified | Not Specified | Delayed pain response, indicating an analgesic effect.[3][4] |
| Rat | Tail-Flick | Racemic | ED₅₀ values were found to be similar to those in mice.[5] | Not Specified | Increased pain threshold. |
| Amphibian | Acetic Acid Test | Racemic | ED₅₀ values determined. | Subcutaneous | Dose-dependent and long-lasting analgesia.[6] |
ED₅₀: The dose that produces a therapeutic effect in 50% of the population.
Respiratory Depression
A critical aspect of opioid pharmacodynamics is the potential for respiratory depression. Studies indicate that (S)-Methadone contributes to the respiratory depressant effects of the racemic mixture, particularly in neonatal models.
Table 3: Respiratory Effects of (S)-Methadone and Racemic Methadone
| Animal Species | Method | Methadone Form | Dosage | Route | Observed Effect |
| Neonatal Guinea Pig | Plethysmography | (S)-Methadone | Not Specified | Not Specified | Alone, had no respiratory effects, but augmented R-methadone induced respiratory depression.[7] |
| Dog | Not Specified | Racemic | 0.5 mg/kg and 1.0 mg/kg | Intravenous | Dose-related cardiovascular and respiratory depression.[8] |
| Capuchin Monkey | Not Specified | Racemic | 1.0 mg/kg (in combination) | Not Specified | Respiratory acidosis was observed in the group that received a combination including methadone.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the pharmacodynamics of (S)-Methadone.
µ-Opioid Receptor Binding Assay
This assay determines the binding affinity of a compound to the µ-opioid receptor.
Protocol Summary:
-
Tissue Preparation: Brain tissue from the selected animal species is homogenized in a suitable buffer.
-
Incubation: The tissue homogenate is incubated with a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of (S)-Methadone.
-
Separation: Bound and unbound radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data is used to calculate the inhibitory constant (Kᵢ) of (S)-Methadone, representing its binding affinity.[1]
Analgesia Assessment: Hot Plate Test
The hot plate test is used to evaluate the thermal nociceptive threshold in rodents.
Protocol Summary:
-
Apparatus: A metal plate is maintained at a constant temperature (typically 52-55°C).[10]
-
Acclimation: The animal is placed on the hot plate within a transparent cylinder to confine it.
-
Measurement: The latency to a pain response (e.g., paw licking, jumping) is recorded.[11] A cut-off time is established to prevent tissue damage.
-
Drug Administration: (S)-Methadone or a vehicle control is administered.
-
Post-treatment Measurement: The latency to the pain response is measured again at specific time points after drug administration. An increase in latency indicates an analgesic effect.[4]
Analgesia Assessment: Acetic Acid-Induced Writhing Test
This test is used to screen for analgesic activity against visceral pain.
Protocol Summary:
-
Drug Administration: Mice are pre-treated with (S)-Methadone or a control substance.
-
Induction of Writhing: A solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.[12]
-
Observation: The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.[13][14]
-
Data Analysis: A reduction in the number of writhes in the drug-treated group compared to the control group indicates an analgesic effect.
Respiratory Depression Assessment: Whole-Body Plethysmography
This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.
Protocol Summary:
-
Apparatus: The animal is placed in a sealed chamber (plethysmograph) with a continuous flow of air.
-
Acclimation: The animal is allowed to acclimate to the chamber.
-
Baseline Measurement: Respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) are recorded to establish a baseline.
-
Drug Administration: (S)-Methadone or a control is administered.
-
Post-treatment Measurement: Respiratory parameters are continuously monitored to detect any changes from baseline, such as a decrease in respiratory rate or volume, which would indicate respiratory depression.[15][16]
Signaling Pathway
(S)-Methadone exerts its effects primarily through the µ-opioid receptor, a G-protein coupled receptor (GPCR).
References
- 1. Unique pharmacodynamic properties and low abuse liability of the μ-opioid receptor ligand (S)-methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Species differences in the relative analgesic potencies of some classical opiates and opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.okstate.edu [scholars.okstate.edu]
- 7. S-Methadone augments R-methadone induced respiratory depression in the neonatal guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the cardio-respiratory effects of methadone and morphine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. epain.org [epain.org]
- 15. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Comparative Pharmacology of Methadone Enantiomers: An Evaluation of (S)-Methadone and (R)-Methadone
For Immediate Release
A comprehensive analysis of the stereoisomers of methadone, (S)-methadone and (R)-methadone, reveals distinct pharmacological profiles that challenge the consideration of (S)-methadone as a standalone non-addictive opioid alternative. Instead, the evidence underscores the nuanced contributions of each enantiomer to the therapeutic and adverse effects of racemic methadone, the commonly used form of the medication. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, integrating experimental data and methodologies to elucidate the individual roles of (S)- and (R)-methadone.
Executive Summary
Racemic methadone, a cornerstone in the treatment of opioid use disorder and chronic pain, is a mixture of two enantiomers: (R)-methadone and (S)-methadone. The therapeutic opioid effects are predominantly attributed to (R)-methadone, a potent µ-opioid receptor agonist. In contrast, (S)-methadone exhibits significantly lower affinity for opioid receptors but functions as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. This guide dissects the pharmacology of each enantiomer, presenting a comparative analysis of their receptor binding affinities, analgesic properties, and potential for adverse effects. The data suggest that while (S)-methadone lacks significant opioid-mediated analgesic and addictive properties, its NMDA receptor antagonism and potential contribution to adverse effects, such as cardiac arrhythmias, define its pharmacological character.
Data Presentation: Quantitative Comparison of Methadone Enantiomers
The following tables summarize the quantitative data from preclinical and clinical studies, highlighting the key differences in receptor binding and analgesic potency between (S)-methadone, (R)-methadone, and for context, morphine.
Table 1: Opioid Receptor Binding Affinities
| Compound | µ-Opioid Receptor (IC50, nM) | δ-Opioid Receptor Affinity | κ-Opioid Receptor Affinity |
| (R)-Methadone | 3.0 - 6.9[1] | Low[1][2] | Low[1][2] |
| (S)-Methadone | 26.4 - 88[1] | Low[1][2] | Low[1][2] |
| Morphine | Resembles (R)-Methadone[1] | Low | Low |
IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Analgesic and Adverse Effects
| Feature | (R)-Methadone | (S)-Methadone | Racemic Methadone |
| Primary Mechanism | µ-Opioid Receptor Agonist[2][3] | NMDA Receptor Antagonist[4] | Mixed µ-Opioid Agonist and NMDA Antagonist[5] |
| Analgesic Potency | High (responsible for most of the analgesic effect of the racemate) | Low to negligible opioid-mediated analgesia | Effective for nociceptive and neuropathic pain |
| Addiction Liability | High (similar to other µ-opioid agonists) | Not established as an opioid of abuse | High, managed in maintenance therapy |
| hERG Channel Blockade | Lower potency | Higher potency (implicated in QTc prolongation)[3][6] | Risk of QTc prolongation |
| Subjective Effects | Euphoria, sedation, analgesia[2] | May contribute to negative mood states (tension, fatigue, confusion)[2] | Combination of effects |
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of action and a typical research workflow for evaluating enantiomers, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of pharmacological agents. Below are representative protocols for key experiments cited in the evaluation of methadone enantiomers.
Competitive Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (IC50) of (R)- and (S)-methadone for the µ-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor.
-
[³H]DAMGO (a radiolabeled µ-opioid agonist).
-
(R)-Methadone and (S)-Methadone solutions of varying concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Aliquots of cell membranes are incubated with a fixed concentration of [³H]DAMGO.
-
Increasing concentrations of the unlabeled ligands ((R)-methadone or (S)-methadone) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid, such as naloxone.
-
The mixture is incubated at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a microplate harvester to separate bound from free radioligand.
-
Filters are washed with ice-cold incubation buffer.
-
Scintillation fluid is added to the filters, and radioactivity is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is calculated as the IC50 value.
Rodent Model of Analgesia: Hot Plate Test
Objective: To assess the analgesic efficacy of (R)- and (S)-methadone.
Materials:
-
Male Sprague-Dawley rats.
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
(R)-Methadone and (S)-Methadone solutions for injection (e.g., subcutaneous).
-
Vehicle control (e.g., saline).
Procedure:
-
Animals are habituated to the testing room and apparatus before the experiment.
-
A baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded for each rat when placed on the hot plate. A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.
-
Animals are randomly assigned to receive an injection of vehicle, (R)-methadone, or (S)-methadone at various doses.
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the latency to the nociceptive response on the hot plate is measured again.
-
The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Dose-response curves are generated to determine the ED50 for each compound.
NMDA Receptor Antagonism: NMDA-Induced Hyperalgesia Model
Objective: To evaluate the in vivo NMDA receptor antagonist activity of (S)-methadone.
Materials:
-
Male Wistar rats with intrathecal catheters.
-
N-methyl-D-aspartate (NMDA) solution for intrathecal injection.
-
(S)-Methadone solution for intrathecal injection.
-
Apparatus for assessing thermal nociception (e.g., radiant heat source for paw withdrawal latency).
Procedure:
-
Rats are surgically implanted with intrathecal catheters for direct drug administration to the spinal cord.
-
A baseline thermal paw withdrawal latency is determined.
-
A sub-toxic dose of NMDA is administered intrathecally to induce thermal hyperalgesia (a decreased paw withdrawal latency).
-
In separate groups of animals, (S)-methadone is administered intrathecally at various doses prior to the NMDA injection.
-
Paw withdrawal latencies are measured at time points after NMDA administration to assess the ability of (S)-methadone to block the development of hyperalgesia.
-
The dose of (S)-methadone that effectively prevents the NMDA-induced decrease in paw withdrawal latency is determined.
Conclusion
The pharmacological profiles of (S)- and (R)-methadone are distinct and complementary within the racemic mixture. (R)-methadone is the primary driver of the desired opioid effects, including analgesia and the suppression of withdrawal symptoms, and is therefore responsible for the therapeutic efficacy of methadone in opioid use disorder and pain management. (S)-methadone, while lacking significant opioid activity, contributes to the overall pharmacological profile of racemic methadone through its antagonism of the NMDA receptor. This action may play a role in mitigating tolerance to opioids and in managing neuropathic pain. However, the assertion that (S)-methadone could serve as a non-addictive opioid alternative is not supported by current evidence. Its own pharmacological activities and potential for adverse effects, particularly cardiotoxicity, necessitate a more nuanced understanding of its role. Future research should continue to explore the potential therapeutic applications of isolated (S)-methadone, particularly in the context of its NMDA receptor antagonism, while carefully considering its safety profile.
References
- 1. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subjective and physiological responses among racemic-methadone maintenance patients in relation to relative (S)- vs. (R)-methadone exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-methadone versus racemic methadone: what is best for patient care? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of methadone and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Pharmacology of Methadone: A Long-acting Opioid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Cardiac Safety Profiles of Methadone Enantiomers
A detailed examination of (R)-methadone, (S)-methadone, and their racemic mixture, focusing on their differential effects on cardiac ion channels and the implications for patient safety.
Methadone, a synthetic opioid widely used for pain management and opioid addiction treatment, has been associated with cardiac arrhythmias, specifically torsade de pointes, linked to the prolongation of the QT interval on an electrocardiogram.[1] This cardiotoxicity is primarily mediated through the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[1][2] Methadone is a chiral molecule and is administered as a racemic mixture of (R)- and (S)-enantiomers. The therapeutic effects are largely attributed to the (R)-enantiomer, which is a potent µ-opioid agonist.[1] Conversely, emerging evidence strongly suggests that the (S)-enantiomer is the primary contributor to the adverse cardiac events associated with methadone therapy.[1][3] This guide provides a side-by-side analysis of the cardiac safety profiles of methadone enantiomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Cardiac Safety Data
The following table summarizes the key quantitative data from in vitro and clinical studies, highlighting the differential cardiac effects of methadone enantiomers.
| Parameter | (R)-Methadone | (S)-Methadone | Racemic Methadone | Key Findings & References |
| hERG Channel Inhibition (IC50) | 7 µM | 2 µM | 0.21 ± 0.02 µM (r/s-methadone) | (S)-methadone is approximately 3.5 times more potent in blocking the hERG current than (R)-methadone.[3][4] |
| hERG Current Reduction (at 0.1 µM) | 26 ± 4% | 50 ± 4% | 40 ± 4% | A significant difference in the percentage of current inhibition was observed between the enantiomers.[5][6][7] |
| hERG Current Reduction (at 0.3 µM) | 53 ± 3% | 76 ± 5% | Not explicitly stated | The greater inhibitory effect of (S)-methadone persists at higher concentrations.[5][6][7] |
| hERG Gene Expression | No significant effect | Significantly reduced | Significantly reduced | Chronic treatment with (S)- and racemic methadone, but not (R)-methadone, reduces hERG mRNA expression in human primary cardiomyocytes.[2] |
| hERG Protein Expression | No significant effect | Significantly decreased | No significant effect | Only (S)-methadone treatment for 5 days led to a significant decrease in hERG protein expression.[2] |
| Clinical QTc Interval Changes | Associated with a shorter QTc interval compared to racemic methadone.[8] | Implicated in QT interval prolongation, especially in CYP2B6 slow metabolizers.[3] | Dose-dependent prolongation of the QTc interval has been reported.[9] | Replacing racemic methadone with (R)-methadone has been shown to reduce QT interval prolongation.[2][8] |
| Other Cardiac Ion Channels | Less studied individually | Less studied individually | Inhibits inward rectifier K+ current (IK1) with an IC50 of 1.5 µmol/L and also affects sodium (hNav1.5) and calcium (hCav1.2) channels at higher concentrations.[10][11] | Methadone's arrhythmogenic risk may be amplified by its effects on multiple ion channels beyond hERG.[10] |
Signaling Pathway: hERG Channel Inhibition
The primary mechanism underlying methadone-induced QT prolongation is the direct blockade of the hERG potassium channel. The following diagram illustrates this inhibitory interaction.
Caption: Inhibition of the hERG potassium channel by methadone enantiomers.
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological studies, specifically the whole-cell patch-clamp technique, and gene expression analyses.
Whole-Cell Patch-Clamp Assay for hERG Current Measurement
This technique is the gold standard for assessing the effect of compounds on ion channel function.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Electrophysiological Recording:
-
A glass micropipette filled with an intracellular solution is sealed onto the surface of a single cell.
-
The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
A specific voltage protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to +40 mV followed by a repolarizing step to -50 mV to record the characteristic tail current.[6]
-
-
Drug Application: Methadone enantiomers at various concentrations are perfused over the cell.
-
Data Acquisition and Analysis: hERG currents are recorded before and after drug application. The percentage of current inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.[6]
Experimental Workflow: Patch-Clamp Assay
The following diagram outlines the key steps in a whole-cell patch-clamp experiment to assess hERG channel inhibition.
Caption: Workflow for a whole-cell patch-clamp experiment.
Discussion and Implications
The presented data consistently demonstrate a stereoselective effect of methadone on cardiac ion channels, with (S)-methadone exhibiting a significantly more potent blockade of the hERG channel than (R)-methadone.[3][4] This is further supported by evidence that (S)-methadone can also downregulate the expression of the hERG gene and protein, potentially exacerbating its cardiotoxic effects over time.[2]
Clinical observations align with these in vitro findings. Studies have shown that patients who are slow metabolizers of (S)-methadone, due to genetic variations in the CYP2B6 enzyme, have higher plasma concentrations of this enantiomer and a correspondingly greater risk of QT interval prolongation.[3] Conversely, switching patients from racemic methadone to (R)-methadone has been demonstrated to shorten the QTc interval, suggesting a safer cardiac profile for the (R)-enantiomer.[8]
While hERG channel inhibition is the primary concern, it is important to note that racemic methadone has also been shown to affect other cardiac ion channels, including the inward rectifier potassium current (IK1) and, at higher concentrations, sodium and calcium channels.[10][11] The blockade of multiple ion channels could contribute to an increased risk of arrhythmia.[10] Further research is warranted to delineate the specific effects of each enantiomer on these other channels.
Conclusion
The evidence strongly indicates that the cardiac liability of methadone is predominantly associated with the (S)-enantiomer. The development and use of the therapeutically active (R)-enantiomer as a single-isomer formulation could significantly reduce the risk of cardiac arrhythmias and sudden death in patients requiring methadone therapy.[1][3] This approach would align with a growing trend in drug development to utilize single-enantiomer drugs to improve safety and efficacy. For researchers and drug development professionals, these findings underscore the critical importance of evaluating the stereoselective pharmacology and toxicology of chiral drugs early in the development process.
References
- 1. (R)-methadone versus racemic methadone: what is best for patient care? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fortunejournals.com [fortunejournals.com]
- 3. Stereoselective block of hERG channel by (S)-methadone and QT interval prolongation in CYP2B6 slow metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oipub.com [oipub.com]
- 6. karger.com [karger.com]
- 7. The effects of chiral isolates of methadone on the cardiac potassium channel IKr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jwatch.org [jwatch.org]
- 9. Characterizing QT interval prolongation in early clinical development: a case study with methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methadone Blockade of Cardiac Inward Rectifier K+ Current Augments Membrane Instability and Amplifies U Waves on Surface ECGs: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Effects of (S)-Methadone and Alternatives: Correlating In Vitro and In Vivo Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of (S)-Methadone with key opioid alternatives—morphine, buprenorphine, and levorphanol. By correlating in vitro binding affinities and functional potencies with in vivo analgesic effects, this document aims to offer a clear, data-driven perspective for researchers in pain management and opioid pharmacology.
Mechanism of Action: A Tale of Two Receptors
The primary therapeutic effect of (S)-Methadone and its comparators is analgesia, predominantly mediated through their interaction with the µ-opioid receptor (MOR). However, a key differentiator for methadone and levorphanol is their additional activity as N-methyl-D-aspartate (NMDA) receptor antagonists. This dual mechanism is thought to contribute to their efficacy in treating neuropathic pain and potentially mitigating the development of tolerance.[1][2][3][4]
(S)-Methadone , the less active enantiomer of racemic methadone, primarily acts as a MOR agonist.[1] While the (R)-enantiomer is principally responsible for the analgesic effects of racemic methadone, (S)-methadone also demonstrates MOR agonism.[1][5]
Morphine , the archetypal opioid analgesic, exerts its effects primarily through agonism at the MOR.[6] Its interaction with the NMDA receptor is less direct; chronic morphine administration can lead to an upregulation of NMDA receptor activity, which is implicated in the development of hyperalgesia and tolerance.[7][8]
Buprenorphine exhibits a unique pharmacological profile as a partial agonist at the MOR and an antagonist at the κ-opioid receptor (KOR).[9][10] This partial agonism results in a "ceiling effect" for respiratory depression, potentially offering a wider safety margin compared to full agonists.[11]
Levorphanol , a potent opioid agonist, interacts with µ, δ, and κ opioid receptors.[2][12] Notably, it is also a potent non-competitive NMDA receptor antagonist, with a greater affinity for this receptor than methadone.[4][13]
In Vitro Comparative Data
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50/IC50) of (S)-Methadone and its alternatives at the µ-opioid and NMDA receptors. Lower Ki and EC50/IC50 values indicate higher binding affinity and potency, respectively.
Table 1: µ-Opioid Receptor (MOR) Binding and Functional Data
| Compound | Binding Affinity (Ki, nM) | Functional Assay (EC50/IC50, nM) | Assay Type |
| (S)-Methadone | 60.5 ± 0.1[1] | 144% of basal [35S]GTPγS binding at 1 µM[1] | [35S]GTPγS Binding |
| (R)-Methadone | 7.5 ± 0.1[1] | 270% of basal [35S]GTPγS binding at 1 µM[1] | [35S]GTPγS Binding |
| Morphine | 1-100[14] | - | - |
| Buprenorphine | <1[14] | - | - |
| Levorphanol | <1[14] | Full agonist (compared to DAMGO)[15] | [35S]GTPγS Binding |
Table 2: NMDA Receptor Antagonist Activity
| Compound | Binding Affinity (Ki, µM) | Notes |
| (S)-Methadone | Does not occupy NMDARs in vivo in rats[1] | - |
| Morphine | Indirectly activates NMDA receptors with chronic use[7][8] | - |
| Buprenorphine | Indirectly modulates NMDA receptor activation via KOR antagonism[9] | - |
| Levorphanol | 0.6[13] | Greater affinity than methadone[13] |
In Vivo Comparative Data: Analgesic Efficacy
The analgesic effects of these compounds are typically evaluated in animal models using tests such as the hot plate and tail flick assays, which measure the response latency to a thermal stimulus.
Table 3: In Vivo Analgesic Potency
| Compound | Animal Model | Test | ED50 (mg/kg) | Route of Administration |
| (S)-Methadone | Rat | Analgesia | Similar efficacy as (R)-MTD[1] | - |
| Morphine | Mouse | Hot Plate | 7 (analgesic dose)[16] | - |
| Buprenorphine | Rat | - | - | - |
| Levorphanol | Mouse | Tail Flick | ~0.5 (s.c.) | Subcutaneous |
Experimental Protocols
In Vitro Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human µ-opioid receptor.
-
Radioligand: A radiolabeled opioid antagonist, such as [3H]diprenorphine or [3H]naloxone, is used as the ligand.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Hot Plate Test
Objective: To assess the central analgesic activity of a compound in rodents.
Methodology:
-
Apparatus: A hot plate apparatus consisting of a metal surface maintained at a constant temperature (typically 52-55°C) enclosed by a clear acrylic cylinder.[17][18]
-
Acclimation: Animals (mice or rats) are allowed to acclimate to the testing room for at least 30-60 minutes before the experiment.[17]
-
Baseline Latency: Each animal is placed on the hot plate, and the time taken to exhibit a nocifensive response (e.g., paw licking, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[17][19]
-
Drug Administration: The test compound or vehicle is administered to the animals via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: At predetermined time points after drug administration, the animals are again placed on the hot plate, and the response latency is measured.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
In Vivo Tail Flick Test
Objective: To evaluate the spinal analgesic activity of a compound in rodents.
Methodology:
-
Apparatus: A tail flick apparatus that focuses a beam of high-intensity light on the animal's tail.[20]
-
Restraint: The animal (typically a rat) is gently restrained, with its tail exposed to the heat source.[18]
-
Baseline Latency: The time taken for the animal to flick its tail away from the heat source is automatically recorded as the baseline latency. A cut-off time is employed to prevent tissue injury.[21]
-
Drug Administration: The test compound or vehicle is administered.
-
Post-treatment Latency: The tail flick latency is measured at various time points after drug administration.[21]
-
Data Analysis: The analgesic effect is determined by the increase in tail flick latency compared to the baseline.
Signaling Pathways
The binding of an opioid agonist to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
(S)-Methadone and Morphine Signaling Pathway
Caption: Canonical G-protein signaling pathway for MOR agonists.
Levorphanol's Dual Signaling Pathway
References
- 1. Unique pharmacodynamic properties and low abuse liability of the μ-opioid receptor ligand (S)-methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morphine - Wikipedia [en.wikipedia.org]
- 7. Opioid-NMDA receptor interactions may clarify conditioned (associative) components of opioid analgesic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α2δ-1–Bound NMDA Receptors Mediate Morphine-induced Hyperalgesia and Analgesic Tolerance by Potentiating Glutamatergic Input in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buprenorphine: Far Beyond the “Ceiling” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Buprenorphine - Wikipedia [en.wikipedia.org]
- 12. Levorphanol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling pathway of morphine induced acute thermal hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Hot-plate analgesia testing [bio-protocol.org]
- 20. Tail flick test - Wikipedia [en.wikipedia.org]
- 21. Tail flick test in rats [bio-protocol.org]
Safety Operating Guide
Personal protective equipment for handling Methetoin, (S)-
Disclaimer: The following information is based on safety data sheets for Methadone Hydrochloride. It is strongly recommended to consult the specific safety data sheet (SDS) for Methetoin, (S)- upon acquisition and before handling.
Methetoin, (S)-, a potent pharmacologically active substance, requires strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal methods.
Hazard Identification and Personal Protective Equipment
Methetoin, (S)- is classified with significant health hazards, including being fatal if swallowed and causing drowsiness or dizziness.[1] It is also suspected of causing genetic defects and of damaging fertility or the unborn child.[1][2][3] Therefore, appropriate personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against dust particles which may cause eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary. | Prevents skin contact, as the substance can be harmful and may cause an allergic skin reaction.[2][3][4] |
| Respiratory Protection | NIOSH-approved respirator with appropriate filter for dusts and mists. | Required in case of inadequate ventilation or when dust is generated to prevent inhalation.[2] |
Operational and Handling Plan
Safe handling practices are crucial to prevent accidental exposure. All operations should be conducted in a designated area with proper engineering controls.
Workflow for Handling Methetoin, (S)-
Caption: A simplified workflow for the safe handling of Methetoin, (S)-.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Decontamination:
-
Clean the work area thoroughly after handling the substance.
-
Decontaminate all equipment used in the process.
-
Disposal Plan
Proper disposal of Methetoin, (S)- and its contaminated waste is essential to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines
| Waste Type | Disposal Method |
| Unused Product | Dispose of contents/container in accordance with local, regional, national, and international regulations.[1] Contact a licensed professional waste disposal service. |
| Contaminated PPE | Dispose of as hazardous waste in a properly labeled container. |
| Spill Cleanup Material | Collect with an inert absorbent material and place in a suitable container for disposal as hazardous waste. |
Disposal Decision Tree
Caption: A decision tree for the proper disposal of waste.
Emergency Procedures
In case of exposure, immediate action is critical.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| If Swallowed | Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| In Case of Eye Contact | Rinse with water. Get medical attention if irritation develops and persists.[1] |
This guide is intended to provide essential, immediate safety and logistical information for handling Methetoin, (S)-. Always prioritize safety and consult the specific SDS for your product.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
